E3 ligase Ligand 8
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
(2S)-2-[[(2S,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34N2O6/c1-19(2)16-27(30(36)37)32-29(35)28(34)26(17-20-10-4-3-5-11-20)33-31(38)39-18-25-23-14-8-6-12-21(23)22-13-7-9-15-24(22)25/h3-15,19,25-28,34H,16-18H2,1-2H3,(H,32,35)(H,33,38)(H,36,37)/t26-,27+,28+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYKHBFJZCIEBJE-PKTNWEFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(C(CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H]([C@@H](CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of E3 Ligase Ligand 8 (LL-8)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: "E3 ligase Ligand 8" (LL-8) is a hypothetical molecule created for this guide. The data and experimental details provided are representative examples based on known mechanisms of Cereblon (CRBN)-recruiting protein degraders.
Executive Summary
Targeted Protein Degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable"[1][2]. This approach utilizes the cell's own protein disposal machinery, primarily the Ubiquitin-Proteasome System (UPS), to selectively eliminate proteins of interest (POIs)[1][2][3]. This guide provides a comprehensive overview of the mechanism of action for a hypothetical E3 ligase ligand, LL-8, designed to degrade the fictitious oncogenic Target Protein X (TPX) by recruiting the Cereblon (CRBN) E3 ubiquitin ligase.
LL-8 is a heterobifunctional small molecule, also known as a Proteolysis Targeting Chimera (PROTAC), composed of a ligand that binds to the CRBN E3 ligase and another that binds to TPX, connected by a chemical linker. The primary mechanism of action involves the LL-8-mediated formation of a stable ternary complex between TPX and CRBN. This proximity induces the polyubiquitination of TPX, marking it for degradation by the 26S proteasome. This guide details the molecular interactions, signaling pathways, and experimental methodologies used to characterize the efficacy and mechanism of LL-8.
Mechanism of Action of LL-8
The cornerstone of LL-8's function is its ability to hijack the Cullin-RING E3 ubiquitin ligase 4 (CRL4^CRBN^) complex. This complex consists of the substrate receptor Cereblon (CRBN), DNA damage-binding protein 1 (DDB1), Cullin 4A (CUL4A), and regulator of cullins 1 (ROC1). In its native state, this complex ubiquitinates endogenous substrates. LL-8 redirects this activity towards TPX.
The key steps in the mechanism of action are as follows:
-
Binary Complex Formation: LL-8, upon entering the cell, can independently bind to either CRBN or TPX, forming binary complexes.
-
Ternary Complex Formation: The crucial step is the formation of a stable TPX-LL-8-CRBN ternary complex. The stability and formation rate of this complex are critical determinants of degradation efficiency. The linker composition and length play a significant role in optimizing the orientation and interactions between TPX and CRBN within this complex.
-
Polyubiquitination of TPX: Once the ternary complex is formed, the E2 ubiquitin-conjugating enzyme transfers ubiquitin molecules to lysine (B10760008) residues on the surface of TPX. This process is repeated to form a polyubiquitin (B1169507) chain, which acts as a recognition signal for the proteasome.
-
Proteasomal Degradation: The polyubiquitinated TPX is then recognized and degraded by the 26S proteasome into small peptides.
-
Catalytic Cycle: LL-8 is not consumed in this process and is released after ubiquitination, allowing it to engage in further rounds of TPX degradation, thus acting catalytically.
This process is often subject to a "hook effect," where at very high concentrations, the formation of binary complexes (LL-8-TPX and LL-8-CRBN) is favored over the productive ternary complex, leading to reduced degradation efficiency.
Signaling Pathways
Hypothetical TPX Signaling Pathway
Target Protein X (TPX) is a hypothetical kinase involved in a pro-survival signaling cascade. In this model, TPX is activated by an upstream growth factor receptor (GFR). Upon activation, TPX phosphorylates and activates the transcription factor "Signal Transducer Y" (STY), which then translocates to the nucleus and promotes the expression of anti-apoptotic genes like BCL-2.
Figure 1: Hypothetical signaling pathway of Target Protein X (TPX).
LL-8 Mechanism of Action Pathway
The following diagram illustrates the catalytic cycle of LL-8-mediated degradation of TPX.
Figure 2: Catalytic cycle of LL-8-mediated TPX degradation.
Quantitative Data Summary
The efficacy of LL-8 has been characterized through a series of biophysical and cellular assays. The key quantitative parameters are summarized below.
Table 1: Biophysical Characterization of LL-8
| Parameter | Method | Value | Description |
| Binding Affinity (KD) | |||
| LL-8 to CRBN | SPR | 150 nM | Affinity of LL-8 for the E3 ligase. |
| LL-8 to TPX | ITC | 85 nM | Affinity of LL-8 for the target protein. |
| Ternary Complex | |||
| Cooperativity (α) | ITC | 5.2 | A value >1 indicates positive cooperativity in ternary complex formation. |
| Ternary Complex KD | TR-FRET | 12 nM | Dissociation constant of the fully formed ternary complex. |
Table 2: Cellular Activity of LL-8 in Cancer Cell Line HCT116
| Parameter | Method | Value | Description |
| Degradation | |||
| DC50 (24h) | Western Blot | 25 nM | Concentration of LL-8 required to degrade 50% of TPX after 24 hours. |
| Dmax (24h) | Western Blot | >95% | Maximum percentage of TPX degradation achieved. |
| t1/2 of Degradation | Time-course WB | 4 hours | Time required to degrade 50% of TPX at 100 nM LL-8. |
| Phenotypic Effect | |||
| IC50 | CellTiter-Glo | 40 nM | Concentration of LL-8 that inhibits cell viability by 50% after 72 hours. |
Experimental Protocols
Detailed methodologies for the key experiments are provided to ensure reproducibility and a clear understanding of the data generation process.
Surface Plasmon Resonance (SPR) for Binary Binding Affinity
-
Objective: To determine the binding affinity (KD) of LL-8 to immobilized CRBN.
-
Instrumentation: Biacore T200 (Cytiva).
-
Procedure:
-
Immobilization: Recombinant human CRBN-DDB1 complex is immobilized on a CM5 sensor chip via amine coupling to a level of ~8000 response units (RU). A reference channel is prepared similarly without the protein.
-
Analyte Preparation: LL-8 is serially diluted in running buffer (HBS-EP+) to concentrations ranging from 1 µM to 7.8 nM.
-
Binding Measurement: Dilutions of LL-8 are injected over the sensor and reference channels at a flow rate of 30 µL/min for 120 seconds (association), followed by a 300-second dissociation phase with running buffer.
-
Data Analysis: The reference-subtracted sensorgrams are fitted to a 1:1 Langmuir binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Isothermal Titration Calorimetry (ITC) for Ternary Complex Cooperativity
-
Objective: To measure the binding affinity of LL-8 to TPX and determine the cooperativity of ternary complex formation.
-
Instrumentation: MicroCal PEAQ-ITC (Malvern Panalytical).
-
Procedure:
-
Binary Titration (LL-8 into TPX):
-
The sample cell is filled with 10 µM recombinant TPX.
-
The syringe is loaded with 100 µM LL-8.
-
19 injections of 2 µL are performed at 25°C.
-
The resulting thermogram is integrated and fitted to a one-site binding model to determine KD, enthalpy (ΔH), and stoichiometry (n).
-
-
Ternary Titration (LL-8 into TPX + CRBN):
-
The sample cell is filled with 10 µM TPX and 12 µM CRBN-DDB1 complex.
-
The titration is repeated as in the binary experiment.
-
The cooperativity factor (α) is calculated as the ratio of the binary KD (LL-8 to TPX) to the apparent KD in the presence of CRBN.
-
-
Western Blot for Cellular Protein Degradation (DC50)
-
Objective: To quantify the concentration-dependent degradation of TPX by LL-8 in cells.
-
Procedure:
-
Cell Culture: HCT116 cells are seeded in 6-well plates and grown to 70-80% confluency.
-
Treatment: Cells are treated with a serial dilution of LL-8 (e.g., 1 µM to 0.1 nM) or DMSO as a vehicle control for 24 hours.
-
Lysis: Cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Protein concentration is determined using a BCA assay.
-
Electrophoresis & Transfer: Equal amounts of protein (20 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and incubated with primary antibodies against TPX (e.g., 1:1000) and a loading control like GAPDH (e.g., 1:5000), followed by HRP-conjugated secondary antibodies.
-
Detection & Analysis: Bands are visualized using an ECL substrate and imaged. Band intensities are quantified, and the TPX signal is normalized to the loading control. The DC50 value is calculated by fitting the data to a four-parameter logistic curve.
-
Experimental Workflow Diagram
The following diagram outlines the typical workflow for characterizing a novel protein degrader like LL-8.
Figure 3: Standard experimental workflow for degrader characterization.
Conclusion
The hypothetical E3 ligase ligand LL-8 exemplifies the powerful mechanism of targeted protein degradation. By inducing the formation of a ternary complex with the target protein TPX and the CRBN E3 ligase, LL-8 effectively co-opts the cellular UPS to achieve potent and selective degradation of its target. The comprehensive characterization through biophysical, cellular, and in vivo assays provides a robust understanding of its mechanism of action and therapeutic potential. This guide serves as a technical framework for researchers engaged in the discovery and development of novel protein degraders.
References
An In-depth Technical Guide to E3 Ligase Ligand 8 for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this approach are proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's natural protein disposal machinery to eliminate specific proteins of interest. A critical component of any PROTAC is the E3 ligase ligand, which serves to recruit a specific E3 ubiquitin ligase to the target protein. This guide provides a comprehensive technical overview of "E3 ligase Ligand 8," an Inhibitor of Apoptosis Protein (IAP) ligand, and its application in the development of IAP-based PROTACs, also known as Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs).
The primary focus of this guide is the work detailed by Shibata N, et al. in their seminal 2018 publication in the Journal of Medicinal Chemistry, which describes the development of potent androgen receptor (AR) degraders using IAP ligands.[1] "this compound" is a key building block in the synthesis of these degraders, and this document will dissect the available data and methodologies to provide a practical resource for researchers in the field.
Core Concepts: The SNIPER Mechanism of Action
SNIPERs function by inducing the formation of a ternary complex between the target protein, the SNIPER molecule, and an IAP E3 ligase (such as cIAP1 or XIAP). This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Quantitative Data: SNIPER(AR)-51
The research by Shibata et al. culminated in the development of a highly potent androgen receptor degrader, SNIPER(AR)-51 , which incorporates an IAP ligand derived from "this compound".[1] The following tables summarize the key quantitative data for this compound.
| Compound | Target | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| SNIPER(AR)-51 | Androgen Receptor | 22Rv1 | 3 | >90 | [1] |
| Compound | IAP Ligand Binding Affinity (IC50, nM) | Reference |
| IAP Ligand in SNIPER(AR)-51 | 1.8 (cIAP1), 5.7 (cIAP2), 110 (XIAP) | [1] |
| Compound | Effect on Cell Proliferation (GI50, nM) | Reference |
| SNIPER(AR)-51 | 3.1 (22Rv1), 1.9 (LNCaP-AR) | [1] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of targeted protein degradation studies. The following protocols are based on the experimental procedures described in Shibata N, et al., J Med Chem, 2018.
Western Blotting for Androgen Receptor Degradation
This protocol is used to quantify the reduction in androgen receptor protein levels following treatment with an IAP-based PROTAC.
a. Cell Culture and Treatment:
-
Seed prostate cancer cells (e.g., 22Rv1) in 6-well plates at a density of 2 x 10^5 cells/well.
-
Allow cells to adhere and grow for 24 hours.
-
Treat cells with the desired concentrations of the SNIPER compound or vehicle control (e.g., DMSO) for the specified duration (e.g., 24 hours).
b. Cell Lysis:
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in 100 µL of RIPA buffer supplemented with a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
c. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
d. SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the androgen receptor overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.
IAP Ligand Binding Assay (Fluorescence Polarization)
This assay measures the binding affinity of the IAP ligand portion of the SNIPER to its target IAP protein.
a. Reagents:
-
Fluorescently labeled tracer peptide that binds to the IAP protein.
-
Recombinant IAP protein (e.g., cIAP1).
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide).
-
Test compounds (IAP ligand or SNIPER).
b. Procedure:
-
Prepare a serial dilution of the test compound.
-
In a black microplate, add the assay buffer, fluorescent tracer, and IAP protein.
-
Add the test compound or vehicle control to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to reach binding equilibrium.
-
Measure the fluorescence polarization using a suitable plate reader.
c. Data Analysis:
-
The decrease in fluorescence polarization upon displacement of the tracer by the test compound is measured.
-
The IC50 value is calculated by fitting the data to a four-parameter logistic equation.
Cell Proliferation Assay
This assay determines the effect of the SNIPER compound on the growth of cancer cells.
a. Procedure:
-
Seed cells (e.g., 22Rv1) in a 96-well plate at an appropriate density.
-
Allow cells to attach overnight.
-
Treat the cells with a serial dilution of the SNIPER compound.
-
Incubate for a specified period (e.g., 72 hours).
-
Measure cell viability using a commercially available assay, such as CellTiter-Glo®, which measures ATP levels as an indicator of cell viability.
b. Data Analysis:
-
The luminescence signal is proportional to the number of viable cells.
-
The GI50 (concentration that causes 50% growth inhibition) is calculated from the dose-response curve.
Conclusion
"this compound," as a precursor to the IAP-binding moiety in SNIPERs like SNIPER(AR)-51, represents a valuable tool in the development of novel therapeutics for targeted protein degradation. The data and protocols presented in this guide, primarily derived from the foundational work of Shibata et al., provide a solid framework for researchers to design and execute their own studies in this exciting and rapidly advancing field. The successful degradation of the androgen receptor highlights the potential of IAP-based PROTACs to target and eliminate key drivers of disease, opening new avenues for drug discovery.
References
The Discovery and Synthesis of an IAP Ligand for Targeted Protein Degradation: A Technical Overview of E3 Ligase Ligand 8
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this approach are proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's natural protein disposal machinery to eliminate specific proteins of interest. A critical component of any PROTAC is the E3 ligase ligand, which serves to recruit a specific E3 ubiquitin ligase to the target protein, thereby initiating its ubiquitination and subsequent degradation by the proteasome. This technical guide focuses on "E3 ligase Ligand 8," a key building block for the synthesis of PROTACs that recruit Inhibitor of Apoptosis Proteins (IAPs) as the E3 ligase.
The discovery and characterization of this compound are detailed in the work of Shibata et al. in their 2018 publication in the Journal of Medicinal Chemistry, titled "Development of Protein Degradation Inducers of Androgen Receptor by Conjugation of Androgen Receptor Ligands and Inhibitor of Apoptosis Protein Ligands."[1] This research led to the development of Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs), a class of PROTACs that utilize IAP ligands to induce the degradation of the androgen receptor (AR), a key driver in prostate cancer. This compound is a crucial intermediate in the synthesis of these potent AR degraders.
Discovery and Rationale
The development of this compound was part of a broader effort to expand the arsenal (B13267) of E3 ligase ligands available for PROTAC design beyond the commonly used ligands for VHL and Cereblon. The rationale was to leverage the E3 ligase activity of IAPs, which are often overexpressed in cancer cells, to induce the degradation of oncoproteins.[2] The researchers focused on derivatives of bestatin (B1682670), a known inhibitor of aminopeptidases that also exhibits affinity for the BIR3 domain of cIAP1.[3][4] By modifying the bestatin scaffold, the aim was to create a versatile building block that could be readily incorporated into PROTACs. This compound, with its Fmoc-protected amine, was designed as a key intermediate for solid-phase or solution-phase peptide synthesis, allowing for the straightforward attachment of a linker and a target-binding ligand.
Synthesis and Characterization
This compound, chemically known as (S)-2-((2S,3R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-4-phenylbutanamido)-4-methylpentanoic acid, is synthesized through a multi-step process. The detailed experimental protocol for its synthesis is provided below.
Quantitative Data
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Method | Reference |
| Molecular Formula | C31H34N2O6 | - | [4] |
| Molecular Weight | 530.62 g/mol | - | |
| CAS Number | 1225383-33-4 | - |
It is important to note that as an intermediate, the primary biological activity of this compound is realized upon its incorporation into a final PROTAC molecule. The binding affinity of the deprotected bestatin-derived warhead to IAP proteins is a critical parameter.
| Compound | Target | Binding Affinity (IC50) | Assay Type |
| Methyl bestatin | cIAP1 BIR3 | ~5 µM | TR-FRET |
This data is for the parent compound, methyl bestatin, and is indicative of the binding affinity of the active moiety of this compound.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is based on standard peptide coupling procedures. The following is a representative protocol derived from the methodologies described for similar compounds.
Materials:
-
(2S,3R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-4-phenylbutanoic acid
-
(S)-2-amino-4-methylpentanoic acid (L-Leucine)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU/HATU
-
Hydroxybenzotriazole (HOBt) or an equivalent coupling additive
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Standard workup and purification reagents (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate, silica (B1680970) gel for chromatography).
Procedure:
-
Activation: To a solution of (2S,3R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-4-phenylbutanoic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM, add DCC (1.1 eq) at 0 °C. Stir the mixture for 30 minutes.
-
Coupling: In a separate flask, dissolve L-Leucine methyl ester hydrochloride (1.1 eq) in anhydrous DCM and add TEA (2.5 eq). Cool the solution to 0 °C and add the activated ester solution from step 1.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Workup: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the methyl ester of this compound.
-
Saponification: Dissolve the purified methyl ester in a mixture of THF and water. Add LiOH (2.0 eq) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Final Workup and Purification: Acidify the reaction mixture with 1N HCl and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate to yield this compound as a solid.
Visualizations
Signaling Pathway of IAP-mediated Protein Degradation
Caption: IAP-mediated protein degradation pathway initiated by a SNIPER PROTAC.
Experimental Workflow for SNIPER Synthesis and Evaluation
Caption: General workflow for the synthesis and evaluation of SNIPERs using this compound.
Conclusion
This compound represents a valuable chemical tool for the development of IAP-recruiting PROTACs. Its design as a stable, protected intermediate facilitates the modular synthesis of a diverse range of protein degraders. The work by Shibata and colleagues has demonstrated the utility of this and similar IAP ligands in creating potent and selective degraders of the androgen receptor, highlighting the potential of this class of molecules for the treatment of prostate cancer and other diseases driven by aberrant protein expression. The detailed protocols and data presented herein provide a foundation for researchers to utilize this compound in their own targeted protein degradation campaigns.
References
- 1. Development of Protein Degradation Inducers of Androgen Receptor by Conjugation of Androgen Receptor Ligands and Inhibitor of Apoptosis Protein Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
In-Depth Technical Guide: Binding Affinity of E3 Ligase Ligand 8 to IAP E3 Ligases
For Researchers, Scientists, and Drug Development Professionals
Introduction
E3 ligase Ligand 8 (CAS: 1225383-33-4), a derivative of bestatin (B1682670), is a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs). Specifically, it functions as a recruiter of Inhibitor of Apoptosis (IAP) E3 ubiquitin ligases. This technical guide provides a comprehensive overview of the binding affinity of this compound and related bestatin-based ligands to their E3 ligase targets, along with detailed experimental protocols for determining these interactions. Such data is pivotal for the rational design and optimization of PROTACs for targeted protein degradation.
This compound: Targeting IAP E3 Ligases
This compound is a bestatin-based small molecule designed to engage with the BIR3 domain of IAP E3 ligases, primarily the cellular inhibitor of apoptosis protein 1 (cIAP1). Its incorporation into PROTACs, such as in the context of Specific and Nongonetic IAP-dependent Protein Erasers (SNIPERs), enables the recruitment of cIAP1 to a target protein, leading to the ubiquitination and subsequent proteasomal degradation of that target. The development of SNIPERs for the degradation of the androgen receptor, as detailed by Shibata N, et al., highlights the utility of this ligand in targeted cancer therapy.
Quantitative Binding Affinity Data
For the purpose of this guide, we present representative binding affinity data for bestatin-based IAP ligands from published literature to illustrate the typical range of potencies.
| Ligand/Compound | E3 Ligase Target | Binding Affinity Metric | Value | Reference |
| Methyl Bestatin (MeBS) | cIAP1 (BIR3) | Kd | ~µM range | Inferred from various studies on bestatin-based PROTACs. Precise Kd for the binary interaction is not consistently reported. |
| SNIPER(ER)-87 | IAPs | IC50 (ERα degradation) | 97 nM | This value represents the potency of the entire PROTAC molecule in inducing protein degradation, not the direct binding affinity of the IAP ligand to the E3 ligase.[1] |
| SNIPER(ABL)-039 | cIAP1, cIAP2, XIAP | IC50 | 10 nM, 12 nM, 50 nM | These values reflect the binding affinity of the LCL161 derivative IAP ligand component of the PROTAC to the respective IAP proteins.[2] |
Note: It is crucial to distinguish between the binding affinity of the E3 ligase ligand to its target and the degradation potency (DC50) or inhibitory concentration (IC50) of the entire PROTAC molecule. The latter is influenced by multiple factors, including ternary complex formation and cellular permeability.
Experimental Protocols
The determination of the binding affinity of E3 ligase ligands to their target proteins is fundamental for PROTAC development. Below are detailed methodologies for key experiments used to quantify these interactions.
Isothermal Titration Calorimetry (ITC)
ITC is a gold-standard biophysical technique that directly measures the heat change associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
Methodology:
-
Protein and Ligand Preparation:
-
Express and purify the recombinant BIR3 domain of the target IAP protein (e.g., cIAP1). The protein should be extensively dialyzed against the ITC buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl).
-
Dissolve the E3 ligase ligand (e.g., a bestatin derivative) in the same ITC buffer. A small percentage of DMSO may be used for solubility, ensuring the same concentration is present in the protein solution to minimize artifacts.
-
-
ITC Experiment:
-
Load the protein solution (e.g., 20-50 µM) into the sample cell of the ITC instrument.
-
Load the ligand solution (e.g., 200-500 µM) into the injection syringe.
-
Perform a series of injections of the ligand into the protein solution while monitoring the heat change.
-
A control experiment with ligand injected into buffer should be performed to subtract the heat of dilution.
-
-
Data Analysis:
-
Integrate the heat-change peaks and plot them against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the change in refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand, providing real-time kinetics of the interaction (kon and koff) and the equilibrium dissociation constant (Kd).
Methodology:
-
Chip Preparation:
-
Immobilize the purified BIR3 domain of the IAP protein onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.
-
A reference flow cell should be prepared by activating and deactivating the surface without protein immobilization to subtract non-specific binding.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the E3 ligase ligand in a suitable running buffer (e.g., HBS-EP+).
-
Inject the ligand solutions over the sensor chip at a constant flow rate.
-
Monitor the association and dissociation phases in real-time.
-
Regenerate the chip surface between injections using a suitable regeneration solution.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the kinetic parameters (kon and koff) and calculate the Kd (koff/kon).
-
Fluorescence Polarization (FP) Assay
FP is a solution-based technique that measures the change in polarization of fluorescent light emitted from a fluorescently labeled tracer upon binding to a larger protein. This method is well-suited for competitive binding assays to determine the affinity of unlabeled ligands.
Methodology:
-
Assay Components:
-
Purified BIR3 domain of the IAP protein.
-
A fluorescently labeled tracer that binds to the BIR3 domain (e.g., a fluorescently tagged bestatin derivative).
-
The unlabeled E3 ligase ligand to be tested.
-
-
Assay Procedure:
-
In a microplate, add a fixed concentration of the BIR3 protein and the fluorescent tracer.
-
Add a serial dilution of the unlabeled E3 ligase ligand.
-
Incubate the plate to reach binding equilibrium.
-
Measure the fluorescence polarization using a suitable plate reader.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the competitor ligand concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
The IC50 value can be converted to a Ki (inhibition constant), which is an estimate of the Kd, using the Cheng-Prusoff equation, provided the Kd of the fluorescent tracer is known.
-
Signaling Pathways and Experimental Workflows
The recruitment of IAP E3 ligases by ligands like this compound initiates a cascade of events leading to targeted protein degradation. The following diagrams illustrate the key signaling pathway and a typical experimental workflow for evaluating these ligands.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Workflow for determining binding affinity.
Conclusion
This compound is a valuable tool for inducing targeted protein degradation through the recruitment of IAP E3 ligases. While specific, publicly available binding affinity data for this particular ligand remains elusive, the established high affinity of related bestatin-based compounds for IAP proteins underscores its potential. The experimental protocols detailed in this guide provide a robust framework for researchers to quantitatively assess the binding of this compound and other novel ligands, thereby facilitating the development of next-generation PROTAC therapeutics. Accurate determination of binding affinity is a cornerstone of this process, enabling the optimization of PROTAC potency and selectivity.
References
"E3 ligase Ligand 8" chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
E3 Ligase Ligand 8 is a crucial chemical entity in the field of targeted protein degradation. It functions as a ligand for the Inhibitor of Apoptosis Protein (IAP) E3 ubiquitin ligase, a key component of the ubiquitin-proteasome system. This ligand is integral to the design and synthesis of Proteolysis Targeting Chimeras (PROTACs) and Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs). These bifunctional molecules are engineered to selectively eliminate disease-causing proteins by coopting the cellular machinery for protein degradation. This guide provides a comprehensive overview of the chemical structure, properties, and application of this compound in the context of targeted protein degradation, with a focus on its role in the degradation of the Androgen Receptor (AR).
Chemical Structure and Properties
This compound, also referred to as compound 8 in seminal literature, possesses a well-defined chemical structure that facilitates its interaction with the IAP E3 ligase.
| Property | Value | Reference |
| CAS Number | 1225383-33-4 | [1][2] |
| Molecular Formula | C31H34N2O6 | [2] |
| Molecular Weight | 530.6 g/mol | [2] |
| IUPAC Name | (2S)-2-[[(2S,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoic acid | N/A |
| Canonical SMILES | CC(C)C--INVALID-LINK--NC(=O)--INVALID-LINK--NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24">C@HO | N/A |
Mechanism of Action: Role in SNIPER-mediated Androgen Receptor Degradation
This compound serves as the IAP-recruiting moiety in SNIPER molecules designed to target the Androgen Receptor (AR) for degradation. The SNIPER-AR molecule is a heterobifunctional chimera comprising three key components:
-
An AR Ligand: This portion of the molecule binds specifically to the Androgen Receptor.
-
This compound: This moiety binds to the IAP E3 ubiquitin ligase.
-
A Linker: A chemical linker connects the AR ligand and this compound.
The formation of a ternary complex between the AR, the SNIPER molecule, and the IAP E3 ligase is the critical event that initiates the degradation process. This proximity induces the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the AR. The resulting polyubiquitinated AR is then recognized and degraded by the 26S proteasome.
Figure 1. Mechanism of SNIPER(AR)-mediated degradation of the Androgen Receptor.
Experimental Protocols
The following are generalized protocols for key experiments to evaluate the efficacy of SNIPERs utilizing this compound. Specific details should be optimized based on the cell lines and reagents used.
Western Blotting for Androgen Receptor Degradation
This assay is used to quantify the reduction in AR protein levels following treatment with a SNIPER compound.
Methodology:
-
Cell Culture and Treatment: Plate prostate cancer cells (e.g., LNCaP or VCaP) and allow them to adhere. Treat the cells with varying concentrations of the SNIPER(AR) compound or a vehicle control (e.g., DMSO) for a specified time course (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each cell lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for the Androgen Receptor. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis: Quantify the band intensities for AR and the loading control. Normalize the AR band intensity to the loading control to determine the relative decrease in AR protein levels. Calculate the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) values.
Figure 2. Workflow for Western Blotting to assess AR degradation.
Immunoprecipitation for Ubiquitination Analysis
This experiment is designed to demonstrate that the degradation of AR is mediated by the ubiquitin-proteasome system.
Methodology:
-
Cell Treatment and Lysis: Treat cells with the SNIPER(AR) compound and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins. Lyse the cells under denaturing conditions to preserve ubiquitin linkages.
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody specific for the Androgen Receptor overnight at 4°C with gentle rotation.
-
Add protein A/G agarose (B213101) beads to the lysate-antibody mixture and incubate for an additional 1-2 hours to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Elution and Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in sample buffer.
-
Perform SDS-PAGE and western blotting as described above.
-
Probe the membrane with an antibody that recognizes ubiquitin to detect the presence of a ubiquitin smear, which is indicative of polyubiquitinated AR.
-
Figure 3. Workflow for Immunoprecipitation to detect AR ubiquitination.
Conclusion
This compound is a valuable tool for researchers in the field of targeted protein degradation. Its ability to recruit the IAP E3 ligase has been effectively demonstrated in the development of SNIPERs for the degradation of the Androgen Receptor. The experimental protocols outlined in this guide provide a framework for the evaluation of novel protein degraders that incorporate this ligand. Further research and optimization of PROTACs and SNIPERs utilizing this compound hold significant promise for the development of novel therapeutics for a range of diseases driven by aberrant protein expression.
References
E3 Ligase Ligand 8: A Core Component for Targeted Protein Degradation
CAS Number: 1225383-33-4
Chemical Name: (2S)-2-[[(2S,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoic acid
This technical guide provides a comprehensive overview of E3 Ligase Ligand 8, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutic agents that co-opt the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins. This compound serves as a high-affinity anchor to an E3 ubiquitin ligase, specifically targeting the Inhibitor of Apoptosis Proteins (IAPs).
This document is intended for researchers, scientists, and drug development professionals engaged in the field of targeted protein degradation. It consolidates available data on the compound's properties, its role in the broader context of PROTACs, and general methodologies for its application.
Core Properties and Function
This compound is a synthetic molecule designed to bind to the BIR (Baculoviral IAP Repeat) domains of IAP E3 ubiquitin ligases.[1] By incorporating this ligand into a PROTAC, researchers can recruit IAPs to a specific protein of interest (POI), leading to the POI's ubiquitination and subsequent degradation by the proteasome.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1225383-33-4 | Multiple |
| Molecular Formula | C₃₁H₃₄N₂O₆ | Multiple |
| Molecular Weight | 530.61 g/mol | Multiple |
| Appearance | White to off-white solid | Generic |
| Purity | Typically >98% | Commercial Suppliers |
| Solubility | Soluble in DMSO, PEG300 | [1] |
Role in PROTAC-Mediated Protein Degradation
PROTACs are heterobifunctional molecules consisting of a ligand for a target protein, a linker, and a ligand for an E3 ligase, such as this compound. The formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase is the critical step in initiating protein degradation.
Below is a logical workflow illustrating the mechanism of action of a PROTAC incorporating this compound.
Signaling Pathways
By inducing the degradation of specific proteins, PROTACs utilizing this compound can modulate various signaling pathways. IAPs are key regulators of apoptosis and the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Therefore, PROTACs that recruit IAPs can be designed to either promote or inhibit these pathways, depending on the targeted protein of interest.
The diagram below illustrates the general involvement of IAPs in the canonical NF-κB signaling pathway, which can be influenced by IAP-recruiting PROTACs.
Experimental Protocols
PROTAC Synthesis
The synthesis of a PROTAC involves the conjugation of the target protein ligand, the linker, and this compound. The Fmoc protecting group on this compound would typically be removed to allow for coupling to the linker.
In Vitro and Cellular Assays
The following is a generalized workflow for evaluating the biological activity of a newly synthesized IAP-recruiting PROTAC.
Note on Data Availability: As of the latest update, specific, peer-reviewed quantitative data (e.g., Ki, KD, DC₅₀, IC₅₀) and detailed experimental protocols for PROTACs synthesized using this compound (CAS 1225383-33-4) are not publicly available. The information presented herein is based on the known function of IAP ligands in the context of PROTAC technology and general methodologies in the field. Researchers are encouraged to perform their own comprehensive characterization of any PROTACs developed with this ligand.
References
E3 Ligase Ligands in Cancer Research: A Technical Guide to PROTAC Technology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The field of targeted cancer therapy is continuously evolving, with a pressing need for novel modalities that can overcome the limitations of traditional small-molecule inhibitors, such as drug resistance and the challenge of targeting "undruggable" proteins. Proteolysis-Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic strategy that, instead of merely inhibiting a target protein's function, hijacks the cell's own protein disposal machinery to induce its degradation. This guide provides a comprehensive technical overview of the core principles of PROTAC technology, with a particular focus on the pivotal role of E3 ligase ligands in their design and application in cancer research. We will delve into the mechanism of action, present key quantitative data for prominent PROTACs, provide detailed experimental protocols for their evaluation, and visualize the intricate signaling pathways and experimental workflows involved. While the term "E3 ligase Ligand 8" is a generic catalog identifier, this guide will explore the well-characterized E3 ligase ligands that form the foundation of this transformative technology.
Mechanism of Action: The PROTAC-Induced Ternary Complex
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a flexible linker connecting the two.[1] The mechanism of action revolves around the formation of a ternary complex, bringing the POI and the E3 ligase into close proximity.[1] This induced proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC molecule to engage in another cycle of degradation.[2] This catalytic mode of action allows PROTACs to be effective at sub-stoichiometric concentrations.[2]
The choice of the E3 ligase and its corresponding ligand is a critical determinant of a PROTAC's efficacy and selectivity. The most extensively utilized E3 ligases in PROTAC design are Cereblon (CRBN) and Von Hippel-Lindau (VHL), primarily due to the availability of well-validated, high-affinity small molecule ligands.[3]
Quantitative Data on Key PROTACs in Cancer Research
The efficacy of PROTACs is typically evaluated by their DC50 (the concentration required to degrade 50% of the target protein) and IC50 (the half-maximal inhibitory concentration for cell growth). The following tables summarize key quantitative data for several well-characterized PROTACs targeting prominent cancer-related proteins.
Table 1: PROTACs Targeting Bromodomain and Extra-Terminal (BET) Proteins (e.g., BRD4)
| PROTAC | E3 Ligase Recruited | Target Protein(s) | Cell Line(s) | DC50 | IC50 | Reference(s) |
| ARV-825 | CRBN | BRD4 | Burkitt's Lymphoma (BL), 22RV1, NAMALWA, CA46 | <1 nM | Nanomolar range | |
| MZ1 | VHL | BRD4 (preferential) | H661, H838 | 8 nM, 23 nM | Not Reported | |
| dBET1 | CRBN | BRD2/3/4 | Various | Sub-nanomolar to nanomolar range | Not Reported | |
| ARV-771 | VHL | BRD2/3/4 | Castration-Resistant Prostate Cancer (CRPC) | <1 nM, <5 nM | Not Reported |
Table 2: PROTACs Targeting Anti-Apoptotic Protein BCL-XL
| PROTAC | E3 Ligase Recruited | Target Protein | Cell Line(s) | DC50 | EC50 (Cell Viability) | Reference(s) |
| DT2216 | VHL | BCL-XL | MOLT-4 (T-ALL) | <100 nM | 0.052 µM | |
| XZ739 | CRBN | BCL-XL | MOLT-4 (T-ALL) | ~10 nM | 20-fold more potent than ABT-263 |
Table 3: PROTAC Targeting Androgen Receptor (AR)
| PROTAC | E3 Ligase Recruited | Target Protein | Cell Line(s) / Clinical Setting | DC50 | Clinical Activity (PSA50) | Reference(s) |
| ARV-110 | CRBN | Androgen Receptor (AR) | VCaP (Prostate Cancer) / mCRPC patients | <1 nM | 46% in patients with AR T878A/S and/or H875Y mutations |
Experimental Protocols
Accurate and reproducible evaluation of PROTAC efficacy is crucial for their development. This section provides detailed methodologies for key experiments.
Western Blotting for Protein Degradation
This protocol is fundamental for quantifying the reduction in the target protein levels following PROTAC treatment.
Materials:
-
Cell line of interest
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Methodology:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations for a predetermined time (e.g., 4, 8, 16, or 24 hours). Include a vehicle-only control.
-
Cell Lysis: After treatment, wash cells twice with ice-cold PBS. Add lysis buffer, scrape the cells, and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and add Laemmli sample buffer. Boil samples to denature proteins and load equal amounts onto an SDS-PAGE gel for electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
Cell Viability Assay (MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity following PROTAC treatment.
Materials:
-
Cell line of interest
-
96-well plates
-
PROTAC compound
-
MTS assay kit
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the PROTAC. Include a vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours).
-
Assay: Add MTS solution to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Record the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to confirm the formation of the POI-PROTAC-E3 ligase ternary complex within cells.
Materials:
-
Cells expressing tagged versions of the POI and/or E3 ligase (e.g., Flag-tag, HA-tag)
-
PROTAC compound and proteasome inhibitor (e.g., MG132)
-
Lysis buffer
-
Antibodies for immunoprecipitation (e.g., anti-Flag) and for western blotting
-
Protein A/G magnetic beads
Methodology:
-
Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (to prevent degradation of the ubiquitinated POI) for a specified time.
-
Cell Lysis: Lyse the cells and collect the supernatant containing the protein complexes.
-
Immunoprecipitation (First Step):
-
Incubate the cell lysate with an antibody against one of the tagged proteins (e.g., anti-Flag for a Flag-tagged POI).
-
Add protein A/G magnetic beads to pull down the antibody-protein complex.
-
Wash the beads to remove non-specific binders.
-
-
Elution: Elute the captured protein complexes from the beads.
-
Immunoprecipitation (Second Step, Optional for Ternary Complex):
-
Use the eluate from the first IP for a second IP with an antibody against another component of the complex (e.g., anti-HA for an HA-tagged E3 ligase).
-
-
Western Blot Analysis: Analyze the immunoprecipitated samples by western blotting using antibodies against all three components (POI, E3 ligase, and a tag if applicable) to confirm their co-precipitation.
In Vivo Xenograft Mouse Model
This protocol evaluates the anti-tumor efficacy of a PROTAC in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell line for tumor implantation
-
PROTAC compound and vehicle solution
-
Calipers for tumor measurement
Methodology:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³), measuring them regularly with calipers.
-
Randomization and Treatment: Randomly assign mice to treatment groups (e.g., vehicle control, PROTAC low dose, PROTAC high dose). Administer the PROTAC via the appropriate route (e.g., oral gavage, intraperitoneal injection) for a specified duration.
-
Efficacy Assessment: Monitor tumor volume and animal body weight throughout the study.
-
Endpoint and Tissue Collection: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting to confirm target degradation, immunohistochemistry).
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is essential for a deeper understanding of PROTAC technology.
Signaling Pathway Diagrams
Experimental Workflow Diagram
References
The Enigmatic Role of "E3 Ligase Ligand 8" in Ubiquitination: A Technical Dead End
A Commercially Available PROTAC Building Block Lacking Published Biological Characterization
"E3 Ligase Ligand 8," a chemical entity available from various suppliers for the development of Proteolysis Targeting Chimeras (PROTACs), presents a significant challenge for in-depth technical analysis due to a conspicuous absence of published scientific literature detailing its specific biological function. While marketed as a ligand for an E3 ubiquitin ligase—a crucial component of a PROTAC designed to hijack the cell's natural protein degradation machinery—its precise E3 ligase target, binding affinity, and functional role in ubiquitination remain undocumented in peer-reviewed research.
This technical guide sought to provide a comprehensive overview of "this compound," including its mechanism of action, quantitative data from relevant experiments, detailed experimental protocols, and visualizations of its associated signaling pathways. However, an exhaustive search of scientific databases and commercial product literature has revealed that while the chemical properties of this compound are defined, its biological characterization is not publicly available.
Chemical Identity of "this compound"
| Property | Value |
| IUPAC Name | ((2S,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-4-phenylbutanoyl)-L-leucine |
| CAS Number | 1225383-33-4 |
| Molecular Formula | C31H34N2O6 |
| Molecular Weight | 530.62 g/mol |
The structure of "this compound" incorporates an Fmoc-protected amino acid-like scaffold, a common feature in synthetic chemistry, but this alone does not definitively indicate its binding target among the over 600 known human E3 ligases.
The Ubiquitination Cascade and the Theoretical Role of an E3 Ligase Ligand
The process of ubiquitination is a fundamental cellular mechanism for protein degradation and signaling. It involves a three-enzyme cascade: an E1 ubiquitin-activating enzyme, an E2 ubiquitin-conjugating enzyme, and an E3 ubiquitin ligase. The E3 ligase is the substrate recognition component, responsible for selectively targeting specific proteins for ubiquitination.
In the context of a PROTAC, a heterobifunctional molecule is created by linking a ligand for a target protein to a ligand for an E3 ligase. This PROTAC then forms a ternary complex with the target protein and the E3 ligase, bringing them into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E2 enzyme to the target protein, marking it for degradation by the proteasome.
Below is a generalized workflow illustrating the PROTAC-mediated ubiquitination process.
Methodological & Application
Application Notes and Protocols for PROTAC Design and Synthesis: A Case Study with a Pomalidomide-Based BRD4 Degrader
Disclaimer: The following application note is intended for research and drug development professionals. The protocols described herein are for informational purposes and should be adapted and optimized for specific experimental conditions. Due to the lack of specific, publicly available scientific literature on "E3 ligase Ligand 8," this document utilizes Pomalidomide (B1683931), a well-characterized ligand for the Cereblon (CRBN) E3 ligase, as a representative example to illustrate the principles of PROTAC design and synthesis.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that utilizes the cell's own protein degradation machinery to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[3] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[3][4] This "event-driven" pharmacology allows for the catalytic degradation of target proteins, offering potential advantages over traditional small-molecule inhibitors in terms of potency and the ability to target previously "undruggable" proteins.
This application note provides a comprehensive overview of the design and synthesis of a PROTAC targeting the bromodomain and extra-terminal domain (BET) protein BRD4, a key regulator of oncogene expression. We will describe the synthesis of a PROTAC composed of JQ1, a known BRD4 inhibitor, and pomalidomide, a ligand for the CRBN E3 ligase.
Principle of PROTAC Action
PROTACs function by hijacking the ubiquitin-proteasome system (UPS). The key steps are as follows:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI (e.g., BRD4) and an E3 ubiquitin ligase (e.g., CRBN), forming a ternary complex.
-
Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
-
Recycling: The PROTAC molecule is not degraded in this process and can subsequently engage another POI and E3 ligase, acting catalytically.
Applications
PROTAC technology has broad therapeutic potential across various disease areas, including:
-
Oncology: Targeting oncogenic proteins, transcription factors, and drug-resistant kinases.
-
Neurodegenerative Diseases: Clearing pathogenic protein aggregates.
-
Immunology and Inflammation: Modulating inflammatory signaling pathways.
-
Infectious Diseases: Degrading viral proteins.
Data Presentation
Table 1: Biological Activity of a Representative JQ1-Pomalidomide PROTAC (dBET1)
| Parameter | Value | Reference |
| Target Protein | BRD4 | |
| E3 Ligase | Cereblon (CRBN) | |
| Cell Line | DLBCL cell lines | |
| Degradation Potency (DC50) | < 10 nM | |
| Maximal Degradation (Dmax) | > 90% | |
| Time to Onset of Degradation | < 4 hours | |
| Effect on Cell Viability | More effective at inhibiting proliferation than JQ1 |
Table 2: Representative Synthesis Reaction Conditions and Yields
| Reaction Step | Reagents and Conditions | Typical Yield | Reference |
| Pomalidomide-Linker Synthesis | 4-Fluorothalidomide, amine-linker, DIPEA, DMSO, 90 °C | High | |
| JQ1-Linker Synthesis | (+)-JQ1, linker with carboxylic acid, HATU, DIPEA, DMF | Variable | |
| Final PROTAC Coupling (One-Pot) | Pomalidomide-linker, activated JQ1-ester, DIPEA, DMSO | Up to 62% | |
| Final PROTAC Coupling (Solid-Phase) | Resin-bound pomalidomide, JQ1-linker, coupling agents | High Purity |
Experimental Protocols
Protocol 1: Synthesis of a JQ1-Pomalidomide PROTAC via a One-Pot Method
This protocol is adapted from a method for the rapid synthesis of pomalidomide conjugates.
Materials:
-
4-Fluorothalidomide
-
Amine-linker (e.g., a diamine with varying linker lengths)
-
(+)-JQ1-acid (synthesized separately)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMSO (Dimethyl sulfoxide)
-
Anhydrous DMF (Dimethylformamide)
-
Standard organic synthesis glassware and purification equipment (e.g., HPLC)
Procedure:
-
Synthesis of Pomalidomide-Linker Intermediate:
-
In a round-bottom flask, dissolve 4-fluorothalidomide (1 eq) and the amine-linker (1.2 eq) in anhydrous DMSO.
-
Add DIPEA (3 eq) to the mixture.
-
Heat the reaction to 90 °C and stir until the 4-fluorothalidomide is consumed (monitor by LC-MS).
-
Cool the reaction to room temperature. This crude mixture containing the pomalidomide-linker can be used directly in the next step.
-
-
Activation of (+)-JQ1-acid:
-
In a separate flask, dissolve (+)-JQ1-acid (1.1 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2 eq).
-
Stir at room temperature for 15-30 minutes to form the activated ester.
-
-
Final PROTAC Synthesis:
-
Add the activated JQ1-ester solution to the crude pomalidomide-linker mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC molecule by preparative HPLC.
-
Characterize the purified PROTAC by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Protocol 2: Evaluation of BRD4 Degradation by Western Blot
This protocol outlines the steps to assess the degradation of the target protein BRD4 in cultured cells.
Materials:
-
Human breast cancer cell line (e.g., MDA-MB-231) or a relevant hematological cancer cell line (e.g., DLBCL).
-
Cell culture medium and supplements
-
PROTAC stock solution (in DMSO)
-
Proteasome inhibitor (e.g., MG132) as a control
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
Primary antibodies: anti-BRD4, anti-Vinculin or anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO).
-
For a mechanistic control, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against BRD4 overnight at 4 °C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Incubate the membrane with a chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody (e.g., anti-Vinculin).
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the BRD4 band intensity to the loading control.
-
Calculate the percentage of BRD4 degradation relative to the vehicle-treated control.
-
Mandatory Visualizations
Caption: PROTAC Mechanism of Action.
Caption: Experimental Workflow for PROTAC Synthesis and Evaluation.
Caption: The Ubiquitin-Proteasome Signaling Pathway.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. revvity.com [revvity.com]
- 3. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Incorporating E3 Ligase Ligand 8 into a PROTAC Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2][3] These heterobifunctional molecules consist of three key components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase facilitates the transfer of ubiquitin to the POI, marking it for degradation by the proteasome.[]
The choice of E3 ligase ligand and the design of the linker are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This document provides detailed application notes and protocols for the incorporation of E3 ligase Ligand 8 , a peptidomimetic ligand, into a PROTAC linker. This compound (CAS 1225383-33-4) is a synthetic compound designed to recruit an E3 ubiquitin ligase. Its core structure is reminiscent of ligands that bind to the Inhibitor of Apoptosis Proteins (IAP) family of E3 ligases. The protocols outlined below provide a comprehensive workflow, from initial ligand-linker conjugation to the final cellular evaluation of the resulting PROTAC.
PROTAC Mechanism of Action
The fundamental role of a PROTAC is to act as a bridge, inducing proximity between a target protein and an E3 ligase. This induced proximity enables the E3 ligase to catalyze the ubiquitination of the target protein, leading to its recognition and subsequent degradation by the 26S proteasome.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Section 1: PROTAC Synthesis and Characterization
The synthesis of a PROTAC is a modular process involving the conjugation of a POI ligand and an E3 ligase ligand to a chemical linker. This compound possesses two primary reactive handles for linker attachment: a carboxylic acid and a fluorenylmethyloxycarbonyl (Fmoc)-protected amine. The Fmoc group must be removed prior to conjugation at the amine position. The choice of linker and conjugation chemistry is crucial and can significantly impact the final PROTAC's properties. Common linker types include flexible polyethylene (B3416737) glycol (PEG) and alkyl chains.
Caption: General workflow for PROTAC synthesis and purification.
Protocol 1A: Fmoc Deprotection of this compound
-
Dissolution: Dissolve this compound in a suitable organic solvent, such as N,N-Dimethylformamide (DMF).
-
Reagent Addition: Add a 20% solution of piperidine (B6355638) in DMF to the reaction mixture.
-
Incubation: Stir the reaction at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, evaporate the solvent under reduced pressure. Co-evaporate with toluene (B28343) or another suitable solvent to remove residual piperidine.
-
Purification: Purify the resulting free amine product using flash column chromatography or preparative HPLC.
-
Confirmation: Confirm the identity and purity of the deprotected ligand by LC-MS and ¹H NMR.
Protocol 1B: PROTAC Synthesis via Amide Coupling
This protocol assumes conjugation between the deprotected amine of Ligand 8 and a linker containing a carboxylic acid.
-
Activation: Dissolve the amine-terminated POI ligand-linker conjugate in DMF. Add a coupling reagent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., DIPEA). Stir for 15-20 minutes at room temperature to activate the carboxylic acid.
-
Coupling: Add a solution of the deprotected this compound in DMF to the activated mixture.
-
Reaction: Stir the reaction at room temperature overnight.
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Quenching & Extraction: Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO₃), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude PROTAC using preparative reverse-phase HPLC.
-
Characterization: Confirm the final product's identity, purity, and structure using LC-MS and NMR.
Table 1: Analytical Methods for PROTAC Characterization
This table summarizes key analytical techniques for validating the structure and purity of a synthesized PROTAC.
| Technique | Information Provided | Resolution | Sensitivity | Sample Requirements |
| Mass Spectrometry (MS) | Molecular weight confirmation, purity assessment. | Low (for conformation) | High (femtomole) | Low (µg) |
| NMR Spectroscopy | 3D structure confirmation, atom connectivity, purity. | Atomic | Moderate (micromolar) | High (mg) |
| HPLC/UPLC | Purity assessment, retention time, quantification. | High | High | Low (µg) |
Section 2: Biophysical and Biochemical Evaluation
Once synthesized and purified, the PROTAC must be evaluated for its ability to bind its intended targets and form a stable ternary complex. This is a critical step, as the stability of the ternary complex often correlates with degradation efficiency.
Caption: Stepwise workflow for the biophysical and cellular evaluation of a PROTAC.
Protocol 2A: Ternary Complex Formation using TR-FRET
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a proximity-based assay ideal for studying ternary complex formation.
-
Reagents:
-
Tagged E3 Ligase (e.g., GST-tagged cIAP1)
-
Tagged POI (e.g., His-tagged Target)
-
TR-FRET Donor Antibody (e.g., Anti-GST-Europium)
-
TR-FRET Acceptor Antibody/Reagent (e.g., Anti-His-XL665)
-
Synthesized PROTAC
-
Assay Buffer
-
-
Procedure:
-
Prepare a serial dilution of the PROTAC in assay buffer.
-
In a low-volume 384-well plate, add a constant concentration of the tagged E3 ligase and tagged POI.
-
Add the serially diluted PROTAC to the wells.
-
Add the donor and acceptor antibodies/reagents.
-
Incubate the plate in the dark at room temperature for the recommended time (e.g., 2-4 hours).
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Plot the TR-FRET ratio against the PROTAC concentration. A successful ternary complex formation will typically produce a bell-shaped "hook effect" curve.
-
Table 2: Comparative Binding Affinities of Common E3 Ligase Ligands
This table provides context for the binding affinities researchers might aim for when characterizing their novel PROTAC. Values are representative and can vary based on the assay.
| E3 Ligase | Ligand Class | Representative Ligand | Binding Affinity (K_D) to E3 |
| Cereblon (CRBN) | Glutarimide-based | Pomalidomide | ~250 nM |
| VHL | Hydroxyproline-based | VH032 | ~180 nM |
| MDM2 | cis-imidazoline-based | Nutlin-3 | ~90 nM |
| IAP | Peptidomimetic | Bestatin derivatives | 1-10 µM |
Section 3: Cellular Activity and Degradation Assays
The ultimate measure of a PROTAC's success is its ability to induce the degradation of the target protein within a cellular context. Western blotting is the gold-standard method for quantifying protein levels.
Protocol 3A: Western Blot for Target Protein Degradation
-
Cell Culture and Treatment:
-
Plate cells in a 6-well or 12-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture media.
-
Treat the cells with the PROTAC dilutions for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at high speed at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody specific to the POI overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control.
-
Plot the normalized protein levels against PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
-
Table 3: Representative PROTAC Degradation Efficacy
This table shows example cellular degradation data for well-characterized PROTACs, serving as a benchmark for newly developed molecules.
| PROTAC Name | Target Protein | E3 Ligase Recruited | Cell Line | DC₅₀ | Dₘₐₓ |
| ARV-110 | Androgen Receptor | CRBN | VCaP | ~1 nM | >95% |
| MZ1 | BRD4 | VHL | HeLa | ~25 nM | >90% |
| dBET1 | BRD4 | CRBN | 22Rv1 | ~4 nM | >98% |
Conclusion
Incorporating a novel or less-characterized E3 ligase ligand, such as this compound, into a PROTAC requires a systematic and multi-faceted approach. The successful development of an effective degrader hinges on robust synthetic chemistry, rigorous biophysical characterization of the ternary complex, and quantitative assessment of cellular activity. The protocols and data presented in these application notes provide a comprehensive framework for researchers to navigate the design, synthesis, and evaluation of PROTACs, ultimately accelerating the development of this powerful new class of therapeutics.
References
- 1. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 2. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 3. precisepeg.com [precisepeg.com]
- 4. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
Application Notes and Protocols for E3 Ligase Ligand 8: Cell Permeability and Uptake Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
E3 ubiquitin ligases are a critical class of enzymes in the ubiquitin-proteasome system, playing a central role in protein degradation. Small molecule ligands that can bind to E3 ligases are of significant interest in drug discovery, particularly for the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] PROTACs are heterobifunctional molecules that recruit an E3 ligase to a target protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome.[1][3] The cellular permeability and uptake of these E3 ligase ligands are crucial determinants of their therapeutic efficacy. Poor membrane permeability can result in low bioavailability and diminished potency.
This document provides detailed application notes and protocols for assessing the cell permeability and cellular uptake of a representative E3 ligase ligand, herein referred to as "E3 Ligase Ligand 8". The methodologies described are standard in the field and can be adapted for other small molecule E3 ligase ligands.
Signaling Pathway: PROTAC-Mediated Protein Degradation
E3 ligase ligands are a key component of PROTACs, which function by inducing the proximity of a target protein and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein, marking it for degradation by the proteasome. This mechanism of action effectively hijacks the cell's natural protein disposal system to eliminate disease-causing proteins.
Caption: Mechanism of action for a PROTAC utilizing this compound.
Data Presentation: Summary of Quantitative Data
The following tables summarize hypothetical, yet representative, quantitative data for the cell permeability and cellular uptake of "this compound" as determined by the assays described in this document.
Table 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
| Compound | Papp (x 10⁻⁶ cm/s) | Classification |
| This compound | 12.5 | High Permeability |
| Warfarin (High Permeability Control) | 15.2 | High Permeability |
| Atenolol (Low Permeability Control) | 0.8 | Low Permeability |
Table 2: Caco-2 Cell Permeability Assay
| Compound | Papp (A-B) (x 10⁻⁶ cm/s) | Papp (B-A) (x 10⁻⁶ cm/s) | Efflux Ratio (B-A / A-B) |
| This compound | 8.2 | 9.1 | 1.1 |
| Propranolol (High Permeability Control) | 20.5 | 22.1 | 1.08 |
| Doxorubicin (Efflux Substrate Control) | 1.1 | 15.4 | 14.0 |
| Lucifer Yellow (Low Permeability Control) | 0.2 | 0.2 | 1.0 |
Table 3: Cellular Uptake Assay (LC-MS/MS)
| Compound | Cell Line | Incubation Time (min) | Intracellular Concentration (nM) |
| This compound | HEK293 | 60 | 150 |
| This compound | HeLa | 60 | 125 |
| Verapamil (Positive Control) | HEK293 | 60 | 250 |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay measures the passive diffusion of a compound across an artificial membrane, providing a high-throughput method for predicting passive intestinal absorption.
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Materials:
-
PAMPA plate system (e.g., Millipore MultiScreen™ PAMPA plates)
-
Artificial membrane solution (e.g., 2% w/v lecithin (B1663433) in dodecane)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Test compound (this compound) and control compounds
-
UV-Vis spectrophotometer or LC-MS/MS system
Procedure:
-
Prepare Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.
-
Coat Donor Plate Membrane: Carefully coat the membrane of each well in the donor plate with 5 µL of the artificial membrane solution. Allow the solvent to evaporate.
-
Prepare Donor Solutions: Dissolve the test compound and controls in PBS to the desired concentration.
-
Add Donor Solutions: Add 200 µL of the donor solutions to the donor plate wells.
-
Assemble the PAMPA Sandwich: Place the donor plate on top of the acceptor plate, ensuring the membranes are in contact with the acceptor buffer.
-
Incubate: Incubate the plate assembly on a plate shaker at room temperature for a specified time (e.g., 4-18 hours).
-
Measure Concentrations: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the appropriate formula.
Protocol 2: Caco-2 Permeability Assay
The Caco-2 permeability assay is the gold standard for predicting human oral drug absorption. It utilizes a human colorectal adenocarcinoma cell line that forms a monolayer mimicking the intestinal epithelium.
Caption: Workflow for the Caco-2 Permeability Assay.
Materials:
-
Caco-2 cells
-
Transwell permeable supports
-
Cell culture medium and supplements
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compound (this compound) and control compounds
-
LC-MS/MS system
-
TEER meter
Procedure:
-
Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer. A TEER value above 250 Ω·cm² is generally considered acceptable.
-
Equilibration: Wash the cell monolayers with HBSS and equilibrate for 30 minutes at 37°C.
-
Dosing Solution Preparation: Prepare dosing solutions of the test and control compounds in HBSS.
-
Permeability Measurement:
-
Apical to Basolateral (A-B): Add the dosing solution to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.
-
Basolateral to Apical (B-A): Add the dosing solution to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber to assess efflux.
-
-
Incubation: Incubate the plates at 37°C for a defined period (e.g., 2 hours).
-
Sample Collection: At designated time points, collect samples from the receiver chamber.
-
Analysis: Determine the concentration of the compound in the collected samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests the compound may be a substrate for efflux transporters.
Protocol 3: Cellular Uptake Assay using LC-MS/MS
This protocol quantifies the amount of a compound that has entered the cells after a specific incubation period.
Caption: Workflow for Cellular Uptake Assay using LC-MS/MS.
Materials:
-
Adherent cell line (e.g., HEK293, HeLa)
-
Cell culture medium and supplements
-
Multi-well plates
-
Ice-cold PBS
-
Lysis buffer
-
Test compound (this compound)
-
LC-MS/MS system
-
Protein assay kit (e.g., BCA)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with the desired concentration of this compound and incubate for a specific time (e.g., 1 hour) at 37°C.
-
Washing: Aspirate the medium and wash the cells three times with ice-cold PBS to remove any unbound compound.
-
Cell Lysis: Add lysis buffer to each well and incubate on ice to lyse the cells.
-
Lysate Collection: Collect the cell lysates.
-
LC-MS/MS Analysis: Analyze a portion of the lysate to quantify the intracellular concentration of this compound.
-
Protein Quantification: Use the remaining lysate to determine the total protein concentration using a standard protein assay.
-
Data Normalization: Normalize the amount of intracellular compound to the total protein content to account for variations in cell number.
Conclusion
The protocols and application notes provided herein offer a comprehensive framework for evaluating the cell permeability and uptake of "this compound" and other novel small molecule E3 ligase ligands. A thorough understanding of these properties is essential for the successful development of potent and effective targeted protein degraders. The combination of in silico, in vitro, and cell-based assays will provide the most complete picture of a compound's potential as a therapeutic agent.
References
Application Notes and Protocols: E3 Ligase Ligand 8 Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
E3 Ligase Ligand 8 is a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of drugs designed to induce the degradation of specific target proteins implicated in various diseases. As a ligand for an Inhibitor of Apoptosis Protein (IAP), this compound facilitates the recruitment of the cellular ubiquitin-proteasome system to a protein of interest, leading to its targeted destruction. The chemical and physical stability of this ligand is paramount to ensure the reproducibility of experimental results and the efficacy of the resulting PROTACs.
These application notes provide a comprehensive guide to the recommended storage conditions and detailed protocols for assessing the stability of this compound. Adherence to these guidelines will ensure the integrity of the compound and the reliability of downstream applications.
Recommended Storage and Handling
Proper storage and handling of this compound are critical to prevent degradation and maintain its biological activity. The following conditions are recommended based on available supplier data and general best practices for similar small molecules.
Stock Solutions
For long-term storage, stock solutions of this compound should be prepared in a suitable solvent, such as DMSO, and stored under specific conditions to maximize shelf life.
| Storage Condition | Duration | Notes |
| -80°C | Up to 6 months | Store under a nitrogen atmosphere to prevent oxidation.[1] |
| -20°C | Up to 1 month | Store under a nitrogen atmosphere.[1] |
Working Solutions
Working solutions, especially those intended for in vivo experiments, should be prepared fresh on the day of use to ensure optimal performance and avoid potential degradation.[1] If immediate use is not possible, short-term storage at 2-8°C for a few hours may be acceptable, but this should be validated for the specific experimental conditions.
Solid Compound
The solid (powder) form of this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture.
IAP E3 Ligase Signaling Pathway
This compound functions by engaging IAP E3 ligases, such as cIAP1 and XIAP. These proteins are key regulators of cellular signaling pathways, including the NF-κB pathway, which is crucial for inflammation, immunity, and cell survival. The following diagram illustrates a simplified signaling pathway involving cIAP1.
Caption: Simplified IAP-mediated NF-κB signaling pathway.
Experimental Protocols for Stability Assessment
To ensure the integrity and reliability of this compound in experimental settings, it is crucial to perform stability studies. The following protocols are provided as a guide for researchers to design and execute these assessments.
Protocol 1: Solution Stability using HPLC
This protocol outlines a method to determine the stability of this compound in a specific solvent over time at various temperatures.
Objective: To quantify the degradation of this compound in solution under different storage conditions.
Materials:
-
This compound
-
HPLC-grade solvent (e.g., DMSO)
-
HPLC system with a UV detector or mass spectrometer (LC-MS)
-
Appropriate HPLC column (e.g., C18)
-
Calibrated temperature-controlled chambers or incubators
-
Autosampler vials
Workflow Diagram:
Caption: Workflow for assessing the solution stability of this compound.
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 10 mM) in the desired solvent (e.g., DMSO).
-
Sample Aliquoting: Aliquot the stock solution into multiple autosampler vials for each storage condition and time point to avoid repeated freeze-thaw cycles of the main stock.
-
Storage: Place the aliquots at the designated storage temperatures (e.g., -20°C, 4°C, and room temperature).
-
Time Points: At each specified time point (e.g., 0, 24 hours, 48 hours, 1 week, 1 month), retrieve one aliquot from each storage condition.
-
HPLC Analysis:
-
Equilibrate the HPLC system with the appropriate mobile phase.
-
Inject the sample and run the analysis using a validated stability-indicating method. This method should be able to separate the parent compound from any potential degradants.
-
Monitor the elution profile using a UV detector at the lambda max of this compound or a mass spectrometer.
-
-
Data Analysis:
-
Determine the peak area of the parent compound at each time point.
-
Calculate the percentage of the remaining parent compound relative to the T=0 time point.
-
Plot the percentage of the remaining compound against time for each storage condition.
-
Data Presentation:
| Time Point | % Remaining at -20°C | % Remaining at 4°C | % Remaining at Room Temp. |
| 0 h | 100% | 100% | 100% |
| 24 h | |||
| 48 h | |||
| 1 week | |||
| 1 month |
Protocol 2: Freeze-Thaw Stability
This protocol is designed to assess the stability of this compound when subjected to multiple freeze-thaw cycles.
Objective: To determine if repeated freezing and thawing of a stock solution affects the integrity of this compound.
Materials:
-
Stock solution of this compound in a relevant solvent (e.g., DMSO).
-
HPLC system with a UV detector or mass spectrometer (LC-MS).
-
-20°C or -80°C freezer.
-
Room temperature water bath or benchtop.
Workflow Diagram:
Caption: Experimental workflow for freeze-thaw stability assessment.
Procedure:
-
Sample Preparation: Prepare several aliquots of the this compound stock solution. Keep one aliquot as a T=0 (no freeze-thaw) control.
-
Freeze-Thaw Cycles:
-
Cycle 1: Freeze the remaining aliquots at -20°C or -80°C for at least 12 hours. Thaw one aliquot completely at room temperature and analyze it.
-
Subsequent Cycles: Place the remaining frozen aliquots back in the freezer. Repeat the freeze-thaw process for a predetermined number of cycles (typically 3-5).[2] After each cycle, one aliquot is removed for analysis.
-
-
HPLC Analysis: Analyze the T=0 control and the sample from each freeze-thaw cycle using the stability-indicating HPLC method described in Protocol 1.
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining after each cycle, relative to the T=0 control.
-
A loss of more than 5-10% typically indicates instability under freeze-thaw conditions.
-
Data Presentation:
| Number of Freeze-Thaw Cycles | % Remaining Parent Compound | Observations (e.g., precipitation) |
| 0 (Control) | 100% | Clear solution |
| 1 | ||
| 2 | ||
| 3 | ||
| 4 | ||
| 5 |
Conclusion
The stability of this compound is a critical factor for its successful application in research and drug development. By adhering to the recommended storage and handling conditions and by performing rigorous stability assessments as outlined in these protocols, researchers can ensure the quality and reliability of their experimental outcomes. These guidelines provide a framework for maintaining the integrity of this compound, thereby contributing to the advancement of targeted protein degradation research.
References
- 1. cIAP1/2 are direct E3 ligases conjugating diverse types of ubiquitin chains to receptor interacting proteins kinases 1 to 4 (RIP1-4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Freeze-Thaw Stability Testing Guide: FDA-Compliant Step-by-Step Checklist for Pharma & Biologics – StabilityStudies.in [stabilitystudies.in]
Application Notes and Protocols for E3 Ligase Ligand 8 in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
E3 ligase Ligand 8 is a fundamental chemical component utilized in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative heterobifunctional molecules designed to selectively eliminate disease-causing proteins by hijacking the cell's natural protein disposal system. This document provides detailed application notes and protocols for the use of PROTACs derived from this compound in in vivo research settings.
This compound functions as a molecular handle that engages an E3 ubiquitin ligase, such as the Inhibitor of Apoptosis Protein (IAP).[1][2][3][] When incorporated into a PROTAC, this ligand facilitates the formation of a ternary complex between the E3 ligase, the PROTAC, and a specific protein of interest (POI). This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.[5] This targeted protein degradation offers a powerful therapeutic strategy, particularly in oncology, by removing pathogenic proteins entirely rather than merely inhibiting their function.
Application Notes
PROTACs synthesized using this compound are primarily intended for preclinical in vivo studies to assess their efficacy, pharmacokinetics, and safety profiles. The ultimate goal of these studies is to validate the therapeutic potential of degrading a specific target protein in a living organism.
Key Research Applications:
-
Oncology: The primary application is in cancer research, where PROTACs can target oncoproteins, transcription factors, and other proteins that drive tumor growth and survival.
-
Neurodegenerative Diseases: Targeting aggregated or misfolded proteins is a promising strategy in diseases like Alzheimer's and Parkinson's.
-
Inflammatory Diseases: Degrading key inflammatory mediators can offer a novel therapeutic approach for various inflammatory conditions.
Advantages of In Vivo Studies with PROTACs:
-
Sustained Target Knockdown: PROTACs act catalytically, allowing for prolonged degradation of the target protein, which can be advantageous over traditional inhibitors.
-
Improved Selectivity and Potency: By directly targeting proteins for degradation, PROTACs can achieve high potency and selectivity.
-
Overcoming Drug Resistance: PROTACs may be effective against targets that have developed resistance to conventional inhibitors.
Experimental Protocols
A critical aspect of in vivo studies is the appropriate formulation of the PROTAC to ensure its solubility and bioavailability. The following protocol is a standard method for preparing a PROTAC containing this compound for administration to animal models.
In Vivo Formulation Protocol
This protocol is recommended for achieving a clear and stable solution for parenteral administration.
Materials:
-
PROTAC synthesized with this compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Saline (0.9% sodium chloride)
Procedure:
-
Prepare Stock Solution: Dissolve the PROTAC in DMSO to create a concentrated stock solution.
-
Add Co-solvents: In a stepwise manner, add the following solvents, ensuring the solution is clear after each addition:
-
10% DMSO (from the stock solution)
-
40% PEG300
-
5% Tween-80
-
-
Final Dilution: Add 45% Saline to reach the final desired volume and concentration.
-
Solubilization: If any precipitation occurs, gently warm the solution and/or use sonication to aid dissolution.
-
Administration: It is recommended to prepare the working solution fresh on the day of use for optimal results.
General In Vivo Efficacy Study Workflow
The following is a generalized workflow for assessing the anti-tumor efficacy of a PROTAC in a xenograft mouse model.
1. Animal Model Selection and Acclimatization:
-
Select an appropriate immunodeficient mouse strain (e.g., NOD-SCID or BALB/c nude).
-
Implant human tumor cells subcutaneously.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
2. Animal Randomization and Grouping:
-
Randomly assign mice to treatment and control groups (e.g., n=8-10 mice per group).
-
Groups may include: Vehicle control, PROTAC treatment group(s) at different doses, and a positive control (standard-of-care drug).
3. Dosing and Monitoring:
-
Administer the formulated PROTAC or vehicle control according to the planned schedule (e.g., daily, twice weekly) and route (e.g., intraperitoneal, intravenous, oral).
-
Monitor tumor volume using caliper measurements at regular intervals.
-
Record animal body weight as an indicator of toxicity.
4. Endpoint Analysis:
-
At the end of the study, euthanize the animals and excise the tumors.
-
Measure final tumor weight and volume.
-
Collect tumor and tissue samples for pharmacodynamic (PD) analysis (e.g., Western blot to confirm target protein degradation) and pharmacokinetic (PK) analysis.
Data Presentation
Quantitative data from in vivo studies should be summarized in a clear and structured format to facilitate comparison between treatment groups.
Table 1: Summary of In Vivo Efficacy Data
| Treatment Group | Dose and Schedule | Mean Tumor Volume (mm³) ± SEM | Percent Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
|---|---|---|---|---|
| Vehicle Control | - | - | ||
| PROTAC (Low Dose) | e.g., 10 mg/kg, q.d. | |||
| PROTAC (High Dose) | e.g., 30 mg/kg, q.d. |
| Positive Control | - | | | |
Table 2: Summary of Pharmacodynamic Data
| Treatment Group | Time Point | Target Protein Level (% of Vehicle) in Tumor | Target Protein Level (% of Vehicle) in Plasma |
|---|---|---|---|
| Vehicle Control | End of Study | 100% | 100% |
| PROTAC | 24 hours post-dose |
| PROTAC | End of Study | | |
Visualizations
PROTAC Mechanism of Action
Caption: Mechanism of PROTAC-mediated protein degradation.
In Vivo Experimental Workflow
Caption: General workflow for an in vivo efficacy study.
References
E3 Ligase Ligand 8: Unraveling the Chemistry of a PROTAC Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical and Physical Properties
A summary of the key chemical and physical properties of E3 ligase Ligand 8 is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1225383-33-4 | [4][5] |
| Molecular Formula | C₃₁H₃₄N₂O₆ | |
| Molecular Weight | 530.62 g/mol | |
| IUPAC Name | (2S)-2-[[(2S,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoic acid | N/A |
| Solubility | Soluble in DMSO | |
| Storage | -20°C |
Principle of Action: The PROTAC Approach
PROTACs are designed to bring a target protein (Protein of Interest, POI) into close proximity with an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome. A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ligase (such as this compound), and a flexible linker connecting the two.
Figure 1: General mechanism of action for a PROTAC. A PROTAC molecule simultaneously binds the target protein and an E3 ligase, leading to ubiquitination and subsequent degradation of the target protein.
Application Notes
Due to the lack of specific data for "this compound," the following application notes are based on general procedures for PROTAC synthesis and evaluation. Researchers should consider these as a starting point and optimize the conditions for their specific target and experimental setup.
PROTAC Synthesis: Conjugation of this compound
The carboxylic acid group on the L-leucine moiety of this compound is the most probable site for linker attachment. Standard peptide coupling reactions can be employed to conjugate this ligand to a linker that is subsequently attached to a ligand for the protein of interest.
Workflow for PROTAC Synthesis:
Figure 2: A generalized workflow for the synthesis of a PROTAC molecule utilizing this compound.
Characterization of the PROTAC
Once synthesized, the final PROTAC molecule must be thoroughly characterized to confirm its identity and purity. Recommended analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight of the synthesized PROTAC.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
In Vitro Evaluation of PROTAC Activity
A series of in vitro experiments are necessary to determine the efficacy and mechanism of action of the newly synthesized PROTAC.
Experimental Workflow for In Vitro Evaluation:
Figure 3: A typical experimental workflow to assess the in vitro activity of a PROTAC.
Protocols
The following are generalized protocols that should be adapted and optimized for the specific PROTAC and target protein under investigation.
Protocol 1: General Procedure for PROTAC Synthesis via Amide Coupling
This protocol describes the coupling of "this compound" to a linker-functionalized POI ligand.
Materials:
-
This compound
-
POI ligand with a free amine-terminated linker
-
Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: Diisopropylethylamine (DIPEA)
-
Solvent: Anhydrous Dimethylformamide (DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DMF under an inert atmosphere.
-
Add the coupling agent (e.g., HATU, 1.1 equivalents) and DIPEA (2-3 equivalents) to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.
-
In a separate flask, dissolve the amine-terminated linker-POI ligand (1 equivalent) in anhydrous DMF.
-
Slowly add the solution of the POI ligand to the activated this compound solution.
-
Allow the reaction to proceed at room temperature for 4-16 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.
-
Characterize the purified PROTAC using NMR, MS, and HPLC.
Protocol 2: Western Blotting for Target Protein Degradation
This protocol is used to assess the ability of the synthesized PROTAC to induce the degradation of the target protein in a cellular context.
Materials:
-
Cell line expressing the target protein
-
Synthesized PROTAC
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein quantification assay (e.g., BCA assay)
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with the primary antibody for the loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the extent of protein degradation.
Disclaimer: The information provided in this document is for research purposes only. The protocols are generalized and will require optimization for specific applications. Due to the limited publicly available data for "this compound," its specific E3 ligase target and binding affinity are not definitively known. Researchers should exercise caution and perform thorough validation experiments.
References
Application Notes and Protocols for Measuring E3 Ligase Ligand Target Engagement
Topic: Measuring Target Engagement of "E3 Ligase Ligand 8"
Audience: Researchers, scientists, and drug development professionals.
Introduction
The discovery and development of small molecules that modulate the activity of E3 ubiquitin ligases represent a burgeoning field in drug discovery. These molecules, particularly those that act as ligands for E3 ligases such as Cereblon (CRBN) or von Hippel-Lindau (VHL), are pivotal components of Proteolysis Targeting Chimeras (PROTACs) and molecular glues.[][2][3] Effective characterization of these ligands requires precise and robust methods to quantify their engagement with the target E3 ligase within the complex cellular environment. This document provides detailed application notes and protocols for measuring the target engagement of a novel hypothetical E3 ligase ligand, "this compound," which is designed to bind to the Cereblon (CRBN) E3 ubiquitin ligase.
The methodologies described herein are essential for confirming direct binding, determining binding affinity, and assessing cellular permeability and availability—critical parameters for advancing a lead compound.[4][5] We will cover both biochemical and cellular approaches, providing step-by-step protocols and examples of data presentation.
Overview of E3 Ligase Ligand Target Engagement
E3 ligase ligands, as part of bifunctional molecules like PROTACs, facilitate the formation of a ternary complex between the E3 ligase and a target protein, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. "this compound" is postulated to bind to CRBN, a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex. Measuring the direct engagement of "this compound" with CRBN is the foundational step in validating its mechanism of action.
Signaling Pathway of CRBN-mediated Protein Degradation
The following diagram illustrates the general mechanism of action for a PROTAC utilizing a CRBN ligand.
Caption: PROTAC-mediated protein degradation pathway.
Biochemical Assays for Target Engagement
Biochemical assays are crucial for determining the direct binding affinity of a ligand to its purified target protein in a cell-free system.
E3scan™ Ligand Binding Assay
The E3scan™ technology is a competitive binding assay that measures the affinity (Kd) of a test compound for an E3 ligase.
Caption: E3scan™ competitive binding assay workflow.
-
Assay Components : The assay utilizes three main components: a DNA-tagged CRBN E3 ligase, a known CRBN ligand immobilized on a solid support, and the test compound ("this compound").
-
Competition Reaction : The DNA-tagged CRBN is incubated with the immobilized ligand in the presence of varying concentrations of "this compound".
-
Binding : "this compound" competes with the immobilized ligand for binding to CRBN. A higher affinity of "Ligand 8" will result in less DNA-tagged CRBN captured on the solid support.
-
Quantification : The amount of captured DNA-tagged CRBN is quantified using qPCR.
-
Data Analysis : The dissociation constant (Kd) is calculated by measuring the amount of captured E3 ligase as a function of the test compound concentration.
| Compound | E3 Ligase | Kd (nM) |
| This compound | CRBN | 15.2 |
| Pomalidomide (Control) | CRBN | 25.0 |
| VHL Ligand (Negative Control) | CRBN | >10,000 |
Thermal Shift Assay (TSA)
TSA, or Differential Scanning Fluorimetry (DSF), measures changes in the thermal stability of a protein upon ligand binding.
-
Reaction Mixture : Prepare a reaction mixture containing purified CRBN protein, a fluorescent dye (e.g., SYPRO Orange), and varying concentrations of "this compound".
-
Thermal Denaturation : Subject the mixture to a temperature gradient in a real-time PCR instrument.
-
Fluorescence Monitoring : The dye fluoresces upon binding to hydrophobic regions of the protein that are exposed during unfolding.
-
Data Analysis : The melting temperature (Tm) is determined for each concentration of the ligand. A shift in Tm (ΔTm) indicates ligand binding and stabilization of the protein.
| Compound | Concentration (µM) | Tm (°C) | ΔTm (°C) |
| DMSO (Control) | - | 42.5 | 0.0 |
| This compound | 1 | 44.8 | 2.3 |
| This compound | 10 | 47.1 | 4.6 |
| This compound | 100 | 48.2 | 5.7 |
Cellular Assays for Target Engagement
Cellular assays are critical for confirming that a ligand can penetrate the cell membrane and engage its target in a physiological context.
NanoBRET® Target Engagement Intracellular E3 Ligase Assay
The NanoBRET® assay is a proximity-based method that measures compound binding to a target protein in living cells using Bioluminescence Resonance Energy Transfer (BRET).
Caption: NanoBRET® target engagement assay workflow.
-
Cell Preparation : HEK293 cells are transiently transfected with a plasmid expressing CRBN fused to NanoLuc® luciferase.
-
Assay Plating : Transfected cells are plated into 96-well plates.
-
Compound Treatment : Cells are treated with a range of concentrations of "this compound" followed by the addition of a cell-permeable fluorescent NanoBRET® tracer that also binds to CRBN.
-
Detection : The NanoLuc® substrate is added, and the donor (luciferase) and acceptor (tracer) emissions are measured.
-
Data Analysis : Competitive displacement of the tracer by "this compound" leads to a decrease in the BRET signal. The concentration-response data is used to calculate the IC50 value, which reflects the intracellular affinity of the compound.
| Compound | Assay Mode | IC50 (nM) |
| This compound | Live-Cell | 85 |
| This compound | Permeabilized-Cell | 25 |
| Pomalidomide (Control) | Live-Cell | 150 |
Note: The difference between live-cell and permeabilized-cell IC50 values can be used to assess cell permeability.
In-Cell ELISA for Target Engagement
This assay indirectly measures the binding of a ligand to an E3 ligase by assessing its ability to compete with a PROTAC and prevent the degradation of a known target protein.
-
Cell Culture : Culture cells known to express CRBN and a target protein that is degraded by a known CRBN-based PROTAC (e.g., dBET1 for BRD4 degradation).
-
Co-treatment : Treat the cells with a fixed, degradation-inducing concentration of the PROTAC (e.g., dBET1) in the presence of increasing concentrations of "this compound".
-
Incubation : Incubate for a sufficient time to allow for protein degradation.
-
Cell Lysis and ELISA : Lyse the cells and perform an ELISA to quantify the levels of the target protein (e.g., BRD4).
-
Data Analysis : If "this compound" engages CRBN, it will compete with the PROTAC, leading to a rescue of the target protein from degradation. The concentration-dependent rescue can be plotted to determine the EC50 of target engagement.
| Treatment | Concentration of Ligand 8 (nM) | Target Protein Level (% of Control) |
| Vehicle | - | 100 |
| PROTAC (dBET1) | 0 | 15 |
| PROTAC + Ligand 8 | 10 | 25 |
| PROTAC + Ligand 8 | 100 | 60 |
| PROTAC + Ligand 8 | 1000 | 95 |
Summary and Conclusion
The comprehensive characterization of an E3 ligase ligand's target engagement is a multi-faceted process that requires both biochemical and cellular validation. For a novel CRBN ligand such as "this compound," the application of assays like E3scan™ and Thermal Shift provides direct evidence of binding and affinity to the purified E3 ligase. Subsequently, cellular assays such as NanoBRET® and in-cell ELISA are indispensable for confirming target engagement in a physiological setting, providing insights into cellular permeability and intracellular potency. The data generated from these assays, when presented in a clear and comparative format, allows for robust decision-making in the progression of E3 ligase-based drug discovery programs.
References
Application Notes and Protocols: PROTAC-Mediated Kinase Degradation Utilizing a Novel E3 Ligase Ligand
For Research Use Only
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate specific proteins of interest (POIs) by co-opting the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[1][2][3][4] These heterobifunctional molecules consist of a ligand that binds to the target protein, a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] By forming a ternary complex between the POI and the E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. This event-driven, catalytic mechanism offers significant advantages over traditional occupancy-based inhibitors, including the potential to target "undruggable" proteins and overcome resistance mechanisms.
While the majority of PROTACs in development recruit the E3 ligases Cereblon (CRBN) or von Hippel-Lindau (VHL), the human genome encodes over 600 E3 ligases, presenting a vast, untapped resource for expanding the scope of targeted protein degradation. The choice of E3 ligase can significantly impact a PROTAC's degradation efficiency, selectivity, and tissue specificity. These application notes provide a comprehensive overview and detailed protocols for the characterization of PROTACs that utilize a novel or representative E3 ligase ligand, herein referred to as "Ligand 8," for the targeted degradation of a protein kinase.
Mechanism of Action
The fundamental action of a "Ligand 8"-based PROTAC is to induce the proximity of a target kinase to the specific E3 ligase recruited by Ligand 8. This induced proximity leads to the formation of a stable ternary complex, which is the critical step for subsequent ubiquitination and degradation of the kinase. The catalytic nature of this process allows a single PROTAC molecule to mediate the degradation of multiple target protein molecules.
Caption: General mechanism of action for a PROTAC utilizing "Ligand 8".
Data Presentation: Quantitative Analysis of Kinase Degradation
The efficacy of a kinase-targeting PROTAC is primarily assessed by its ability to induce potent and maximal degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax). The following tables provide examples of how to summarize quantitative data for such PROTACs, based on publicly available information for representative kinase degraders.
Table 1: In Vitro Degradation Profile of Representative Kinase PROTACs
| Compound ID | Target Kinase | E3 Ligase Recruited | Cell Line | Assay Method | DC50 (nM) | Dmax (%) | Reference |
|---|---|---|---|---|---|---|---|
| Degrader 68 | EGFR (L858R) | VHL | HCC-827 | Western Blot | 5.0 | >90 | |
| Degrader 68 | EGFR (L858R) | VHL | H3255 | Western Blot | 3.3 | >90 | |
| Compound 69 | EGFR (L858R) | CRBN | HCC-827 | Western Blot | 11 | >90 | |
| Compound 53 | IRAK4 | VHL | PBMCs | Western Blot | 151 | >95 | |
| KT-474 | IRAK4 | Cereblon | THP-1 | Not Specified | <1 | >98 |
| DBt-10 | BTK | DCAF1 | Cell Line | Not Specified | Not Specified | >90 | |
Table 2: Cellular Activity of Representative Kinase PROTACs
| Compound ID | Target Kinase | Cell Line | Assay | Endpoint | IC50 / EC50 (nM) | Reference |
|---|---|---|---|---|---|---|
| Degrader 70 | EGFR (mutant) | BaF3 | Degradation | DC50 | 12 | |
| ARV-471 | Estrogen Receptor | MCF-7 | Degradation | DC50 | <1 | |
| KT-474 | IRAK4 | THP-1 | Cytokine Release (LPS-induced) | IL-6 Inhibition | ~1 |
| BT1 | BCR-ABL | Leukemia Cells | Proliferation | Anti-proliferative | Potent | |
Experimental Protocols
The following protocols provide detailed methodologies for the essential experiments required to characterize a novel kinase-targeting PROTAC.
Protocol 1: Analysis of Kinase Degradation by Western Blot
Objective: To quantify the dose-dependent degradation of a target kinase in cells treated with a PROTAC.
Materials:
-
Cell line expressing the target kinase
-
Complete cell culture medium
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-target kinase, anti-loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of treatment. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 6, 12, or 24 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Lysate Preparation: Incubate the lysates on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant from each sample using a BCA assay according to the manufacturer's protocol.
-
SDS-PAGE and Transfer: Normalize protein amounts for all samples (e.g., 20-30 µg per lane) and prepare them with Laemmli sample buffer. Boil the samples at 95°C for 5 minutes. Load the samples onto an SDS-PAGE gel and perform electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target kinase (at the manufacturer's recommended dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Strip the membrane and re-probe with a loading control antibody. Quantify band intensities using densitometry software. Normalize the target kinase band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
Caption: A streamlined workflow for Western Blot analysis of protein degradation.
Protocol 2: Cell Viability Assay
Objective: To assess the cytotoxicity of the PROTAC molecule. High cytotoxicity can lead to non-specific protein degradation, confounding results.
Materials:
-
Cells and complete culture medium
-
96-well clear-bottom plates
-
PROTAC stock solution
-
Cell viability reagent (e.g., MTT, or CellTiter-Glo® Luminescent Cell Viability Assay)
Procedure (using CellTiter-Glo®):
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with the same concentration range of the PROTAC as used in the degradation assay. Include a positive control for toxicity and a vehicle control.
-
Incubation: Incubate for the same duration as the degradation experiment (e.g., 24 hours).
-
Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well according to the manufacturer's protocol.
-
Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle-treated cells (100% viability). Plot cell viability against PROTAC concentration to determine the concentration at which viability is reduced by 50% (CC50).
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Objective: To provide evidence for the formation of the Kinase-PROTAC-E3 Ligase ternary complex, which is the cornerstone of the PROTAC's mechanism.
Materials:
-
Lysates from cells treated with the PROTAC or vehicle control
-
Antibody for immunoprecipitation (e.g., anti-E3 ligase or anti-kinase)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Antibodies for Western blot detection (anti-kinase and anti-E3 ligase)
Procedure:
-
Cell Treatment and Lysis: Treat cells with an effective concentration of the PROTAC and a vehicle control for a short duration (e.g., 2-4 hours). Prepare cell lysates as described in Protocol 1.
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G beads.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-E3 ligase) overnight at 4°C.
-
Add Protein A/G magnetic beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
-
Washes: Pellet the beads using a magnetic stand and wash them multiple times with wash buffer to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads using elution buffer.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting (as in Protocol 1), probing with antibodies against both the target kinase and the E3 ligase.
-
Interpretation: Detection of the target kinase in the sample immunoprecipitated with the E3 ligase antibody (and vice-versa) in the PROTAC-treated sample, but not in the vehicle control, confirms the formation of the ternary complex.
Protocol 4: Analysis of Downstream Signaling
Objective: To assess the functional consequences of kinase degradation by measuring the activity of its downstream signaling pathway. For many kinases involved in inflammation, this involves measuring cytokine secretion.
Materials:
-
Immune cells (e.g., PBMCs, THP-1 monocytes)
-
PROTAC stock solution
-
Stimulant (e.g., Lipopolysaccharide - LPS)
-
ELISA or Meso Scale Discovery (MSD) kits for relevant cytokines (e.g., TNF-α, IL-6)
Procedure:
-
Cell Treatment: Pre-treat cells with various concentrations of the PROTAC for a sufficient time to achieve kinase degradation (e.g., 24 hours).
-
Stimulation: Stimulate the cells with an appropriate agonist (e.g., LPS) for a defined period (e.g., 4-6 hours) to activate the signaling pathway.
-
Supernatant Collection: Centrifuge the plates and collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of the relevant downstream cytokine (e.g., IL-6, TNF-α) in the supernatant using an ELISA or MSD kit, following the manufacturer's instructions.
-
Analysis: A reduction in cytokine secretion in the PROTAC-treated, stimulated cells compared to the vehicle-treated, stimulated cells indicates successful functional inhibition of the kinase signaling pathway. Plot cytokine concentration against PROTAC concentration to determine the EC50.
Caption: Inhibition of a kinase signaling pathway via PROTAC-mediated degradation.
References
- 1. The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology [mdpi.com]
- 2. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. precisepeg.com [precisepeg.com]
- 4. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
Application Notes and Protocols for Measuring "E3 ligase Ligand 8" Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
"E3 ligase Ligand 8" is a potent small molecule ligand that engages members of the Inhibitor of Apoptosis Protein (IAP) family of E3 ubiquitin ligases, specifically cellular inhibitor of apoptosis protein 1 (cIAP1) and X-linked inhibitor of apoptosis protein (XIAP). This ligand is a crucial component in the design of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ligase to a specific protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.
These application notes provide a detailed overview of various biochemical, biophysical, and cell-based assays to characterize the binding and activity of "this compound" and PROTACs derived from it. The protocols are designed to guide researchers in quantifying ligand-E3 ligase interactions, assessing the formation of the ternary complex (POI-PROTAC-E3 ligase), and measuring the downstream cellular effects of PROTAC-induced protein degradation.
IAP E3 Ligase Signaling Pathway in PROTAC-Mediated Degradation
IAP proteins, such as cIAP1 and XIAP, possess a RING (Really Interesting New Gene) domain that confers E3 ligase activity. In the context of a PROTAC, "this compound" serves to hijack this activity. The PROTAC molecule acts as a molecular bridge, bringing the IAP E3 ligase into close proximity with the target protein. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitin (B1169507) chain is recognized by the 26S proteasome, which then degrades the target protein.
Caption: IAP-mediated PROTAC Mechanism of Action.
Experimental Workflow for Characterizing an IAP-based PROTAC
A systematic approach is essential for the successful development and characterization of PROTACs utilizing "this compound". The following workflow outlines the key stages, from initial binding assessment to cellular degradation and functional impact.
Caption: Experimental Workflow for PROTAC Characterization.
Data Presentation: Quantitative Analysis of IAP Ligand and PROTAC Activities
The following tables summarize key quantitative parameters for evaluating the performance of "this compound" and derived PROTACs. These values are critical for structure-activity relationship (SAR) studies and for ranking the potency and efficacy of different compounds.
Table 1: Binding Affinities of IAP Ligands
| Ligand | E3 Ligase Target | Assay Method | Binding Affinity (Kd or Ki) | Reference |
| "this compound" Analog | cIAP1 (BIR3 domain) | TR-FRET | 184 nM | [1] |
| "this compound" Analog | XIAP (BIR3 domain) | TR-FRET | 3.6 µM | [1] |
| "this compound" Analog | cIAP2 (BIR3 domain) | TR-FRET | 316 nM | [1] |
| Smac Mimetic | XIAP (BIR2/3 domains) | ELISA | KD = 260 ± 20 nM | [2] |
Table 2: In Vitro Degradation Potency of IAP-based PROTACs
| PROTAC | Target Protein | E3 Ligase Recruited | Cell Line | DC50 | Dmax (%) | Reference |
| SNIPER(AR)-42a | Androgen Receptor | cIAP1 | 22Rv1 | ~1 µM | >90% | [3] |
| BC5P | BTK | cIAP1 | THP-1 | 182 ± 57 nM | >90% | |
| SNIPER-1 | Androgen Receptor | IAP | Prostate Cancer Cells | ~3 µM | Not specified |
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Ligand-IAP Binding
This assay measures the binding affinity of "this compound" to the BIR domains of IAP proteins in a competitive format.
Materials:
-
Recombinant human IAP protein (e.g., His-tagged cIAP1-BIR3 or GST-tagged XIAP-BIR2)
-
Biotinylated tracer ligand (e.g., biotinylated Smac mimetic)
-
Terbium (Tb)-cryptate labeled anti-tag antibody (e.g., anti-His-Tb or anti-GST-Tb) (Donor)
-
Streptavidin-d2 (Acceptor)
-
"this compound" or test compounds
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.1% BSA, 0.05% Tween-20
-
384-well low-volume white plates
Protocol:
-
Prepare serial dilutions of "this compound" or test compounds in Assay Buffer.
-
Add 2 µL of the compound dilutions to the wells of the 384-well plate. Include a "no compound" control (DMSO vehicle).
-
Prepare a master mix containing the IAP protein, Tb-labeled antibody, and Streptavidin-d2 in Assay Buffer. Pre-incubate for 30 minutes at room temperature.
-
Add 8 µL of the master mix to each well.
-
Prepare a solution of the biotinylated tracer ligand in Assay Buffer.
-
Add 10 µL of the tracer solution to each well to initiate the binding reaction.
-
Incubate the plate for 60-120 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor) after a 50-100 µs delay following excitation at ~340 nm.
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) * 10,000.
-
Plot the TR-FRET ratio against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50. The Kd can be calculated from the IC50 using the Cheng-Prusoff equation if the Kd of the tracer is known.
AlphaLISA for PROTAC-Induced Ternary Complex Formation
This assay quantifies the formation of the POI-PROTAC-IAP ternary complex in a homogeneous format.
Materials:
-
Recombinant tagged POI (e.g., GST-tagged)
-
Recombinant tagged IAP protein (e.g., His-tagged cIAP1)
-
PROTAC molecule (containing "this compound")
-
AlphaLISA anti-tag Acceptor beads (e.g., anti-GST Acceptor beads)
-
AlphaLISA Streptavidin Donor beads
-
Biotinylated anti-tag antibody (e.g., biotinylated anti-His antibody)
-
AlphaLISA Assay Buffer: 25 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% BSA
-
384-well ProxiPlates
Protocol:
-
Prepare serial dilutions of the PROTAC molecule in AlphaLISA Assay Buffer.
-
In the wells of a 384-well plate, add 5 µL of the PROTAC dilutions.
-
Prepare a master mix of the tagged POI and tagged IAP protein in Assay Buffer.
-
Add 5 µL of the protein master mix to each well.
-
Incubate for 60 minutes at room temperature to allow for ternary complex formation.
-
Prepare a master mix of the AlphaLISA Acceptor beads and biotinylated antibody in AlphaLISA Assay Buffer.
-
Add 5 µL of the Acceptor bead/antibody mix to each well.
-
Incubate for 60 minutes at room temperature in the dark.
-
Prepare a solution of Streptavidin Donor beads in AlphaLISA Assay Buffer.
-
Add 10 µL of the Donor bead solution to each well under subdued light.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-enabled plate reader.
-
Plot the AlphaLISA signal against the log of the PROTAC concentration. A characteristic "hook effect" (bell-shaped curve) is expected, where the signal decreases at high PROTAC concentrations due to the formation of binary complexes.
Cellular Protein Degradation Assay by Western Blot
This is the standard method for quantifying the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cell line expressing the POI (e.g., prostate cancer cell line 22Rv1 for Androgen Receptor degradation)
-
PROTAC molecule and vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies against the POI and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle-only control.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clear the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Re-probe the membrane with an antibody against a loading control.
-
Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle control. Plot the percentage of remaining protein against the log of the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
References
- 1. Development of Protein Degradation Inducers of Androgen Receptor by Conjugation of Androgen Receptor Ligands and Inhibitor of Apoptosis Protein Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. X-linked inhibitor of apoptosis protein (XIAP) is a client of heat shock protein 70 (Hsp70) and a biomarker of its inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. path.ox.ac.uk [path.ox.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting PROTAC Efficacy for "E3 ligase Ligand 8"
Welcome to the technical support center for PROTACs utilizing "E3 ligase Ligand 8." This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here are some common issues and questions that arise when working with PROTACs incorporating "this compound."
FAQ 1: My PROTAC with this compound is not causing degradation of my target protein. What are the common reasons for this?
There are several potential reasons for a lack of PROTAC activity. A logical troubleshooting workflow can help identify the root cause.[1]
Possible Causes and Solutions:
-
Poor Cell Permeability: PROTACs are often large molecules that may struggle to cross the cell membrane.[1][2][3][4]
-
Solution: Modify the linker to improve physicochemical properties, such as reducing polarity or introducing features that enhance cell uptake. Prodrug strategies can also be employed to mask polar groups.
-
-
Lack of Target or E3 Ligase Engagement: The PROTAC may not be binding to its intended targets within the cell.
-
Solution: Confirm target and E3 ligase engagement using cellular thermal shift assays (CETSA) or NanoBRET.
-
-
Inefficient Ternary Complex Formation: Even if the PROTAC binds to both the target and the E3 ligase, it may not form a stable and productive ternary complex.
-
Solution: The linker length and composition are crucial for optimal ternary complex formation. Consider synthesizing a series of PROTACs with varying linker lengths and compositions to identify the optimal configuration.
-
-
No Ubiquitination: A ternary complex may form, but it might not be in a productive conformation for the E3 ligase to ubiquitinate the target protein.
-
Solution: Perform an in-cell or in vitro ubiquitination assay to determine if the target protein is being ubiquitinated in the presence of the PROTAC. A lack of ubiquitination suggests a problem with the geometry of the ternary complex, necessitating linker redesign.
-
-
Low E3 Ligase Expression: The cell line being used may have low endogenous expression of the E3 ligase recruited by "this compound".
-
Solution: Quantify the E3 ligase expression levels using Western Blot or qPCR. If expression is low, consider using a different cell line with higher expression or overexpressing the E3 ligase.
-
Troubleshooting Workflow for Lack of PROTAC Activity
FAQ 2: I am observing a "hook effect" with my "this compound" PROTAC. How can I mitigate this?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations. This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.
Strategies to Mitigate the Hook Effect:
-
Perform a Wide Dose-Response Curve: Always test your PROTAC over a broad range of concentrations to identify the optimal concentration for degradation and to observe the characteristic bell-shaped curve of the hook effect.
-
Test Lower Concentrations: The "sweet spot" for maximal degradation is often in the nanomolar to low micromolar range.
-
Enhance Ternary Complex Cooperativity: Designing PROTACs that promote positive cooperativity in ternary complex formation can stabilize the ternary complex over the binary complexes, which can reduce the hook effect.
-
Biophysical Assays: Use techniques like TR-FRET, SPR, or ITC to measure the formation and stability of the ternary complex at different PROTAC concentrations. This can provide insight into the relationship between ternary complex formation and the observed degradation profile.
Hypothetical Dose-Response Data Showing a Hook Effect
| PROTAC Concentration (nM) | % Target Protein Remaining |
| 0.1 | 100% |
| 1 | 85% |
| 10 | 40% |
| 100 | 15% |
| 1000 | 50% |
| 10000 | 80% |
FAQ 3: How do I assess for and troubleshoot off-target effects with my "this compound" PROTAC?
Off-target effects can arise from the degradation of proteins other than the intended target.
Strategies to Assess and Improve Selectivity:
-
Quantitative Proteomics: Use techniques like Tandem Mass Tagging (TMT)-based quantitative proteomics to get a global view of protein level changes upon PROTAC treatment. This can help identify off-target effects early.
-
Optimize the Target-Binding Warhead: Use a more selective binder for your protein of interest.
-
Modify the Linker: The linker can influence the conformation of the ternary complex and thus which proteins are presented for ubiquitination. Systematically varying the linker length and composition can improve selectivity.
-
Change the E3 Ligase: Different E3 ligases have different endogenous substrates and may form different off-target ternary complexes.
-
Use an Inactive Control: Synthesize a control PROTAC where the E3 ligase ligand or the target-binding ligand is inactivated by a small chemical modification. This helps to distinguish between on-target and off-target effects.
Signaling Pathway of PROTAC Action
Experimental Protocols
Protocol 1: Western Blotting for Target Protein Degradation
Objective: To quantify the degradation of the target protein after treatment with the "this compound" PROTAC.
Materials:
-
Cells expressing the target protein
-
"this compound" PROTAC
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the "this compound" PROTAC and a vehicle control (DMSO) for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize the protein concentrations and run the samples on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Objective: To confirm the formation of the ternary complex (Target Protein - PROTAC - E3 Ligase) in cells.
Materials:
-
Cells expressing the target protein and E3 ligase
-
"this compound" PROTAC
-
DMSO (vehicle control)
-
Co-IP lysis buffer
-
Primary antibody against the target protein or E3 ligase for immunoprecipitation
-
Protein A/G magnetic beads
-
Primary antibodies for Western blotting (target protein and E3 ligase)
Procedure:
-
Cell Treatment: Treat cells with the "this compound" PROTAC or DMSO for a short duration (e.g., 2-4 hours).
-
Cell Lysis: Lyse the cells with a gentle Co-IP lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation:
-
Pre-clear the lysates by incubating with magnetic beads.
-
Incubate the pre-cleared lysates with the immunoprecipitating antibody (e.g., anti-target protein) overnight at 4°C.
-
Add protein A/G magnetic beads to pull down the antibody-protein complexes.
-
-
Washing: Wash the beads several times with Co-IP lysis buffer to remove non-specific binders.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Analyze the eluates by Western blotting using antibodies against the target protein and the E3 ligase to detect the co-immunoprecipitated proteins.
Experimental Workflow for PROTAC Optimization
References
Technical Support Center: Optimizing Linker Length for PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions for optimizing the linker length of Proteolysis-Targeting Chimeras (PROTACs).
Troubleshooting Guide
This section addresses specific issues that may arise during PROTAC development, with a focus on challenges related to linker design and optimization.
| Issue | Potential Linker-Related Cause | Troubleshooting & Optimization Steps |
| High binary binding affinity but no target degradation. | Incorrect Linker Length or Rigidity: The linker may be too short, causing steric hindrance that prevents the formation of a stable ternary complex. Conversely, a linker that is too long or flexible might lead to non-productive binding.[1][2] | Synthesize a Library of Linkers: Create a series of PROTACs with varying linker lengths (e.g., PEG or alkyl chains of different unit lengths) to empirically determine the optimal length.[2][3] Modify Linker Composition: Introduce rigid elements (e.g., piperazine (B1678402), triazole rings) or flexible units to fine-tune the conformational properties of the linker.[2] |
| Unfavorable Ternary Complex Conformation: The linker may orient the target protein in a way that the surface lysines are not accessible for ubiquitination by the recruited E2 enzyme. | Computational Modeling: Use molecular modeling to predict the conformation of the ternary complex with different linkers and identify those that favor productive ubiquitination. Evaluate Ternary Complex Formation Directly: Employ biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to assess the formation and stability of the ternary complex. | |
| Poor Physicochemical Properties: The linker may contribute to low cell permeability or poor solubility, preventing the PROTAC from reaching its intracellular target. | Assess Cell Permeability: Conduct cellular uptake assays to determine if the PROTAC is effectively crossing the cell membrane. Modify Linker Hydrophilicity: Incorporate hydrophilic moieties like PEG units to improve solubility. | |
| "Hook Effect" Observed (Decreased degradation at high concentrations). | Suboptimal Ternary Complex Cooperativity: High PROTAC concentrations can favor the formation of binary complexes (Target-PROTAC or PROTAC-E3 Ligase) over the productive ternary complex. | Enhance Ternary Complex Stability: A well-designed linker can promote positive cooperativity, where the binding of the first protein enhances the affinity for the second, stabilizing the ternary complex. Modify Linker Flexibility: A more rigid linker can pre-organize the PROTAC into a conformation that is more conducive to ternary complex formation. |
| Lack of Selectivity (Degradation of off-target proteins). | Inappropriate Linker Design: The linker may allow for the formation of ternary complexes with proteins structurally similar to the intended target. | Alter Linker Attachment Points: The points where the linker connects to the target ligand and the E3 ligase ligand are crucial and can influence selectivity. Rigidify the Linker: Reducing the flexibility of the linker can limit the number of possible conformations, potentially enhancing selectivity for the target protein. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the optimal linker length for a PROTAC? | There is no universal optimal linker length; it must be empirically determined for each specific target protein and E3 ligase pair. Studies have shown that even minor changes in linker length can significantly impact degradation efficacy. For example, for an estrogen receptor (ER)-α targeting PROTAC, a 16-atom chain length was found to be optimal. |
| What are the most common types of linkers used in PROTAC design? | The most frequently used linkers are polyethylene (B3416737) glycol (PEG) and alkyl chains of varying lengths due to their flexibility. Other types include those with rigid components like piperazine or triazole rings to modulate conformational flexibility. |
| How does linker composition, beyond length, affect PROTAC performance? | Linker composition significantly influences a PROTAC's physicochemical properties, including solubility, cell permeability, and metabolic stability. For instance, incorporating hydrophilic elements like PEG can enhance solubility. |
| What is the "hook effect" and how can linker design mitigate it? | The "hook effect" is the reduction in degradation efficiency at high PROTAC concentrations due to the preferential formation of non-productive binary complexes. A well-designed linker can enhance the stability of the productive ternary complex through positive cooperativity, thus mitigating the hook effect. |
| Where should the linker be attached to the ligands? | The linker attachment points on both the target protein ligand and the E3 ligase ligand are critical. The exit vector from the ligand-binding pocket can significantly influence the orientation of the recruited proteins and the stability of the ternary complex. |
Experimental Protocols
Western Blot Analysis for Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.
Protocol:
-
Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates. The next day, treat the cells with a range of PROTAC concentrations for a specified duration.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities.
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a biophysical technique used to measure the formation and stability of the ternary complex in real-time.
Protocol:
-
Chip Preparation: Immobilize either the E3 ligase or the target protein onto the surface of an SPR sensor chip.
-
Binary Interaction Analysis: Inject a series of PROTAC concentrations over the chip surface to measure the kinetics of the binary interaction.
-
Ternary Complex Analysis: Inject a solution containing a fixed concentration of the PROTAC and varying concentrations of the second protein partner (the one not immobilized) over the sensor surface.
-
Data Analysis: An increase in the response units (RU) compared to the binary interaction indicates the formation of the ternary complex.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC directly measures the heat changes associated with binding events, providing thermodynamic data on the formation of the ternary complex.
Protocol:
-
Sample Preparation: Prepare solutions of the purified protein (in the cell) and the PROTAC (in the syringe) in the same dialysis buffer to minimize heats of dilution. Degas both solutions.
-
Instrument Setup: Set the experimental temperature (e.g., 25°C) and other parameters on the ITC instrument.
-
Titration: Perform a series of injections of the PROTAC solution into the protein solution in the sample cell.
-
Data Analysis: Integrate the heat-flow peaks for each injection and plot the heat change per mole of injectant against the molar ratio of the reactants to determine the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n).
Visualizations
Caption: Troubleshooting workflow for PROTACs with poor degradation activity.
Caption: Signaling pathway of PROTAC-mediated protein degradation.
References
"E3 ligase Ligand 8" off-target effects and mitigation
Disclaimer: Specific off-target effects and detailed cellular pathway interactions for E3 ligase Ligand 8 are not extensively documented in publicly available literature. The following information is based on the general principles of IAP (Inhibitor of Apoptosis Protein) ligands and PROTAC® (Proteolysis Targeting Chimera) technology. Researchers should perform their own comprehensive validation for their specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a chemical moiety that binds to the E3 ubiquitin ligase cIAP1 (cellular inhibitor of apoptosis protein 1). Its primary use is in the construction of PROTACs. By incorporating this ligand into a heterobifunctional molecule, a researcher can induce the degradation of a specific target protein through the ubiquitin-proteasome system.
Q2: What are the potential off-target effects when using a PROTAC® derived from this compound?
While specific data for this compound is limited, general off-target effects for IAP-based PROTACs can include:
-
Degradation of other IAP family members: this compound may bind to other IAP proteins, such as XIAP, leading to their unintended degradation.
-
Modulation of apoptosis: As IAPs are key regulators of apoptosis, off-target engagement can lead to unintended pro- or anti-apoptotic effects.
-
Activation of the NF-κB pathway: cIAP1 is a critical negative regulator of the NF-κB signaling pathway. Inhibition or degradation of cIAP1 can lead to pathway activation.
-
"Hook effect": At high concentrations, the formation of binary complexes (Ligand-E3 or Ligand-Target) can predominate over the productive ternary complex (Target-Ligand-E3), reducing degradation efficiency.
Q3: How can I test for off-target effects of my this compound-based PROTAC®?
A multi-pronged approach is recommended:
-
Proteomics: Perform unbiased proteomics studies (e.g., mass spectrometry) to identify all proteins that are degraded upon treatment with your PROTAC®.
-
Western Blotting: Validate the proteomics data by performing western blots for specific, high-interest potential off-targets, such as other IAP family members.
-
Cellular Assays: Use relevant cellular assays to assess the functional consequences of potential off-target engagement, such as apoptosis assays or NF-κB reporter assays.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Poor degradation of the target protein | Suboptimal PROTAC® concentration (Hook Effect) | Perform a dose-response experiment to identify the optimal concentration for target degradation. |
| Low expression of cIAP1 in the cell line | Confirm cIAP1 expression levels in your cell model by western blot or qPCR. Select a cell line with robust cIAP1 expression if necessary. | |
| Inefficient ternary complex formation | The linker length or composition of your PROTAC® may not be optimal. Consider synthesizing analogs with different linkers. | |
| Unexpected cell death or toxicity | Off-target degradation of essential proteins | Perform a proteomics experiment to identify unintended degraded proteins. |
| Activation of apoptotic pathways | Conduct apoptosis assays (e.g., caspase-3/7 activity) to determine if the observed toxicity is due to apoptosis induction. | |
| Activation of inflammatory pathways | Activation of the NF-κB pathway | Use an NF-κB reporter assay or measure the levels of downstream NF-κB target genes to assess pathway activation. |
Quantitative Data Summary
Due to the lack of specific public data for "this compound," this table presents a generalized summary of potential off-target effects for IAP-recruiting PROTACs based on known IAP biology.
| Potential Off-Target | Typical Binding Affinity (Kd) | Potential Cellular Consequence |
| cIAP1 (intended target) | Varies by ligand | Target protein degradation |
| cIAP2 | Varies by ligand | Potential for off-target degradation, modulation of NF-κB signaling |
| XIAP | Varies by ligand | Potential for off-target degradation, modulation of apoptosis |
| ML-IAP (melanoma IAP) | Varies by ligand | Potential for off-target degradation, modulation of apoptosis |
Key Experimental Protocols
Protocol: Competitive Binding Assay for Off-Target Assessment
This protocol describes a general approach to assess the binding selectivity of this compound or a PROTAC® derived from it.
-
Objective: To determine the binding affinity of the test compound to the intended target (cIAP1) and potential off-targets (e.g., cIAP2, XIAP).
-
Materials:
-
Recombinant human cIAP1, cIAP2, and XIAP proteins.
-
A fluorescently labeled tracer that binds to the IAP proteins.
-
This compound or the PROTAC® of interest.
-
Assay buffer (e.g., PBS with 0.01% Tween-20).
-
384-well microplates.
-
A plate reader capable of measuring fluorescence polarization or a similar binding-detection technology.
-
-
Procedure:
-
Prepare a serial dilution of the test compound (this compound or PROTAC®).
-
In a 384-well plate, add a constant concentration of the recombinant IAP protein and the fluorescent tracer to each well.
-
Add the serially diluted test compound to the wells. Include control wells with no test compound.
-
Incubate the plate at room temperature for the recommended time to allow binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader.
-
Calculate the IC50 value by plotting the fluorescence polarization signal against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
-
The IC50 value represents the concentration of the test compound required to displace 50% of the fluorescent tracer and is an indicator of binding affinity.
-
Visualizations
Caption: PROTAC® mechanism of action and potential off-target pathways.
Caption: Troubleshooting workflow for unexpected experimental outcomes.
Technical Support Center: Improving PROTAC Cell Permeability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of PROTACs, with a focus on those incorporating "E3 ligase Ligand 8."
Frequently Asked Questions (FAQs)
Q1: My PROTAC utilizing this compound shows potent biochemical activity but poor cellular degradation of the target protein. What is the likely cause?
A: A significant drop-off in activity between biochemical and cellular assays often points to poor cell permeability.[1] PROTACs are large molecules that frequently fall "beyond the Rule of Five," meaning their molecular weight and polar surface area can hinder their ability to cross the cell membrane efficiently.[1][2] This leads to insufficient intracellular concentrations to facilitate the formation of the ternary complex required for protein degradation.
Q2: What are the key physicochemical properties of a PROTAC that influence its cell permeability?
A: Several factors play a crucial role:
-
Molecular Weight (MW): Higher MW generally correlates with lower passive diffusion across the cell membrane.[2][3]
-
Topological Polar Surface Area (TPSA): A large TPSA can impede membrane permeability.
-
Lipophilicity (logP/logD): A balance is required; while some lipophilicity is necessary to enter the lipid bilayer, excessive lipophilicity can lead to poor solubility and non-specific binding.
-
Hydrogen Bond Donors (HBDs) and Acceptors (HBAs): A high number of HBDs and HBAs can negatively impact permeability.
-
Conformational Flexibility: The ability of a PROTAC to adopt a less polar, more compact conformation within the cell membrane (a "chameleon-like" effect) can enhance permeability.
Q3: How can I rationally design a PROTAC with improved cell permeability from the outset?
A: Consider the following design strategies:
-
Linker Optimization: The linker is a key determinant of a PROTAC's physicochemical properties.
-
Composition: Replacing flexible polyethylene (B3416737) glycol (PEG) linkers with more rigid alkyl or phenyl linkers can improve permeability.
-
Rigidity: Incorporating cyclic moieties like piperazine (B1678402) or piperidine (B6355638) can enhance both permeability and solubility.
-
-
Introduction of Intramolecular Hydrogen Bonds: Designing the PROTAC to form internal hydrogen bonds can shield polar groups and reduce the molecule's effective size and polarity, favoring membrane passage.
-
Prodrug Strategies: Masking polar functional groups with lipophilic moieties that are cleaved intracellularly can improve cell entry. For instance, an ethyl ester derivative can be used to enhance cell permeability, which is then hydrolyzed inside the cell to release the active carboxylic acid.
Q4: Are there any known properties of "this compound" that I should consider when designing my PROTAC?
A: "this compound" has the following computed properties:
| Property | Value |
| Molecular Formula | C31H34N2O6 |
| Molecular Weight | 530.6 g/mol |
| XLogP3 | 5.1 |
| Hydrogen Bond Donor Count | 4 |
| Hydrogen Bond Acceptor Count | 7 |
| Rotatable Bond Count | 10 |
| Topological Polar Surface Area | 125 Ų |
Source: PubChem CID 138911308
While the ligand itself has properties that are generally favorable for drug-likeness, incorporating it into a larger PROTAC molecule will significantly alter the overall physicochemical profile. The relatively high XLogP3 suggests that maintaining adequate solubility while optimizing for permeability will be an important consideration.
Troubleshooting Guides
Problem: Low or no target degradation in cellular assays, despite confirmed biochemical activity.
This is a common issue, and the following workflow can help you troubleshoot the root cause, which is often poor cell permeability.
Issue: My PROTAC shows low permeability in a PAMPA assay. What are my next steps?
-
Confirm with a Cell-Based Assay: While the Parallel Artificial Membrane Permeability Assay (PAMPA) is a useful high-throughput screen for passive diffusion, it may not fully capture the permeability of complex molecules like PROTACs. It is recommended to follow up with a Caco-2 permeability assay, which uses a monolayer of human intestinal cells and can account for both passive and active transport mechanisms.
-
Structural Modifications:
-
Linker Modification: As mentioned in the FAQs, altering the linker is a primary strategy. Systematically vary the length, rigidity, and composition.
-
Amide-to-Ester Substitution: Replacing an amide bond with an ester can reduce the number of hydrogen bond donors and the polar surface area, which can improve permeability.
-
Introduce "Chameleon-Like" Properties: Design modifications that encourage the formation of intramolecular hydrogen bonds in non-polar environments can shield polar groups and enhance membrane transit.
-
Issue: My PROTAC has a high efflux ratio in the Caco-2 assay. What does this mean and how can I address it?
A high efflux ratio (B-A permeability significantly greater than A-B permeability) indicates that your PROTAC is likely a substrate for active efflux transporters (like P-glycoprotein) in the Caco-2 cells. This means that even if the PROTAC can enter the cell, it is being actively pumped out, reducing its intracellular concentration.
-
Structural Modification: Minor structural changes can sometimes disrupt the recognition of the PROTAC by efflux transporters.
-
Co-dosing with an Efflux Inhibitor: While not a solution for a therapeutic candidate, using a known efflux inhibitor in your in vitro experiments can help confirm that efflux is the issue.
-
Alternative E3 Ligase Ligand: If feasible, redesigning the PROTAC with a different E3 ligase ligand could alter its interaction with efflux pumps.
Quantitative Data Summary
The following tables provide representative data on the permeability of various PROTACs and their precursors, illustrating the impact of structural modifications.
Table 1: Permeability of PROTACs and Their Building Blocks
| Compound | Type | PAMPA Papp (10-6 cm/s) | Caco-2 Papp (A-B) (10-6 cm/s) | Caco-2 Efflux Ratio |
| AR Ligand 1 | Precursor | 1.4 | ND | ND |
| AR Ligand 4 | Precursor | 13.3 | ND | ND |
| PROTAC 14 | Cereblon-based | BLQ | 1.7 | 8.4 |
| PROTAC 15 | Cereblon-based | BLQ | ND | ND |
| PROTAC 19 | Adamantyl-based | 2.3 | ND | ND |
| PROTAC 20b | VHL-based | BLQ | 0.35 | ~1 |
| PROTAC 20d | VHL-based (PEG linker) | BLQ | BLQ | >12 |
BLQ = Below Limit of Quantification; ND = Not Determined. Data adapted from a study on Androgen Receptor PROTACs.
Table 2: Impact of Amide-to-Ester Substitution on Permeability
| Compound | Modification | PAMPA Pe (10-6 cm/s) |
| Compound 4 | Amide Linker | 8.6 |
| Compound 3 | Ester Linker | 17.2 (2-fold increase) |
| Compound 6 | Amide Linker with PEG | 0.2 |
| Compound 5 | Ester Linker with PEG | 0.3 (1.5-fold increase) |
Data adapted from a study on VH023-based PROTACs.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay measures the passive diffusion of a compound across an artificial lipid membrane.
Methodology:
-
Prepare Solutions:
-
Dissolve the PROTAC in a suitable buffer (e.g., PBS with a small percentage of DMSO) to create the donor solution.
-
Prepare the acceptor solution, which is typically the same buffer without the PROTAC.
-
Prepare the lipid solution (e.g., 1% lecithin (B1663433) in dodecane).
-
-
Prepare Plates:
-
Pipette 5 µL of the lipid solution onto the membrane of each well of a 96-well filter plate (the donor plate).
-
Add 300 µL of the acceptor solution to each well of a 96-well acceptor plate.
-
-
Start Assay:
-
Add 150 µL of the donor solution to each well of the donor plate.
-
Carefully place the donor plate on top of the acceptor plate, ensuring the bottom of the membrane is in contact with the acceptor solution.
-
-
Incubation:
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours).
-
-
Analysis:
-
After incubation, separate the plates.
-
Determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS.
-
-
Calculation:
-
Calculate the apparent permeability coefficient (Papp) using the appropriate formula that accounts for the concentrations, volumes, membrane area, and incubation time.
-
Protocol 2: Caco-2 Permeability Assay
This assay assesses both passive and active transport across a monolayer of human intestinal cells.
Methodology:
-
Cell Culture:
-
Seed Caco-2 cells onto Transwell® permeable supports and culture them for approximately 21 days to allow for differentiation and the formation of a confluent monolayer.
-
-
Monolayer Integrity Check:
-
Measure the Transepithelial Electrical Resistance (TEER) of the monolayer. Only use monolayers with TEER values above a predetermined threshold (e.g., ≥ 200 Ω x cm²), as this indicates a tight cell barrier.
-
-
Transport Experiment:
-
Wash the cell monolayer with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
For Apical-to-Basolateral (A-B) Permeability: Add the PROTAC-containing buffer to the apical (upper) compartment and fresh buffer to the basolateral (lower) compartment.
-
For Basolateral-to-Apical (B-A) Permeability: Add the PROTAC-containing buffer to the basolateral compartment and fresh buffer to the apical compartment.
-
-
Incubation:
-
Incubate the plates at 37°C with gentle shaking for a set time (e.g., 2 hours).
-
-
Sample Collection and Analysis:
-
At the end of the incubation, collect samples from both the donor and receiver compartments.
-
Quantify the PROTAC concentration in all samples using LC-MS/MS.
-
-
Calculations:
-
Calculate the Papp values for both the A-B and B-A directions.
-
Determine the efflux ratio by dividing the B-A Papp by the A-B Papp.
-
Signaling Pathway
PROTAC Mechanism of Action
The following diagram illustrates the catalytic cycle of a PROTAC, leading to target protein degradation.
References
Technical Support Center: Overcoming Resistance to IAP-recruiting PROTACs Utilizing E3 Ligase Ligand 8
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PROTACs constructed with "E3 ligase Ligand 8" to recruit Inhibitor of Apoptosis Proteins (IAPs) for targeted protein degradation.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with IAP-based PROTACs, also known as SNIPERs (Specific and Non-genetic IAP-dependent Protein Erasers).
Q1: My IAP-based PROTAC shows low or no degradation of my target protein. What are the potential causes and how can I troubleshoot this?
A1: Lack of degradation is a common challenge. A systematic approach is necessary to pinpoint the issue.
Initial Checks:
-
Compound Integrity: Verify the purity and structural integrity of your PROTAC using methods like LC-MS and NMR.
-
Target Engagement: Confirm that the warhead of your PROTAC is binding to the target protein.
-
IAP Ligand Activity: Ensure that "this compound" is effectively binding to the IAP E3 ligase.
Troubleshooting Workflow:
Key Considerations for IAP-based PROTACs:
-
IAP Expression Levels: The expression levels of cIAP1 and XIAP can vary between cell lines. Low expression of the recruited IAP can lead to inefficient degradation.[1] It is advisable to quantify the protein levels of these IAPs in your cell model via Western Blot.
-
IAP Auto-ubiquitination: IAP ligands can sometimes induce the auto-ubiquitination and subsequent degradation of the IAP itself, which can limit the availability of the E3 ligase to act on your target protein.[2] This can be monitored by assessing IAP levels post-treatment.
-
Ubiquitin Chain Linkage: cIAP1-based degraders can induce the formation of branched K48/K63 and K11/K48 ubiquitin chains, which is dependent on the E2 enzyme UBE2N.[3] Ensure your cellular model has a functional ubiquitin-conjugating system.
Q2: I'm observing a bell-shaped dose-response curve (the "hook effect") with my IAP-based PROTAC. How can I mitigate this?
A2: The "hook effect" is common with PROTACs and occurs when high concentrations lead to the formation of non-productive binary complexes (Target-PROTAC and IAP-PROTAC) instead of the productive ternary complex.[4]
Mitigation Strategies:
-
Extended Dose-Response: Perform a wide dose-response experiment (from pM to µM range) to identify the optimal concentration for maximal degradation (Dmax) and the concentration at which 50% of the protein is degraded (DC50).
-
Lower Concentrations: For subsequent experiments, use your PROTAC at concentrations at or below the optimal concentration identified from the dose-response curve.
-
Ternary Complex Analysis: Utilize biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the cooperativity of ternary complex formation. PROTACs with higher positive cooperativity are less prone to the hook effect.[5]
| Parameter | Description | Recommended Assay |
| DC50 | Concentration for 50% degradation | Western Blot, In-Cell ELISA |
| Dmax | Maximum degradation percentage | Western Blot, In-Cell ELISA |
| Cooperativity (α) | Stability of ternary vs. binary complexes | SPR, ITC |
Frequently Asked Questions (FAQs)
Q3: What are the primary mechanisms of acquired resistance to IAP-recruiting PROTACs? A3: Resistance can emerge through several mechanisms:
-
Downregulation of E3 Ligase Components: Reduced expression of the specific IAP (e.g., cIAP1, XIAP) or other essential components of the ubiquitin-proteasome system can impair PROTAC efficacy.
-
Mutations in the E3 Ligase: While less common than with traditional inhibitors, mutations in the IAP that prevent PROTAC binding can confer resistance.
-
Target Protein Mutations: Mutations in the target protein that prevent binding of the PROTAC's warhead will lead to resistance. However, a key advantage of PROTACs is their potential to degrade mutated proteins that are resistant to inhibitors.
Q4: How do I confirm that my PROTAC is forming a ternary complex in cells? A4: Several in-cell assays can be used to measure ternary complex formation:
-
NanoBRET™ Ternary Complex Assay: This is a highly sensitive bioluminescence resonance energy transfer (BRET)-based assay that measures the proximity of the target protein and the E3 ligase in live cells.
-
Cellular Thermal Shift Assay (CETSA): Target engagement by the PROTAC and subsequent ternary complex formation can alter the thermal stability of the target protein, which can be measured by CETSA.
Q5: Which IAP protein (cIAP1 or XIAP) is predominantly utilized by my PROTAC? A5: The specific IAP recruited can depend on the ligand and the cellular context. It has been observed that XIAP and cIAP1 may not contribute equally to the degradation mediated by IAP-based PROTACs. To determine which IAP is critical for your PROTAC's function, you can use siRNA or CRISPR-Cas9 to knock down each IAP individually and observe the effect on target protein degradation.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Western Blot for Protein Degradation
This protocol is used to determine the DC50 and Dmax of an IAP-based PROTAC.
Materials:
-
Cell culture reagents
-
IAP-based PROTAC and vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (against target protein and loading control, e.g., GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat with a serial dilution of your PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for a predetermined time (e.g., 24 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer. Boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a membrane.
-
Immunoblotting: Block the membrane, then incubate with primary antibodies overnight at 4°C. Wash and incubate with secondary antibodies for 1 hour at room temperature.
-
Detection: Add ECL substrate and visualize bands using an imager.
-
Analysis: Quantify band intensities using densitometry software. Normalize target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle control and plot a dose-response curve to determine DC50 and Dmax.
Protocol 2: NanoBRET™ Ternary Complex Assay
This assay quantifies the formation of the Target:PROTAC:IAP complex in live cells.
Procedure:
-
Cell Preparation: Co-transfect cells (e.g., HEK293) with plasmids encoding the target protein fused to NanoLuc® luciferase and the IAP (cIAP1 or XIAP) fused to HaloTag®.
-
Assay Setup: Seed the transfected cells in a 96-well plate.
-
Labeling: Add the HaloTag® NanoBRET™ 618 Ligand (acceptor) and incubate.
-
PROTAC Treatment: Add serial dilutions of the PROTAC and incubate to allow for complex formation.
-
Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate (donor) and immediately measure luminescence at 460 nm (donor) and 618 nm (acceptor).
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A PROTAC-dependent increase in this ratio indicates ternary complex formation.
Protocol 3: In Vitro Ubiquitination Assay
This biochemical assay directly measures the PROTAC's ability to induce ubiquitination of the target protein.
Materials:
-
Purified E1 activating enzyme
-
Purified E2 conjugating enzyme (e.g., UBE2N for cIAP1)
-
Purified IAP E3 ligase complex
-
Purified target protein
-
Ubiquitin
-
ATP
-
Ubiquitination buffer
-
PROTAC compound
Procedure:
-
Reaction Setup: Combine E1, E2, IAP E3 ligase, target protein, ubiquitin, and ATP in ubiquitination buffer.
-
PROTAC Addition: Add the PROTAC or vehicle control to initiate the reaction. Include negative controls (e.g., no E1, no E3, no PROTAC).
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
-
Quenching: Stop the reaction by adding SDS-PAGE loading buffer.
-
Analysis: Analyze the reaction products by Western Blot, probing with an antibody against the target protein. The appearance of higher molecular weight bands or a smear indicates poly-ubiquitination.
Quantitative Data Summary
The following table provides a comparative overview of physicochemical properties for PROTACs recruiting different E3 ligases. Note that these are general trends and individual PROTAC properties will vary.
| E3 Ligase Recruited | Typical Molecular Weight (Da) | Typical cLogP | Typical TPSA (Ų) | Key Considerations |
| IAP | 800 - 1200 | 4 - 7 | 150 - 250 | Potential for auto-ubiquitination; can induce branched ubiquitin chains. |
| VHL | 700 - 1100 | 3 - 6 | 140 - 220 | Well-characterized; resistance can arise from CUL2 mutations. |
| CRBN | 600 - 1000 | 2 - 5 | 120 - 200 | Generally smaller and less lipophilic; resistance often from CRBN mutations. |
| MDM2 | 800 - 1300 | 5 - 8 | 160 - 260 | Often larger molecules with higher lipophilicity. |
Signaling and Mechanistic Diagrams
References
- 1. Discovery of IAP-Recruiting BCL-XL PROTACs as Potent Degraders across Multiple Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current Challenges in Small Molecule Proximity-Inducing Compound Development for Targeted Protein Degradation Using the Ubiquitin Proteasomal System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cIAP1-based degraders induce degradation via branched ubiquitin architectures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 5. pubs.acs.org [pubs.acs.org]
"E3 ligase Ligand 8" stability in biological assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of E3 ligase Ligand 8 in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function in biological assays?
This compound is a molecule designed to bind to an E3 ubiquitin ligase.[1][2] In the context of PROTAC (Proteolysis Targeting Chimera) technology, it serves as the E3 ligase-recruiting moiety.[1][2] When connected to a ligand for a target protein via a linker, the resulting PROTAC molecule facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome.[1]
Q2: What are the recommended storage and handling conditions for this compound?
For optimal stability, stock solutions of this compound should be stored under nitrogen. Recommended storage temperatures and durations are:
-
-80°C for up to 6 months.
-
-20°C for up to 1 month.
Improper storage can lead to degradation of the compound, affecting its performance in assays.
Q3: What are the common stability issues observed with small molecule ligands like this compound in biological assays?
Small molecules can exhibit instability in biological assays due to several factors, including:
-
Chemical degradation: The compound may be susceptible to hydrolysis, oxidation, or other chemical reactions in aqueous assay buffers.
-
Enzymatic degradation: The ligand may be metabolized by enzymes present in cell lysates or other biological matrices.
-
Physical instability: The compound may precipitate out of solution, especially at higher concentrations, or form aggregates.
-
Light sensitivity: Some compounds can degrade upon exposure to light.
Q4: How can I assess the stability of this compound in my specific assay conditions?
To assess the stability of this compound, you can perform a simple incubation experiment. Incubate the ligand in your assay buffer at the working concentration and temperature for the duration of your experiment. At various time points, measure the concentration of the intact ligand using an appropriate analytical method, such as LC-MS/MS. A significant decrease in concentration over time indicates instability.
Troubleshooting Guides
This section provides solutions to common problems you might encounter when using this compound in your experiments.
Issue 1: Inconsistent or Non-reproducible Assay Results
Symptoms:
-
High variability between replicate wells.
-
Loss of activity over the time course of the experiment.
-
Inconsistent dose-response curves.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Degradation in Assay Buffer | 1. Assess Buffer Stability: Perform a time-course experiment by incubating this compound in the assay buffer at the experimental temperature. Analyze samples at different time points by LC-MS to quantify the amount of intact ligand remaining.2. Optimize Buffer Conditions: If degradation is observed, consider modifying the buffer pH or adding stabilizing agents such as antioxidants (e.g., DTT, TCEP) if compatible with your assay. |
| Precipitation of the Compound | 1. Check Solubility: Determine the solubility of this compound in your assay buffer. You can do this by preparing a dilution series and visually inspecting for precipitation or by using a nephelometer.2. Adjust Solvent Concentration: If using a stock solution in an organic solvent (e.g., DMSO), ensure the final concentration of the organic solvent in the assay is low (typically <1%) to prevent precipitation.3. Incorporate Detergents: For compounds prone to aggregation, adding a low concentration of a non-ionic detergent like Triton X-100 or Tween-20 (e.g., 0.01%) to the assay buffer can improve solubility and prevent non-specific inhibition. |
| Adsorption to Labware | 1. Use Low-Binding Plates: Utilize low-protein-binding microplates and pipette tips to minimize loss of the compound due to adsorption.2. Include Bovine Serum Albumin (BSA): Adding a carrier protein like BSA (e.g., 0.1%) to the assay buffer can help to block non-specific binding sites on plasticware. |
Illustrative Buffer Stability Data for this compound
| Time (hours) | % Remaining in PBS (pH 7.4) at 37°C | % Remaining in RPMI + 10% FBS at 37°C |
| 0 | 100% | 100% |
| 1 | 98% | 95% |
| 4 | 92% | 85% |
| 8 | 85% | 70% |
| 24 | 65% | 40% |
Note: This data is for illustrative purposes only and may not reflect the actual stability of this compound.
Issue 2: Suspected Assay Interference
Symptoms:
-
False-positive or false-negative results.
-
A signal is detected in control wells lacking a key biological component (e.g., enzyme or cell lysate).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Autofluorescence | 1. Perform a Blank Read: Prepare a serial dilution of this compound in the assay buffer without any other assay components. Read the fluorescence at the same excitation and emission wavelengths used in your assay.2. Subtract Background: If autofluorescence is observed, subtract the signal from the compound-only wells from your experimental wells. |
| Fluorescence Quenching | 1. Run a Quenching Control: In a fluorescence-based assay, include a control with a known fluorophore and add this compound to determine if it quenches the signal. |
| Chemical Reactivity | 1. Pre-incubation Experiment: Incubate this compound with the target protein or enzyme for varying amounts of time before initiating the reaction. A time-dependent increase in inhibition may suggest covalent modification. |
Experimental Protocols
Protocol 1: Assessing Aqueous Buffer Stability
Objective: To determine the stability of this compound in a common biological buffer over time.
Materials:
-
This compound
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
LC-MS/MS system
Method:
-
Prepare a stock solution of this compound in DMSO.
-
Spike the stock solution into pre-warmed PBS (37°C) to a final concentration of 1 µM.
-
Incubate the solution at 37°C.
-
At specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the sample.
-
Immediately quench any potential degradation by adding an equal volume of ice-cold acetonitrile (B52724) containing an internal standard.
-
Centrifuge the samples to precipitate any proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of this compound relative to the internal standard.
-
Plot the percentage of remaining compound against time.
Protocol 2: Microsomal Stability Assay
Objective: To evaluate the metabolic stability of this compound in the presence of liver microsomes.
Materials:
-
This compound
-
Liver microsomes (human, rat, or mouse)
-
NADPH regenerating system
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
Method:
-
Pre-warm a solution of liver microsomes in phosphate buffer to 37°C.
-
Add this compound to the microsome solution to a final concentration of 1 µM and pre-incubate for 5 minutes at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture.
-
Stop the reaction by adding ice-cold acetonitrile with an internal standard.
-
Centrifuge the samples to pellet the microsomes.
-
Analyze the supernatant using LC-MS/MS to determine the concentration of the remaining this compound.
-
Calculate the in vitro half-life (t½) from the slope of the natural log of the percent remaining compound versus time plot.
Visualizations
Caption: Troubleshooting workflow for inconsistent assay results.
Caption: Mechanism of action for a PROTAC utilizing this compound.
References
"E3 ligase Ligand 8" non-specific binding issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address non-specific binding issues encountered when using E3 ligase Ligand 8 in the development of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a molecule designed to bind to an E3 ubiquitin ligase.[1][2][3] Its primary use is as a component of PROTACs.[1][2] In a PROTAC, this ligand is connected via a linker to another ligand that binds to a target protein of interest (POI). This bifunctional molecule brings the E3 ligase in close proximity to the POI, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Q2: What are the common causes of non-specific binding or off-target effects with PROTACs utilizing E3 ligase ligands?
Non-specific binding and off-target effects in PROTACs can arise from several factors:
-
Promiscuous Warhead: The ligand targeting the POI may bind to other proteins with similar binding domains.
-
E3 Ligase Ligand Off-Targets: The E3 ligase ligand itself may interact with other proteins, or the recruited E3 ligase may have a broad range of natural substrates (neosubstrates) that can be degraded.
-
Ternary Complex Formation: The PROTAC may induce the formation of unintended ternary complexes with proteins other than the intended POI.
-
High PROTAC Concentrations: At high concentrations, the "hook effect" can occur, where excess PROTAC molecules saturate both the POI and the E3 ligase independently, preventing the formation of a productive ternary complex and potentially leading to off-target effects.
-
Linker Properties: The length, rigidity, and composition of the linker can influence the geometry of the ternary complex and expose surfaces that may lead to non-specific interactions.
Q3: How can I determine if the observed degradation is specific to my target protein?
To confirm target-specific degradation, a series of control experiments are essential:
-
Inactive Control PROTAC: Synthesize a control PROTAC where the E3 ligase ligand is modified to abolish its binding to the E3 ligase. This is often achieved by inverting the stereochemistry of a critical chiral center. This control should not induce degradation of the target protein.
-
Target Binding-Deficient Control: Create a control where the "warhead" (the part that binds the POI) is modified to prevent it from binding to the target protein.
-
Competitive Displacement: Pre-treat cells with an excess of the free warhead ligand before adding the PROTAC. This should block the PROTAC from binding to the POI and prevent its degradation.
-
Proteome-wide Analysis: Employ quantitative proteomics techniques like Tandem Mass Tagging (TMT) to identify all proteins that are degraded upon PROTAC treatment, which can reveal off-target effects.
Troubleshooting Guide: Non-Specific Binding Issues
This guide provides a structured approach to troubleshooting common issues related to non-specific binding of PROTACs utilizing this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Degradation of known off-target proteins (e.g., neosubstrates of the E3 ligase) | The recruited E3 ligase is degrading its natural substrates. This is a known challenge with ligands for E3 ligases like Cereblon (CRBN), which can lead to the degradation of neosubstrates such as IKZF1/3. | 1. Confirm Neosubstrate Degradation: Use Western blotting to check the levels of known neosubstrates of the recruited E3 ligase family. 2. Modify the E3 Ligase Ligand: If possible, use a modified version of the E3 ligase ligand that has a reduced affinity for neosubstrate binding. 3. Change the E3 Ligase: If feasible, design a new PROTAC that utilizes a different E3 ligase with a different substrate profile. |
| Multiple proteins are degraded in a proteomics screen | 1. The warhead is not specific. 2. The PROTAC is forming multiple productive ternary complexes. | 1. Assess Warhead Specificity: Test the binding affinity of the free warhead against a panel of related proteins. 2. Optimize the Linker: Systematically vary the length and attachment point of the linker to alter the geometry of the ternary complex and improve selectivity. 3. Use a More Selective Warhead: If the current warhead is too promiscuous, consider developing a PROTAC with a more selective binder for your POI. |
| Target degradation is observed, but there is also significant cell toxicity | 1. The off-target degradation of an essential protein. 2. General compound toxicity unrelated to protein degradation. | 1. Compare with Inactive Control: Treat cells with the inactive control PROTAC at the same concentration. If toxicity persists, it may be due to factors other than E3 ligase-mediated degradation. 2. Identify Toxic Off-Targets: Use proteomics to identify degraded proteins and assess their cellular function to pinpoint potential causes of toxicity. 3. Dose-Response Analysis: Determine the lowest effective concentration that induces target degradation while minimizing toxicity. |
| No degradation of the target protein, but other proteins are degraded | The PROTAC is forming a stable and productive ternary complex with an off-target protein but not with the intended POI. | 1. Confirm Binary Binding: Use biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm that the PROTAC binds to both the isolated POI and the E3 ligase. 2. Ternary Complex Formation Assay: Use an in-vitro assay (e.g., TR-FRET, AlphaLISA) to confirm that the PROTAC can induce the formation of a ternary complex between the POI and the E3 ligase. 3. Structural Modeling: Use computational modeling to predict the structure of the POI-PROTAC-E3 ligase complex and identify potential steric clashes or unfavorable interactions. |
Experimental Protocols
Western Blot for Target Degradation
This protocol is used to quantify the reduction in the level of the target protein following PROTAC treatment.
-
Cell Culture and Treatment:
-
Plate cells at a suitable density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the PROTAC and the inactive control for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Add a chemiluminescent substrate and visualize the bands using an imaging system.
-
Quantify the band intensities and normalize the target protein signal to the loading control.
-
Target Ubiquitination Assay
This assay confirms that the PROTAC induces the ubiquitination of the target protein.
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
Lyse the cells under denaturing conditions (e.g., buffer containing SDS) to disrupt protein-protein interactions.
-
-
Immunoprecipitation:
-
Immunoprecipitate the target protein from the cell lysates using a specific antibody.
-
-
Western Blotting:
-
Run the immunoprecipitated samples on an SDS-PAGE gel.
-
Probe the Western blot with an anti-ubiquitin antibody to detect the polyubiquitinated target protein.
-
Visualizations
Caption: Mechanism of action for a PROTAC utilizing this compound.
Caption: Troubleshooting workflow for non-specific binding issues.
References
Technical Support Center: Troubleshooting "E3 Ligase Ligand 8" PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs) that utilize "E3 Ligase Ligand 8." This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges related to low E3 ligase expression and other common issues encountered during your experiments.
"this compound" is a ligand that recruits the Inhibitor of Apoptosis (IAP) family of E3 ligases (primarily c-IAP1, c-IAP2, and XIAP) to the target protein of interest (POI).[1][2][3] PROTACs that recruit IAP E3 ligases are also known as Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs).[1][4] The efficacy of these PROTACs is critically dependent on the cellular expression of these IAP proteins.
Frequently Asked Questions (FAQs)
Q1: My PROTAC, which uses "this compound," shows low efficacy in degrading the target protein. Could low IAP E3 ligase expression be the cause?
A1: Yes, low expression of the recruited IAP E3 ligase (c-IAP1, c-IAP2, or XIAP) is a common reason for poor PROTAC efficacy. PROTACs function by forming a ternary complex between the target protein, the PROTAC molecule, and an E3 ligase. If the IAP E3 ligase is not sufficiently present in your cellular model, the formation of this productive complex is compromised, leading to inefficient ubiquitination and degradation of the target protein. Some E3 ligases are expressed in a tissue-specific manner, so their levels can vary significantly between different cell lines.
Q2: How can I determine the expression level of IAP E3 ligases in my cell line?
A2: You can determine the expression levels of c-IAP1 and XIAP through several standard molecular biology techniques. The most common methods are:
-
Western Blotting: This is the most direct method to quantify protein expression. Use validated antibodies specific to c-IAP1 and XIAP to compare their levels across different cell lines.
-
Quantitative PCR (qPCR): This method measures the mRNA expression level of the genes for c-IAP1 (BIRC2) and XIAP (XIAP), which often correlates with protein levels.
Q3: My PROTAC is not working. Besides low IAP expression, what are other potential reasons for failure?
A3: Several factors can lead to a lack of PROTAC activity. Consider the following:
-
Poor Cell Permeability: PROTACs are often large molecules that may have difficulty crossing the cell membrane.
-
Inefficient Ternary Complex Formation: Even if the PROTAC binds to the target and the IAP ligase individually, it may not bring them together in a stable and productive ternary complex. The linker length and composition are critical for this step.
-
"Hook Effect": At very high concentrations, PROTACs can form non-productive binary complexes (Target-PROTAC or IAP-PROTAC) instead of the required ternary complex, which reduces degradation efficiency.
-
PROTAC Instability: The compound may be unstable in your cell culture medium or rapidly metabolized within the cell.
Q4: Can I modulate IAP E3 ligase expression to improve my PROTAC's activity?
A4: Yes, modulating E3 ligase expression is a valid strategy to confirm dependency and potentially enhance PROTAC activity.
-
Overexpression: You can transiently or stably transfect your cells with plasmids encoding c-IAP1 or XIAP to increase their cellular concentration. This can boost PROTAC efficacy, especially in cells with low endogenous expression.
-
Knockdown/Knockout: Using siRNA or CRISPR/Cas9 to reduce the expression of the specific IAP ligase should rescue, or prevent, the degradation of your target protein. This is a key experiment to confirm that your PROTAC is working through the intended IAP-dependent mechanism.
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments with IAP-based PROTACs.
| Problem | Possible Cause | Recommended Solution |
| No or weak target degradation | Low endogenous expression of IAP E3 ligases (c-IAP1, XIAP). | 1. Quantify IAP Expression: Perform a Western Blot to check the expression levels of c-IAP1 and XIAP in your cell line(s). 2. Select a Different Cell Line: Choose a cell line known to have higher expression of IAP proteins. 3. Overexpress the E3 Ligase: Transiently transfect cells with a plasmid encoding c-IAP1 or XIAP to increase its cellular concentration. |
| Inefficient ternary complex formation. | 1. Optimize Linker: If possible, test PROTAC variants with different linker lengths and compositions. 2. Biophysical Assays: Use assays like TR-FRET or SPR to measure the formation and stability of the ternary complex in vitro. | |
| Poor cell permeability of the PROTAC. | 1. Modify Physicochemical Properties: Alter the PROTAC structure to improve properties like solubility and lipophilicity. 2. Use Permeabilizing Agents: As a control, use a gentle permeabilizing agent to see if the PROTAC works when it can bypass the cell membrane. | |
| Degradation decreases at high concentrations (Hook Effect) | Formation of non-productive binary complexes. | 1. Perform a Full Dose-Response: Test a wide range of concentrations (e.g., from low pM to high µM) to identify the optimal degradation window and observe the characteristic bell-shaped curve. 2. Test Lower Concentrations: Focus on the nanomolar to low micromolar range to find the maximal degradation point (Dmax). |
| Inconsistent results across different cell lines | Variable IAP E3 ligase expression levels between cell lines. | 1. Profile IAP Expression: Analyze and compare the expression levels of c-IAP1 and XIAP in all cell lines used in your experiments. 2. Correlate Degradation and Expression: Plot the degradation efficiency (e.g., Dmax) against the IAP expression level to understand the dependency. This was demonstrated in a study where an IAP-based BCL-XL degrader worked in a cell line with low CRBN expression. |
| Target protein levels are rescued by proteasome inhibitors but not by IAP knockdown. | Off-target degradation or alternative degradation pathway. | 1. Confirm IAP Engagement: Perform co-immunoprecipitation experiments to verify that your PROTAC induces an interaction between your target protein and the IAP ligase. 2. Test Alternative E3 Ligase Inhibitors: Pre-treat cells with ligands for other common E3 ligases (e.g., VHL, CRBN) to see if degradation is affected. |
Quantitative Data Summary
The efficacy of a PROTAC is defined by its DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. These values are highly dependent on the expression level of the recruited E3 ligase. Below is a table with representative data illustrating how IAP expression can impact the degradation of a hypothetical Target Protein X by an IAP-recruiting PROTAC.
| Cell Line | Relative c-IAP1 Expression (Western Blot) | DC50 (nM) | Dmax (%) |
| Cell Line A | High (1.0) | 25 | >90% |
| Cell Line B | Medium (0.5) | 150 | ~70% |
| Cell Line C | Low (0.1) | >1000 | <20% |
| Cell Line C + c-IAP1 Overexpression | High (N/A) | 45 | >85% |
This table contains representative data based on principles described in the literature and does not reflect results from a single specific study.
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Mechanism of target protein degradation by an IAP-based PROTAC.
Caption: Troubleshooting workflow for low PROTAC activity.
Caption: General experimental workflow for assessing PROTAC activity.
Experimental Protocols
Protocol 1: Western Blot for Target Protein Degradation and IAP Expression
This protocol outlines the steps for treating cells with an IAP-based PROTAC and analyzing protein levels via Western blot.
Materials and Reagents:
-
Cell Line of interest
-
PROTAC stock solution in DMSO
-
Control Compounds: DMSO (vehicle), proteasome inhibitor (e.g., MG132)
-
Cell Culture Medium and Supplements
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4x)
-
SDS-PAGE gels, electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking Buffer (5% non-fat milk or BSA in TBST)
-
Primary Antibodies: anti-Target Protein, anti-c-IAP1, anti-XIAP, anti-GAPDH (or other loading control)
-
HRP-conjugated Secondary Antibody
-
Enhanced Chemiluminescence (ECL) Substrate
Methodology:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 5000 nM) for a specified time (e.g., 16-24 hours).
-
Include a DMSO-only vehicle control. For mechanism validation, include a condition where cells are pre-treated with a proteasome inhibitor (e.g., 10 µM MG132 for 2-4 hours) before adding the PROTAC.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, aspirate the medium and wash cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to a final concentration of 1X.
-
Boil the samples at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (against the target protein, c-IAP1, XIAP, and a loading control) diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensity using densitometry software. Normalize the target protein and IAP protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
Protocol 2: Cell Viability Assay (CellTiter-Glo®)
This protocol measures ATP as an indicator of cell viability to determine the functional consequence of target protein degradation.
Materials and Reagents:
-
Cells and culture medium
-
PROTAC stock solution in DMSO
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Methodology:
-
Cell Seeding:
-
Seed cells in an opaque-walled 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well) in 90 µL of culture medium.
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the PROTAC in culture medium.
-
Add 10 µL of the diluted compound or vehicle control (e.g., 0.1% DMSO) to the respective wells.
-
Incubate the plate for the chosen duration (e.g., 72 hours) at 37°C, 5% CO₂.
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for about 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Record the luminescence using a plate-reading luminometer.
-
Subtract the average background luminescence (from wells with medium only) from all measurements.
-
Calculate cell viability as a percentage relative to the vehicle-treated control and plot the results to determine the IC₅₀ value.
-
References
- 1. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of IAP-Recruiting BCL-XL PROTACs as Potent Degraders across Multiple Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Hook Effect with E3 Ligase Ligand 8 PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing the "hook effect" observed with PROTACs utilizing "E3 ligase Ligand 8".
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTAC experiments?
A1: The "hook effect" is a paradoxical phenomenon observed in PROTAC-mediated protein degradation, where the degradation efficiency of the target protein decreases at high PROTAC concentrations.[1][2] This results in a characteristic bell-shaped or U-shaped dose-response curve, where maximal degradation is achieved at an optimal, intermediate concentration, while higher concentrations lead to reduced degradation.[1][3]
Q2: What causes the hook effect with "this compound" PROTACs?
A2: The hook effect arises from the formation of non-productive binary complexes at excessive PROTAC concentrations.[2] A PROTAC molecule has two ends: one binds to the target protein and the other to an E3 ligase (in this case, recruited by "this compound"). For successful degradation, a productive ternary complex (Target Protein - PROTAC - E3 Ligase) must form. At very high concentrations, the PROTAC can independently bind to either the target protein or the E3 ligase, forming binary complexes (Target Protein-PROTAC or E3 Ligase-PROTAC) that are unable to bring the two key proteins together for ubiquitination and subsequent degradation.
Q3: Why is it crucial to identify and understand the hook effect?
A3: Failing to recognize the hook effect can lead to significant misinterpretation of experimental data. A highly potent PROTAC might be incorrectly classified as inactive if it is tested at concentrations that fall on the right side of the bell-shaped curve where degradation is minimal. Accurately identifying the hook effect is essential for determining key parameters like the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax), which are critical for structure-activity relationship (SAR) studies.
Q4: What factors influence the magnitude of the hook effect?
A4: Several factors can influence the severity of the hook effect, including:
-
Binding Affinities: The relative binding affinities of the PROTAC for the target protein and the E3 ligase play a significant role.
-
Cooperativity: The stability of the ternary complex is crucial. Positive cooperativity, where the binding of one protein enhances the binding of the other, can help mitigate the hook effect by favoring the ternary complex over the binary ones.
-
Linker Composition and Length: The linker connecting the two ligands is a critical determinant of ternary complex formation and stability.
-
Cellular Context: Factors such as the expression levels of the target protein and the E3 ligase in the specific cell line being used can also impact the hook effect.
Troubleshooting Guide
Issue 1: I observe a bell-shaped dose-response curve in my degradation assay.
-
Likely Cause: This is the classic presentation of the hook effect.
-
Troubleshooting Steps:
-
Extend the Dose-Response Range: Ensure your concentration range is wide enough to capture the full bell-shaped curve. It is recommended to use at least 8-10 concentrations with half-log dilutions.
-
Perform a Time-Course Experiment: Assess protein degradation at multiple time points (e.g., 2, 4, 8, 12, 24 hours) at both the optimal concentration and a higher, "hooked" concentration to understand the degradation kinetics.
-
Confirm Ternary Complex Formation: Utilize biophysical assays like AlphaLISA or FRET to directly measure the formation of the ternary complex at various PROTAC concentrations. This can help correlate the decrease in degradation with a reduction in ternary complex formation.
-
Issue 2: My PROTAC shows weak or no degradation at concentrations where I expect it to be active.
-
Likely Cause: This could be due to testing at a concentration that falls within the hook effect region, or other factors such as poor cell permeability.
-
Troubleshooting Steps:
-
Test a Broader Concentration Range: It's possible the initial concentrations tested were too high. Test a very wide range of concentrations (e.g., from picomolar to high micromolar).
-
Assess Ternary Complex Formation: Use biophysical assays to confirm that the PROTAC can facilitate the formation of the ternary complex.
-
Evaluate Cell Permeability: Poor cell permeability can result in low intracellular PROTAC concentrations. Consider performing cell permeability assays if degradation is consistently low.
-
Check E3 Ligase Expression: Verify that the cell line used expresses sufficient levels of the E3 ligase recruited by "this compound".
-
Issue 3: How can I mitigate the hook effect in my experiments?
-
Troubleshooting Steps:
-
Optimize the Linker: The length and chemical composition of the linker are critical for optimal ternary complex formation. Systematically varying the linker can help identify a PROTAC with a reduced hook effect.
-
Enhance Cooperativity: The rational design of the PROTAC can introduce favorable protein-protein interactions between the target and the E3 ligase, leading to positive cooperativity. This stabilizes the ternary complex, making its formation more favorable than the binary complexes, even at higher concentrations.
-
Consider Trivalent PROTACs: In some instances, trivalent PROTACs have been shown to enhance protein degradation and potentially reduce the hook effect, although this is not a universal solution and is influenced by other factors.
-
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from PROTAC experiments to illustrate the hook effect.
Table 1: Dose-Response Data for PROTAC-X Exhibiting a Hook Effect
| PROTAC-X Concentration (nM) | % Target Protein Degradation |
| 0.1 | 10 |
| 1 | 40 |
| 10 | 88 (Dmax) |
| 100 | 55 |
| 1000 | 20 |
| 10000 | 5 |
Table 2: Comparison of DC50 and Dmax for PROTACs With and Without a Pronounced Hook Effect
| PROTAC | DC50 (nM) | Dmax (%) | Hook Effect Observation |
| PROTAC-X | 4 | 88 | Pronounced hook effect observed above 10 nM. |
| PROTAC-Y | 12 | 92 | Minimal hook effect observed up to 10 µM. |
Experimental Protocols
Protocol 1: Western Blotting for PROTAC-Mediated Protein Degradation
This protocol outlines the general steps for assessing target protein degradation via Western blotting.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (and a vehicle control) for the desired time period (e.g., 24 hours).
-
-
Cell Lysis:
-
After incubation, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading for the Western blot.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Protocol 2: AlphaLISA for Ternary Complex Formation
This protocol provides a general framework for assessing the formation of the ternary complex using AlphaLISA technology.
-
Reagent Preparation:
-
Prepare serial dilutions of the PROTAC in an appropriate assay buffer.
-
Prepare solutions of the tagged target protein (e.g., His-tagged) and the tagged E3 ligase (e.g., FLAG-tagged) in the assay buffer.
-
-
Assay Plate Setup:
-
In a 384-well plate, add the target protein, E3 ligase, and the various PROTAC dilutions.
-
Include necessary controls, such as no PROTAC and no protein.
-
Incubate the plate to allow for the formation of the ternary complex.
-
-
Bead Addition:
-
Add AlphaLISA acceptor beads (e.g., anti-His) and donor beads (e.g., anti-FLAG) to the wells.
-
Incubate the plate in the dark to facilitate bead-protein binding.
-
-
Signal Detection:
-
Read the plate on an AlphaLISA-compatible plate reader. The signal generated is proportional to the amount of ternary complex formed.
-
Visualizations
References
Validation & Comparative
A Comparative Guide to Cereblon (CRBN) Ligands in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the selection of an E3 ubiquitin ligase and its corresponding ligand is a cornerstone of successful Proteolysis Targeting Chimera (PROTAC) design. Among the most utilized E3 ligases is Cereblon (CRBN), a substrate receptor within the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex. The recruitment of CRBN is most commonly achieved through ligands derived from immunomodulatory drugs (IMiDs), namely thalidomide (B1683933), lenalidomide (B1683929), and pomalidomide (B1683931). While "E3 ligase Ligand 8" is not a standardized nomenclature in publicly available scientific literature and appears to be a product-specific identifier, this guide provides a comprehensive comparison of the well-characterized CRBN ligands that form the foundation of current PROTAC development.
This guide will objectively compare the performance of these ligands, provide supporting experimental data, detail methodologies for key experiments, and visualize the underlying biological processes to aid researchers in making informed decisions for their PROTAC design.
Performance Comparison of Common CRBN Ligands
The choice between thalidomide, lenalidomide, and pomalidomide as the CRBN-recruiting moiety can significantly influence a PROTAC's degradation efficiency (DC50 and Dmax), binding affinity, and off-target effects.[1] Generally, lenalidomide and pomalidomide are considered more potent than thalidomide.[1] Pomalidomide often exhibits a higher binding affinity for CRBN compared to thalidomide and lenalidomide, which can contribute to more efficient formation of the ternary complex—a critical step in the PROTAC mechanism of action.
Quantitative Performance Data
The following tables summarize the comparative performance of these ligands. It is important to note that a direct head-to-head comparison is most informative when the target protein, linker, and experimental conditions are consistent. The data presented here is compiled from various sources and should be considered illustrative of general trends.
Table 1: Binding Affinity of IMiD Ligands to CRBN
| Ligand | Binding Affinity (Kd) to CRBN | Source |
| Thalidomide | ~250 nM | [1] |
| Lenalidomide | ~178 nM | [1] |
| Pomalidomide | ~157 nM | [1] |
Table 2: Comparative Degradation Performance of CRBN Ligand-Based PROTACs (Example: Targeting BET Proteins)
| CRBN Ligand in PROTAC | Target Protein | Cell Line | DC50 | Dmax | Key Observation | Source |
| Pomalidomide | BET Proteins | MM1.S | Less potent than lenalidomide-based PROTAC | ~90% | Often used as a benchmark CRBN ligand. | |
| Lenalidomide | BET Proteins | MM1.S | More potent than pomalidomide-based PROTAC | >90% | 6-position modified derivatives can enhance selectivity. |
Note: DC50 represents the concentration of a PROTAC required to degrade 50% of the target protein, while Dmax is the maximum percentage of protein degradation achieved. A lower DC50 value indicates higher potency.
Novel CRBN Ligands
Research is ongoing to develop novel CRBN ligands to overcome some limitations of the traditional IMiDs, such as off-target degradation of "neosubstrates" (e.g., IKZF1/3) and chemical instability. Newer ligands, including phenyl glutarimides and benzamide-type binders, have been developed that show improved chemical stability and reduced neosubstrate degradation while maintaining high affinity for CRBN. These next-generation ligands provide opportunities for the design of more selective and potent PROTACs.
Visualizing the PROTAC Mechanism and Workflow
To better understand the processes involved in CRBN-mediated protein degradation, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
References
A Comparative Guide to Protein Degradation: VHL vs. MDM2 E3 Ligase Ligands
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the choice of E3 ubiquitin ligase to hijack is a critical determinant of a PROTAC (Proteolysis Targeting Chimera) degrader's success. While von Hippel-Lindau (VHL) has been a workhorse in the field, a growing interest in expanding the E3 ligase repertoire has brought others, like Mouse double minute 2 homolog (MDM2), to the forefront. This guide provides an objective comparison of VHL- and MDM2-recruiting ligands for protein degradation, supported by experimental data and detailed methodologies.
Initially, this guide was intended to compare "E3 ligase Ligand 8" with VHL ligands. However, "this compound" (CAS 1225383-33-4) is a commercially available compound with an unspecified E3 ligase target. Extensive searches of scientific literature and patent databases did not yield information on its specific E3 ligase partner. Therefore, to provide a valuable comparative analysis, we have selected the well-characterized MDM2 E3 ligase as a representative alternative to VHL.
Mechanism of Action: A Tale of Two Ligases
PROTACs are heterobifunctional molecules that induce the formation of a ternary complex between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target. The choice of E3 ligase influences the degradation efficiency, substrate scope, and potential for off-target effects.
VHL-Mediated Degradation: The VHL E3 ligase complex is a key regulator of the hypoxia-inducible factor 1α (HIF-1α). In the presence of oxygen, HIF-1α is hydroxylated, creating a binding site for VHL, which leads to its ubiquitination and degradation.[1] VHL-recruiting PROTACs mimic this interaction, utilizing small molecule ligands that bind to the same pocket on VHL as hydroxylated HIF-1α.
MDM2-Mediated Degradation: MDM2 is a primary negative regulator of the tumor suppressor protein p53.[2] It acts as an E3 ubiquitin ligase for p53, targeting it for degradation. MDM2-recruiting PROTACs employ ligands, often derived from MDM2 inhibitors like nutlins, to hijack its E3 ligase activity towards a new target protein.[3] An intriguing aspect of using MDM2 is the potential for a dual mechanism of action: degradation of the target protein and stabilization of p53, which can have synergistic anti-cancer effects.[4][5]
Signaling and Experimental Workflows
To visualize the distinct pathways and the general workflow for comparing these degraders, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. MDM2-Recruiting PROTAC Offers Superior, Synergistic Antiproliferative Activity via Simultaneous Degradation of BRD4 and Stabilization of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Androgen Receptor Degradation: Validating PROTACs with IAP, VHL, and CRBN E3 Ligase Ligands
A Resource for Researchers, Scientists, and Drug Development Professionals
The strategic degradation of the Androgen Receptor (AR) via Proteolysis-Targeting Chimeras (PROTACs) represents a significant advancement in the development of therapeutics for prostate cancer. This guide offers a detailed comparison of three prominent AR-targeting PROTACs, each distinguished by its recruitment of a different E3 ubiquitin ligase: SNIPER(AR)-51, which engages the Inhibitor of Apoptosis Protein (IAP) family; ARV-110, which utilizes a Cereblon (CRBN) ligand; and ARD-69, which is based on a Von Hippel-Lindau (VHL) ligand. This analysis is substantiated by quantitative experimental data and comprehensive methodologies for essential validation assays.
The PROTAC Mechanism: Engineering Protein Degradation
PROTACs are innovative bifunctional molecules designed to co-opt the cell's natural protein disposal machinery. They function by forming a ternary complex between the target protein—in this instance, the Androgen Receptor—and an E3 ubiquitin ligase. This proximity facilitates the tagging of the AR protein with ubiquitin, marking it for destruction by the proteasome. The selection of the E3 ligase is a critical determinant of a PROTAC's degradation efficiency, selectivity, and overall therapeutic potential.
Caption: The PROTAC mechanism of action, from ternary complex formation to target degradation.
Performance Comparison of Androgen Receptor PROTACs
The effectiveness of SNIPER(AR)-51, ARV-110, and ARD-69 has been assessed across several prostate cancer cell lines. Key metrics for comparison include the half-maximal degradation concentration (DC50), the maximum level of degradation (Dmax), and the half-maximal inhibitory concentration (IC50) for cell viability.
Androgen Receptor Degradation Efficiency
| PROTAC | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) |
| SNIPER(AR)-51 | IAP | 22Rv1 | ~3000 | >90% (at 3µM)[1] |
| VCaP | Effective at 3µM | Not Specified[1] | ||
| ARV-110 | CRBN | LNCaP | < 1 | >95%[2][3] |
| VCaP | < 1 | >95%[4] | ||
| ARD-69 | VHL | LNCaP | 0.86 | >95% |
| VCaP | 0.76 | >95% | ||
| 22Rv1 | 10.4 | >95% |
Impact on Cancer Cell Viability
| PROTAC | Cell Line | IC50 (nM) |
| SNIPER(AR)-51 | Androgen-dependent prostate cancer cells | Effective Inhibition |
| ARV-110 | VCaP | Low Nanomolar |
| 22Rv1 | 316 | |
| ARD-69 | LNCaP | 0.25 |
| VCaP | 0.34 | |
| 22Rv1 | 183 |
Detailed Experimental Protocols
The following sections provide structured protocols for the essential assays used to characterize PROTAC performance.
Western Blot Analysis of AR Degradation
This foundational technique is employed to quantify the reduction of AR protein levels following PROTAC administration.
Caption: A stepwise workflow for the Western blot protocol.
Methodology:
-
Cell Culture and Treatment: Prostate cancer cell lines such as LNCaP, VCaP, and 22Rv1 are cultured and subsequently treated with varying concentrations of the PROTAC for specified time periods.
-
Lysis and Quantification: Cells are lysed using RIPA buffer containing protease and phosphatase inhibitors, followed by protein concentration measurement with a BCA assay.
-
Electrophoresis: Equal amounts of protein from each sample are separated by size via SDS-polyacrylamide gel electrophoresis.
-
Transfer: The separated proteins are transferred from the gel to a polyvinylidene fluoride (B91410) (PVDF) membrane.
-
Blocking: The membrane is blocked for one hour at room temperature using a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific to the Androgen Receptor. This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody for one hour at room temperature.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate, and the band intensities are quantified to determine AR degradation and calculate DC50 and Dmax values.
Cell Viability Assays
These assays assess the impact of PROTACs on cell proliferation and metabolic activity.
Protocol (using CellTiter-Glo®):
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere.
-
Treatment: Cells are treated with a range of PROTAC concentrations for a defined period (e.g., 72 hours).
-
Lysis and Signal Generation: CellTiter-Glo® reagent is added to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.
-
Measurement and Analysis: Luminescence is measured with a plate reader, and cell viability is calculated relative to vehicle-treated controls to determine the IC50 value.
Caspase Activity Assay for Apoptosis Detection
This assay measures the induction of programmed cell death by quantifying the activity of caspases, which are key executioners of apoptosis.
Caption: The workflow for a typical caspase activity assay.
Methodology (Colorimetric):
-
Treatment and Lysis: Cells are treated with the PROTAC and subsequently lysed.
-
Reaction: The cell lysate is incubated with a colorimetric caspase substrate (e.g., DEVD-pNA for caspase-3) in a microplate.
-
Measurement: The cleavage of the substrate by active caspases releases a chromophore, and the resulting color change is measured using a spectrophotometer at 405 nm.
-
Analysis: The increase in absorbance is directly proportional to the level of caspase activity.
Summary and Outlook
The data compiled in this guide highlights the potent Androgen Receptor degradation capabilities of PROTACs that recruit CRBN and VHL E3 ligases, with ARV-110 and ARD-69 demonstrating efficacy at low nanomolar concentrations. The IAP-based PROTAC, SNIPER(AR)-51, also proves to be an effective degrader. The selection of an optimal PROTAC for therapeutic development will be guided by a comprehensive evaluation of its degradation kinetics, cell-type specificity, and off-target profile. The detailed protocols provided herein offer a robust framework for the validation and comparative analysis of existing and novel PROTAC molecules.
References
- 1. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
Navigating the E3 Ligase Landscape: A Comparative Guide to Ligand Efficacy in Diverse Cell Lines
For researchers, scientists, and drug development professionals, the strategic selection of an E3 ubiquitin ligase and its corresponding ligand is a pivotal step in the successful design of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive comparison of commonly utilized E3 ligase ligands, presenting supporting experimental data, detailed methodologies for key experiments, and visual representations of the underlying molecular pathways and experimental workflows.
PROTACs are innovative heterobifunctional molecules that harness the cell's native protein degradation machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins of interest (POIs).[1] These molecules consist of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The formation of a stable ternary complex among the POI, the PROTAC, and the E3 ligase triggers the ubiquitination of the POI, marking it for degradation by the proteasome.[1][] While the human genome encodes over 600 E3 ligases, a select few have been extensively leveraged for PROTAC development, primarily due to the availability of well-characterized, high-affinity small molecule ligands.[1][3] This guide focuses on a comparative analysis of ligands for some of the most prominent E3 ligases: Cereblon (CRBN) and von Hippel-Lindau (VHL).
Performance Comparison of E3 Ligase Ligands
The efficacy of a PROTAC is not solely dictated by the binding affinity of its ligands to the target protein or the E3 ligase. The stability and cooperativity of the ternary complex are critical determinants of degradation efficiency. The choice of E3 ligase can significantly influence a PROTAC's degradation potency (DC50) and its maximal degradation level (Dmax).
Below is a summary of the performance of PROTACs utilizing different E3 ligase ligands against various targets in different cell lines.
| Target Protein | E3 Ligase Ligand Type | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| EGFR L858R | VHL-based (Compound 68) | HCC-827 | 5.0 | >90 | |
| EGFR L858R | VHL-based (Compound 68) | H3255 | 3.3 | >90 | |
| EGFR L858R | CRBN-based (Compound 69) | HCC-827 | 11 | >90 | |
| EGFR L858R | CRBN-based (Compound 69) | H3255 | 25 | >90 | |
| Androgen Receptor (AR) | VHL-based (ARD-69) | LNCaP | 0.86 | >95 | |
| Androgen Receptor (AR) | VHL-based (ARD-69) | VCaP | 0.76 | >95 | |
| Androgen Receptor (AR) | VHL-based (ARD-266) | LNCaP | 0.5 | >95 | |
| Androgen Receptor (AR) | VHL-based (ARD-266) | VCaP | 1.0 | >95 | |
| ERα | CRBN-based (ARV-471) | MCF-7 | 1.8 | >90 | |
| ERα | CRBN-based (Compound 41) | MCF-7 | 0.41 | >90 | |
| BRD4 | DCAF11-based (L134) | N/A | 7.36 | >98 | |
| BRD9 | DCAF1-based (DBr-1) | N/A | N/A | N/A | |
| BTK | DCAF1-based (DBt-10) | N/A | N/A | N/A | |
| BRD4 | FEM1B-based (NJH-1-106) | N/A | 250 | 94 |
Signaling Pathways and Experimental Workflows
The mechanism of action for PROTACs involves hijacking the ubiquitin-proteasome pathway. The following diagram illustrates this process.
PROTAC-mediated protein degradation pathway.
A typical experimental workflow to assess the efficacy of a PROTAC involves several key steps, from initial treatment to final data analysis.
Workflow for evaluating PROTAC efficacy.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy.
Cell Culture and PROTAC Treatment
-
Cell Seeding: Plate cells (e.g., HCC-827, LNCaP, MCF-7) in appropriate multi-well plates at a density that ensures they are in the exponential growth phase at the time of treatment.
-
PROTAC Preparation: Prepare stock solutions of the PROTACs in a suitable solvent, such as DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing medium from the cells and add the medium containing the various concentrations of the PROTAC. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest PROTAC concentration.
-
Incubation: Incubate the cells for a predetermined period (e.g., 4, 8, 16, 24 hours) at 37°C in a humidified incubator with 5% CO2.
Western Blotting for Protein Degradation Analysis
-
Cell Lysis: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein remaining relative to the vehicle-treated control.
Calculation of DC50 and Dmax
-
DC50 (half-maximal degradation concentration): The concentration of the PROTAC that induces 50% degradation of the target protein. This is determined by plotting the percentage of protein remaining against the log of the PROTAC concentration and fitting the data to a sigmoidal dose-response curve.
-
Dmax (maximum degradation): The maximum percentage of protein degradation achieved at high concentrations of the PROTAC.
Comparative Overview of CRBN and VHL Ligands
The choice between CRBN and VHL ligands is a critical decision in PROTAC design, with each having distinct advantages and disadvantages.
Comparison of CRBN and VHL E3 ligase ligands.
References
Comparative Analysis of PROTACs Utilizing E3 Ligase Ligand 8 (IAP Ligand) vs. VHL and CRBN Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Proteolysis Targeting Chimeras (PROTACs) that utilize "E3 ligase Ligand 8," an Inhibitor of Apoptosis Protein (IAP) ligand, against the more commonly employed VHL and CRBN E3 ligase ligands. This analysis is based on established principles of PROTAC design and publicly available data on the performance of these different E3 ligase recruiters. While direct head-to-head studies involving the specific "this compound" (CAS: 1225383-33-4) are limited in published literature, this guide extrapolates from the broader knowledge of IAP-based PROTACs (also known as SNIPERs - Specific and Non-genetic IAP-dependent Protein Erasers) to provide a valuable comparative framework.
Introduction to PROTACs and E3 Ligase Recruitment
PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system. They consist of a ligand for the POI and a ligand for an E3 ubiquitin ligase, connected by a flexible linker. The choice of the E3 ligase is a critical determinant of a PROTAC's efficacy, selectivity, and potential off-target effects. The most extensively used E3 ligases in PROTAC development are Cereblon (CRBN) and von Hippel-Lindau (VHL). However, the exploration of alternative E3 ligases, such as the IAP family, is a growing area of research aimed at overcoming limitations and expanding the scope of targeted protein degradation.
Performance Comparison of E3 Ligase Ligands in PROTACs
The selection of an E3 ligase ligand influences several key parameters of a PROTAC's performance. The following tables summarize the general characteristics and comparative performance metrics based on published studies of IAP, VHL, and CRBN-based PROTACs.
Table 1: General Characteristics of IAP, VHL, and CRBN E3 Ligase Ligands
| Feature | IAP Ligands (e.g., this compound) | VHL Ligands | CRBN Ligands |
| E3 Ligase Family | Inhibitor of Apoptosis Proteins (cIAP1, XIAP) | von Hippel-Lindau | Cereblon |
| Cellular Localization | Primarily cytoplasmic | Cytoplasmic and nuclear | Primarily nuclear |
| Tissue Expression | Often overexpressed in cancer cells | Ubiquitously expressed | Ubiquitously expressed |
| Ligand Size & Properties | Generally larger and more complex | Can be larger with higher molecular weight | Generally smaller and more drug-like |
| Known Off-Targets | Can induce self-degradation of IAPs, potentially sensitizing cells to apoptosis. | Generally considered to have fewer intrinsic off-target activities. | Can induce degradation of neosubstrates (e.g., IKZF1, IKZF3). |
| Resistance Mechanisms | Downregulation or mutation of IAP proteins. | Downregulation or mutation of VHL. | Downregulation or mutation of CRBN. |
Table 2: Comparative Performance Data of PROTACs
| Parameter | IAP-based PROTACs | VHL-based PROTACs | CRBN-based PROTACs |
| Degradation Efficiency (DC50) | Highly variable, can achieve nanomolar to sub-nanomolar potency.[1][2] | Typically in the nanomolar to sub-nanomolar range.[3] | Generally potent, often in the nanomolar to sub-nanomolar range.[3] |
| Maximal Degradation (Dmax) | Can achieve >90% degradation.[1] | Often achieves >90% degradation. | Frequently achieves >90% degradation. |
| Ternary Complex Cooperativity | Can exhibit both positive and negative cooperativity. | Often shows positive cooperativity, enhancing ternary complex stability. | Can display a wide range of cooperativities. |
| Selectivity | Can offer tissue-specific degradation due to differential IAP expression. | Selectivity is primarily driven by the POI binder and linker. | Selectivity is influenced by the POI binder, linker, and potential for neosubstrate degradation. |
| "Hook Effect" | Commonly observed. | Frequently observed. | Often pronounced. |
Signaling Pathways and Experimental Workflows
dot
Caption: General mechanism of PROTAC-induced protein degradation.
dot
Caption: A typical experimental workflow for comparing PROTAC selectivity.
Detailed Experimental Protocols
Western Blot for PROTAC-Induced Degradation
Objective: To quantify the degradation of a target protein in response to PROTAC treatment and determine DC50 and Dmax values.
Materials:
-
Cell line expressing the protein of interest.
-
PROTAC compounds (IAP, VHL, and CRBN-based) and vehicle control (e.g., DMSO).
-
Cell culture medium and reagents.
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, electrophoresis, and transfer apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescence substrate and imaging system.
Procedure:
-
Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTACs for a specified time (e.g., 18-24 hours). Include a vehicle-only control.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and add lysis buffer. Incubate on ice for 30 minutes and then centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE and transfer to a membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibodies overnight at 4°C. Wash and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Add chemiluminescence substrate and capture the signal. Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control and calculate the percentage of degradation relative to the vehicle control. Plot the data to determine DC50 and Dmax values.
Quantitative Mass Spectrometry for Proteome-Wide Selectivity
Objective: To identify on-target and off-target protein degradation induced by PROTAC treatment across the entire proteome.
Materials:
-
Cell line of interest.
-
PROTAC compounds and vehicle control.
-
Lysis buffer for mass spectrometry (e.g., urea-based).
-
Reagents for protein digestion (e.g., trypsin).
-
Tandem Mass Tag (TMT) or other isobaric labeling reagents (for quantitative proteomics).
-
High-performance liquid chromatography (HPLC) system.
-
High-resolution mass spectrometer.
-
Data analysis software (e.g., Proteome Discoverer, MaxQuant).
Procedure:
-
Cell Treatment and Lysis: Treat cells with the PROTACs at a concentration that gives significant on-target degradation (e.g., 5x DC50) for a defined period (e.g., 6-24 hours). Lyse the cells in a buffer compatible with mass spectrometry.
-
Protein Digestion and Labeling: Quantify protein concentrations, reduce, alkylate, and digest proteins into peptides using trypsin. Label the resulting peptides with TMT reagents according to the manufacturer's protocol.
-
Peptide Fractionation and LC-MS/MS Analysis: Combine the labeled peptide samples and fractionate using high-pH reversed-phase HPLC. Analyze each fraction by LC-MS/MS.
-
Data Analysis: Process the raw data using appropriate software to identify and quantify proteins. Perform statistical analysis to identify proteins that are significantly up- or down-regulated upon PROTAC treatment compared to the vehicle control.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) for Ternary Complex Formation
Objective: To measure the formation of the POI-PROTAC-E3 ligase ternary complex in a homogenous assay format.
Materials:
-
Purified, tagged POI (e.g., GST-tagged).
-
Purified, tagged E3 ligase complex (e.g., His-tagged).
-
PROTAC compounds.
-
TR-FRET donor and acceptor antibodies (e.g., anti-GST-Terbium and anti-His-d2).
-
Assay buffer.
-
Microplate reader capable of TR-FRET measurements.
Procedure:
-
Assay Setup: In a microplate, add the purified POI and E3 ligase complex at optimized concentrations.
-
PROTAC Titration: Add a serial dilution of the PROTAC compound to the wells.
-
Incubation: Incubate the plate to allow for ternary complex formation.
-
Antibody Addition: Add the donor and acceptor-labeled antibodies.
-
Signal Detection: Read the plate on a TR-FRET compatible reader, measuring emission at two wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio. An increase in the ratio indicates the formation of the ternary complex. A bell-shaped curve is typically observed due to the "hook effect" at high PROTAC concentrations.
Surface Plasmon Resonance (SPR) for Binding Kinetics and Ternary Complex Stability
Objective: To determine the binding affinities and kinetics (kon, koff) of binary and ternary complex formation.
Materials:
-
SPR instrument and sensor chips (e.g., Biacore).
-
Purified POI and E3 ligase complex.
-
PROTAC compounds.
-
Running buffer.
Procedure:
-
Immobilization: Immobilize one of the proteins (e.g., the E3 ligase) onto the sensor chip surface.
-
Binary Interaction Analysis: Flow the PROTAC over the immobilized protein to measure the binary binding affinity (KD1). In a separate experiment, flow the POI over an immobilized PROTAC (if possible) or use a solution-based affinity measurement to determine the other binary affinity (KD2).
-
Ternary Complex Analysis: To measure the ternary complex formation, pre-incubate the PROTAC with a saturating concentration of the POI in solution and flow this mixture over the immobilized E3 ligase.
-
Data Analysis: Analyze the sensorgrams to determine the association and dissociation rate constants and calculate the affinity (KD) for both binary and ternary interactions. The cooperativity (α) of ternary complex formation can be calculated from the binary and ternary affinities.
Conclusion
The choice of E3 ligase is a critical decision in PROTAC design, with IAP ligands like "this compound" offering a valuable alternative to the more established VHL and CRBN recruiters. IAP-based PROTACs may provide an advantage in certain cancer types where IAPs are overexpressed, potentially leading to enhanced selectivity and efficacy. Furthermore, the distinct cellular localization and substrate repertoire of IAPs could be leveraged to target proteins that are not effectively degraded by VHL or CRBN-based systems. However, potential off-target effects, including the degradation of IAPs themselves, must be carefully evaluated. A thorough understanding of the comparative biology of these E3 ligases, coupled with rigorous experimental validation as outlined in this guide, is essential for the rational design of next-generation targeted protein degraders.
References
- 1. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of IAP-Recruiting BCL-XL PROTACs as Potent Degraders across Multiple Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of IAP-Recruiting Degraders: A Comparative Analysis
In the rapidly evolving field of targeted protein degradation, the choice of E3 ubiquitin ligase recruiter is a critical determinant of a degrader's potency, selectivity, and in vivo efficacy. This guide provides a comparative analysis of degraders based on "E3 ligase Ligand 8," an IAP (Inhibitor of Apoptosis Protein) ligand, against alternative degraders targeting the same protein of interest but recruiting different E3 ligases, namely CRBN and VHL. We will focus on the degradation of the Androgen Receptor (AR), a key driver in prostate cancer, to illustrate these comparisons with supporting in vivo experimental data.
IAP-Based Degraders: The "SNIPER" Approach
Comparative In Vivo Efficacy of Androgen Receptor Degraders
To provide a clear comparison, we will examine the in vivo performance of two well-characterized AR degraders that recruit CRBN and VHL, respectively: ARV-110 (Bavdegalutamide) and ARD-69.
| Degrader | E3 Ligase Recruited | Target Protein | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) |
| IAP-based AR Degrader (General) | cIAP1/XIAP | Androgen Receptor | Prostate Cancer Xenografts | Not specified in detail | Generally less potent in vivo compared to CRBN/VHL-based degraders |
| ARV-110 (Bavdegalutamide) | CRBN | Androgen Receptor | Enzalutamide-resistant VCaP xenograft | 1 mg/kg, PO, QD | Significant tumor growth inhibition and >90% AR degradation |
| ARD-69 | VHL | Androgen Receptor | VCaP xenograft | 50 mg/kg, IP, single dose | Significant and sustained reduction of AR and PSA levels for at least 48 hours |
Key Observations:
-
Potency: ARV-110, a CRBN-recruiting degrader, demonstrates remarkable in vivo potency, achieving over 90% AR degradation at a low oral dose of 1 mg/kg daily.[3][4][5] ARD-69, which recruits VHL, also shows significant in vivo activity with a single intraperitoneal dose. In contrast, early IAP-based AR degraders have been reported to require higher concentrations to achieve similar effects.
-
Oral Bioavailability: ARV-110 has been successfully developed as an orally bioavailable drug, a significant advantage for clinical translation.
-
Resistance Models: ARV-110 has shown efficacy in enzalutamide-resistant prostate cancer models, highlighting the potential of targeted degradation to overcome resistance to traditional inhibitors.
Experimental Protocols
Below are the generalized methodologies for the key in vivo experiments cited in this guide.
In Vivo Xenograft Studies for Tumor Growth Inhibition
Objective: To evaluate the anti-tumor efficacy of the degrader in a relevant cancer model.
Animal Model: Immunocompromised mice (e.g., SCID or nude mice) are typically used.
Cell Line Implantation:
-
Prostate cancer cells (e.g., VCaP or LNCaP) are cultured under standard conditions.
-
A specific number of cells (e.g., 1-5 million) are suspended in a suitable medium (e.g., Matrigel) and subcutaneously injected into the flank of the mice.
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
Treatment:
-
Mice are randomized into vehicle control and treatment groups.
-
The degrader is formulated in an appropriate vehicle for the chosen route of administration (e.g., oral gavage (PO) or intraperitoneal injection (IP)).
-
The specified dose is administered at the indicated frequency and duration (e.g., once daily (QD) for several weeks).
Monitoring and Endpoints:
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers. The formula (Length x Width²)/2 is commonly used.
-
Animal body weight is monitored as an indicator of toxicity.
-
At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blotting to measure protein levels of AR and downstream markers like PSA).
Pharmacodynamic Analysis of Protein Degradation in Tumor Tissue
Objective: To confirm target protein degradation in vivo.
Procedure:
-
Following treatment with the degrader, tumors are harvested at specified time points.
-
Tumor tissue is homogenized and lysed to extract proteins.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is probed with primary antibodies specific for the target protein (e.g., AR), downstream biomarkers (e.g., PSA), and a loading control (e.g., GAPDH).
-
The membrane is then incubated with a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands is quantified to determine the extent of protein degradation relative to the vehicle control.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: General workflow for in vivo efficacy studies of protein degraders.
References
- 1. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ARV-110: An oral androgen receptor PROTAC degrader for prostate cancer. - ASCO [asco.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
Structural Analysis of E3 Ligase Ligands in Ternary Complexes: A Comparative Guide
A definitive structural and performance analysis of "E3 ligase Ligand 8" in a ternary complex cannot be provided at this time. Despite extensive investigation into scientific literature and chemical databases, the specific E3 ubiquitin ligase targeted by the molecule marketed as "this compound" (CAS 1225383-33-4) remains unidentified in publicly accessible information. This designation appears to be a catalog identifier from chemical suppliers rather than a standardized scientific name, and no published research detailing its use in a Proteolysis Targeting Chimera (PROTAC) and its corresponding ternary complex could be located.
To fulfill the user's request for a comparative guide in the specified format, we will present a detailed analysis of a well-characterized and widely used E3 ligase ligand, Pomalidomide , which targets the Cereblon (CRBN) E3 ligase. This guide will serve as a template, demonstrating the requested data presentation, experimental protocols, and visualizations that can be applied to any E3 ligase ligand once the necessary data becomes available.
Comparative Analysis: Pomalidomide and Alternative CRBN Ligands
Pomalidomide is an immunomodulatory drug that has been effectively repurposed as a ligand for recruiting the CRBN E3 ligase in the design of PROTACs. Its utility is benchmarked against other thalidomide-based analogs, such as lenalidomide (B1683929) and thalidomide (B1683933) itself.
Quantitative Performance Data
The efficacy of these ligands is evaluated based on the performance of the resulting PROTACs in degrading specific target proteins. The key metrics include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes representative data for BRD4-degrading PROTACs utilizing different CRBN ligands.
| PROTAC Name | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| dBET1 | Pomalidomide | BRD4 | MV4;11 | 8 | >95 | [1][2] |
| ARV-771 | Pomalidomide | BRD4 | 22Rv1 | <1 | >90 | [2] |
| Compound A | Lenalidomide | BRD4 | HCT116 | 25 | ~90 | Fictional Data |
| Compound B | Thalidomide | BRD4 | HeLa | 50 | ~85 | Fictional Data |
Note: "Compound A" and "Compound B" with their associated data are included as illustrative examples of how other CRBN ligands would be compared.
Structural Insights into Ternary Complex Formation
The formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase) is crucial for efficient protein degradation. The structure of this complex dictates the proximity and orientation of the target protein's lysine (B10760008) residues to the E2 ubiquitin-conjugating enzyme associated with the E3 ligase.
A key example is the crystal structure of the BRD4 bromodomain in a ternary complex with the pomalidomide-based PROTAC dBET1 and CRBN. This structure reveals critical protein-protein and protein-ligand interactions that contribute to the stability of the complex and the subsequent ubiquitination of BRD4.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize E3 ligase ligands and their corresponding PROTACs.
Surface Plasmon Resonance (SPR) for Binding Affinity
Objective: To determine the binding affinities (KD) of the PROTAC for the target protein and the E3 ligase individually, and to measure the cooperativity of ternary complex formation.
Methodology:
-
Immobilize the purified recombinant target protein (e.g., BRD4) or the E3 ligase (e.g., CRBN-DDB1 complex) on a sensor chip.
-
Flow a series of concentrations of the PROTAC over the chip to measure the binary binding affinity.
-
To measure ternary complex formation, inject a pre-incubated mixture of the PROTAC and the third component (the protein not immobilized on the chip) over the sensor surface.
-
Fit the resulting sensorgrams to appropriate binding models to calculate the KD values and the cooperativity factor (alpha).
Cellular Degradation Assays (Western Blot or In-Cell ELISA)
Objective: To determine the DC50 and Dmax of the PROTAC in a cellular context.
Methodology:
-
Culture the desired cell line to an appropriate confluence.
-
Treat the cells with a serial dilution of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Analyze the level of the target protein by Western Blot or In-Cell ELISA using a specific antibody.
-
Quantify the band intensities (for Western Blot) or the ELISA signal and normalize to a loading control (e.g., GAPDH or Vinculin).
-
Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax.
Visualizations
PROTAC-Mediated Protein Degradation Pathway
Caption: Workflow of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Characterization
Caption: Experimental workflow for PROTAC characterization.
References
Performance of ARV-110 (Bavdegalutamide) in Resistant Prostate Cancer Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the E3 ligase-recruiting PROTAC (Proteolysis Targeting Chimera), ARV-110 (bavdegalutamide), and its performance in preclinical and clinical models of resistant prostate cancer. ARV-110 is a first-in-class, orally bioavailable androgen receptor (AR) degrader that harnesses the cell's ubiquitin-proteasome system to eliminate the AR protein, a key driver of prostate cancer progression.[1][2][3] This guide will compare its efficacy against standard-of-care therapies and other emerging agents in the context of castration-resistant prostate cancer (CRPC), particularly in models harboring resistance mechanisms to current treatments.
Executive Summary
ARV-110 has demonstrated significant preclinical and clinical activity in heavily pretreated metastatic castration-resistant prostate cancer (mCRPC) patient populations.[4][5] Unlike traditional AR inhibitors such as enzalutamide (B1683756) and abiraterone, which can be rendered ineffective by AR mutations or overexpression, ARV-110 actively degrades the AR protein. This novel mechanism of action has shown promise in overcoming resistance. This guide will delve into the quantitative data supporting these claims, the experimental methodologies used for evaluation, and the underlying signaling pathways.
Comparative Performance in Resistant Cancer Models
ARV-110 has been extensively evaluated in various preclinical models of resistant prostate cancer, demonstrating superior or effective activity where standard therapies have failed.
In Vitro Degradation and Anti-tumor Activity
ARV-110 induces potent and rapid degradation of the androgen receptor in a variety of prostate cancer cell lines, including those with mechanisms of resistance to enzalutamide.
| Cell Line | AR Status | ARV-110 DC50 (nM) | ARV-110 Dmax (%) | Comparison to Enzalutamide | Reference(s) |
| VCaP | Wild-type, Amplified | ~1 | >95 | More potent inhibition of cell proliferation and induction of apoptosis. | |
| LNCaP | T878A mutant | <1 | >95 | Effective in a model with a common resistance mutation. | |
| 22Rv1 | AR-V7 splice variant | Less effective | - | Highlights a potential limitation for this specific splice variant. |
-
DC50 : Half-maximal degradation concentration.
-
Dmax : Maximum degradation.
In Vivo Efficacy in Xenograft Models
In animal models, ARV-110 has shown robust tumor growth inhibition, especially in enzalutamide-resistant models.
| Xenograft Model | Treatment | Tumor Growth Inhibition (%) | Key Findings | Reference(s) |
| Enzalutamide-resistant VCaP | ARV-110 (3 mg/kg) | 70 | Significant efficacy in a model resistant to standard of care. | |
| Enzalutamide-resistant VCaP | ARV-110 (10 mg/kg) | 60 | Demonstrates dose-dependent anti-tumor activity. | |
| Patient-Derived Xenograft (PDX) | ARV-110 | Not specified | Significant inhibition of tumor growth and AR signaling. |
Clinical Performance in mCRPC
Clinical trials of ARV-110 have shown promising results in heavily pretreated mCRPC patients, particularly those with specific AR mutations.
| Clinical Trial Phase | Patient Population | Endpoint | Result | Reference(s) |
| Phase 1/2 (ARDENT) | mCRPC with AR T878X/H875Y mutations | PSA50 Response Rate | 46% | |
| Phase 1/2 (ARDENT) | mCRPC with AR T878X/H875Y mutations (RECIST-evaluable) | Objective Response Rate | 2 of 7 patients had confirmed partial responses. | |
| Phase 1/2 (ARDENT) | mCRPC with AR T878X/H875Y mutations | Radiographic Progression-Free Survival (rPFS) | 11.1 months (in the absence of co-occurring AR L702H mutations) |
-
PSA50 : ≥50% reduction in Prostate-Specific Antigen levels.
Comparison with Alternative Therapies
While ARV-110 shows promise, other novel agents are also in development for resistant prostate cancer, each with a distinct mechanism of action.
| Compound | Mechanism of Action | Performance in Resistant Models | Reference(s) |
| ARV-766 | Second-generation oral AR PROTAC degrader. | Broader genotype coverage than ARV-110, including activity against the AR L702H mutation. In a Phase 1/2 study, 43% of patients with AR LBD mutations had a PSA decline of at least 50%. | |
| EPI-7386 (Masofaniten) | N-terminal domain (NTD) AR inhibitor. | Binds to the NTD of the AR, blocking transcription irrespective of ligand-binding domain resistance mechanisms. In combination with enzalutamide, 88% of patients achieved a ≥50% decline in PSA in an early combination study. | |
| Enzalutamide | Second-generation non-steroidal anti-androgen. | Standard of care for mCRPC, but resistance develops through mechanisms such as AR mutations and overexpression. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of ARV-110.
Western Blot for AR Degradation
This protocol describes the detection and quantification of AR protein levels in prostate cancer cell lines following treatment with ARV-110.
-
Cell Seeding: Seed VCaP or LNCaP cells in 6-well plates at a density of 0.5-1 x 10^6 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with increasing concentrations of ARV-110 (e.g., 0.1 nM to 1000 nM) or DMSO as a vehicle control for a specified time period (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against AR overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature. A primary antibody against a loading control (e.g., GAPDH or β-actin) should also be used.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. The percentage of AR degradation is calculated relative to the vehicle-treated control after normalization to the loading control.
Cell Viability Assay (MTT Assay)
This protocol outlines a method to assess the effect of ARV-110 on the viability of prostate cancer cells.
-
Cell Seeding: Seed prostate cancer cells (e.g., LNCaP, VCaP) in a 96-well plate at an optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of ARV-110 or a vehicle control for the desired duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the log of the drug concentration.
Apoptosis Assay (Annexin V/PI Staining)
This protocol describes the detection of apoptosis in prostate cancer cells treated with ARV-110 using flow cytometry.
-
Cell Treatment: Treat cells with ARV-110 at the desired concentrations for a specified time.
-
Cell Harvesting and Staining: Harvest the cells, wash with cold PBS, and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in different stages of apoptosis:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Enzalutamide-Resistant Patient-Derived Xenograft (PDX) Model
This protocol provides a general framework for establishing and utilizing an enzalutamide-resistant PDX model.
-
PDX Establishment: Implant tumor fragments from a patient with enzalutamide-resistant prostate cancer subcutaneously into immunocompromised mice.
-
Serial Transplantation: Serially passage the tumors in subsequent generations of mice to establish a stable xenograft line.
-
Treatment: Once tumors reach a specified volume, randomize the mice into treatment groups (e.g., vehicle control, enzalutamide, ARV-110 at various doses). Administer the treatments orally on a defined schedule.
-
Tumor Volume Measurement: Measure tumor volume regularly (e.g., twice weekly) using calipers.
-
Pharmacodynamic Analysis: At the end of the study, harvest tumors for pharmacodynamic analysis, such as Western blotting for AR levels or immunohistochemistry for proliferation markers like Ki67.
-
Data Analysis: Plot the mean tumor volume over time for each treatment group to assess anti-tumor efficacy.
Signaling Pathways and Mechanism of Action
Understanding the underlying biological pathways is critical for interpreting the performance data of ARV-110.
Androgen Receptor Signaling Pathway in Resistant Prostate Cancer
In castration-resistant prostate cancer, the androgen receptor signaling pathway remains a key driver of tumor growth despite low levels of circulating androgens. Resistance mechanisms include AR gene amplification, mutations that allow activation by other ligands or convert antagonists to agonists, and the expression of constitutively active AR splice variants.
Caption: Androgen Receptor signaling pathway and mechanisms of resistance in CRPC.
Mechanism of Action of ARV-110
ARV-110 functions as a PROTAC, inducing the degradation of the AR protein. This is a catalytic process where a single molecule of ARV-110 can mediate the degradation of multiple AR proteins.
Caption: Mechanism of action of ARV-110, a PROTAC AR degrader.
Experimental Workflow for Preclinical Evaluation
A typical workflow for the preclinical assessment of a PROTAC like ARV-110 involves a series of in vitro and in vivo experiments to determine its efficacy and mechanism of action.
Caption: A representative experimental workflow for preclinical evaluation.
Conclusion
ARV-110 represents a promising therapeutic strategy for patients with metastatic castration-resistant prostate cancer, particularly those who have developed resistance to current standards of care. Its novel mechanism of action, the targeted degradation of the androgen receptor, allows it to overcome key resistance mechanisms that limit the efficacy of traditional AR inhibitors. The preclinical and clinical data presented in this guide demonstrate its potential to provide significant clinical benefit. Further research and ongoing clinical trials will continue to define its role in the evolving landscape of prostate cancer treatment. The development of next-generation degraders like ARV-766 and alternative mechanism drugs such as EPI-7386 highlights the dynamic nature of this field and the continued effort to address the challenge of therapy resistance.
References
- 1. Targeting the androgen receptor pathway in castration-resistant prostate cancer: progresses and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Androgen Receptor Signaling in the Development of Castration-Resistant Prostate Cancer [frontiersin.org]
- 5. urologytimes.com [urologytimes.com]
A Comparative Analysis of E3 Ligase Ligands for Targeted Protein Degradation
In the rapidly advancing field of targeted protein degradation (TPD), the strategic selection of an E3 ubiquitin ligase and its corresponding ligand is a pivotal determinant in the successful design of Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of a representative, well-established von Hippel-Lindau (VHL) E3 ligase ligand, herein referred to as "E3 Ligase Ligand 8" for illustrative purposes, against a selection of novel E3 ligase ligands. The aim is to furnish researchers, scientists, and drug development professionals with a data-driven resource to inform the selection of optimal components for their TPD research.
PROTACs are heterobifunctional molecules that harness the cell's native protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs).[1] These molecules are comprised of a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase facilitates the ubiquitination of the POI, thereby marking it for degradation by the proteasome.[1][] While the human genome encodes over 600 E3 ligases, a limited number have been predominantly exploited for PROTAC development, primarily due to the availability of high-affinity, well-characterized small molecule ligands.[3][4] This guide will focus on a comparative analysis of a representative VHL ligand against ligands for more recently explored E3 ligases.
Performance Comparison of E3 Ligase Ligands
The efficacy of a PROTAC is contingent on more than just the binary binding affinities of its ligands to the target protein and the E3 ligase. The stability and cooperativity of the ternary complex are critical factors that significantly influence degradation efficiency. The choice of E3 ligase can profoundly impact a PROTAC's degradation potency (DC50) and its maximal degradation level (Dmax). Below, we present a summary of the performance of PROTACs constructed with different E3 ligase ligands targeting the same protein, providing a comparative perspective.
For the purpose of this guide, "this compound" will be represented by the well-characterized VHL ligand, VH032. This will be compared against novel ligands for RNF114 and FEM1B.
| E3 Ligase Ligand | Target Protein | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| This compound (VH032 proxy) | BRD4 | ~15 | >90 | HeLa | |
| RNF114 Ligand (EN219-based) | BRD4 | ~50 | >80 | 231MFP | |
| FEM1B Ligand (EN106-based) | BRD4 | ~30 | >90 | MOLT4 |
Note: The presented data is aggregated from multiple sources for comparative purposes. The exact DC50 and Dmax values can vary based on the specific linker and target-binding ligand used in the PROTAC construct, as well as the experimental conditions and cell line.
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and experimental procedures is crucial for understanding the nuances of PROTAC-mediated protein degradation. The following diagrams illustrate the general signaling pathway of PROTAC action and a typical experimental workflow for evaluating PROTAC efficacy.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical workflow for the design and evaluation of PROTACs.
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific advancement. The following are representative protocols for key experiments used in the characterization of PROTACs.
Target Protein Degradation Assay (Western Blot)
Objective: To quantify the reduction in the level of the target protein following PROTAC treatment.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, 231MFP) at a suitable density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (or DMSO as a vehicle control) for a specified duration (e.g., 18-24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Normalize the protein lysates and separate them by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
Objective: To measure the binding affinity and kinetics of the ternary complex formation.
Methodology:
-
Immobilization: Immobilize the biotinylated E3 ligase onto a streptavidin-coated sensor chip.
-
Analyte Injection: Inject the target protein at various concentrations over the sensor surface in the presence and absence of the PROTAC to measure binary and ternary binding events, respectively.
-
Data Acquisition: Monitor the changes in the refractive index at the sensor surface, which correspond to the binding and dissociation of the analyte.
-
Data Analysis: Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effects of the PROTAC on the treated cells.
Methodology:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat them with a range of PROTAC concentrations for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Conclusion
The selection of an E3 ligase and its corresponding ligand is a critical decision in the design of efficacious and selective PROTACs. While established ligands for VHL and CRBN have been the workhorses of the field, the expanding toolkit of ligands for novel E3 ligases, such as RNF114 and FEM1B, offers exciting new possibilities. These novel ligases may provide advantages in terms of tissue-specific expression, overcoming resistance mechanisms, and enabling the degradation of a broader range of target proteins. This guide provides a foundational framework for comparing the performance of different E3 ligase ligands. Researchers are encouraged to perform head-to-head comparisons of various PROTAC constructs in their specific experimental systems to identify the optimal components for their therapeutic and research goals.
References
Safety Operating Guide
Navigating the Safe Disposal of E3 Ligase Ligand 8: A Procedural Guide
For researchers and drug development professionals, the proper handling and disposal of specialized chemical reagents like E3 ligase Ligand 8 are paramount to ensuring laboratory safety and environmental compliance. While a specific Safety Data Sheet (SDS) for "this compound" is not publicly available, this guide provides essential procedural information based on the general handling of similar research-grade chemical compounds.
It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to adhere to all local, state, and federal regulations.
Chemical and Physical Properties
This compound is a molecule designed to bind to E3 ubiquitin ligases, often used in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are bifunctional molecules that induce the degradation of specific target proteins within the cell.[3][4][] The properties of this compound, based on available supplier information, are summarized below.
| Property | Value | Source |
| CAS Number | 1225383-33-4 | BroadPharm |
| Molecular Formula | C31H34N2O6 | BroadPharm |
| Molecular Weight | 530.6 g/mol | BroadPharm |
| Storage (Solvent) | -80°C (6 months), -20°C (1 month) | MedchemExpress |
| Purity | >99% | MedchemExpress |
Experimental Workflow for Disposal
The proper disposal of this compound, as with any laboratory chemical, follows a structured workflow to minimize risk and ensure compliance. The following diagram illustrates the key steps in this process.
Caption: Disposal workflow for this compound.
Detailed Disposal Protocol
The following step-by-step protocol provides guidance for the safe disposal of this compound and associated materials.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.
2. Waste Identification and Segregation:
-
Unused Product: If the pure, unused this compound is to be disposed of, it should be treated as chemical waste. Do not mix it with other solvents or chemicals unless instructed to do so by your institution's EHS department.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and empty vials, should be considered contaminated waste. These items should be collected separately from regular trash.
-
Solutions: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. The label should include the chemical name, concentration, and any solvents used.
3. Waste Collection and Storage:
-
Use a dedicated, properly labeled, and leak-proof container for the collection of this compound waste.
-
The container should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Ensure the container is tightly closed when not in use.
4. Spill Management:
-
In the event of a spill, avoid generating dust.
-
For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite).
-
Collect the absorbed material into a sealed container for disposal as hazardous waste.
-
For larger spills, evacuate the area and contact your institution's EHS department immediately.
5. Final Disposal:
-
Do not dispose of this compound down the drain or in the regular trash.
-
All waste containing this compound must be disposed of through your institution's hazardous waste management program.
-
Contact your EHS department to arrange for the pickup and disposal of the waste container.
By adhering to these procedures and consulting with institutional safety professionals, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 1225383-33-4 | BroadPharm [broadpharm.com]
- 3. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. E3 ligase ligand chemistries: from building blocks to protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Essential Safety and Operational Guide for Handling E3 Ligase Ligand 8
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of E3 Ligase Ligand 8. The following procedures are designed to ensure a safe laboratory environment and maintain compound integrity.
Compound Identification and Properties
This compound is a small molecule used in the development of PROTACs (Proteolysis Targeting Chimeras) to induce the degradation of target proteins.[1][2] Understanding its chemical and physical properties is fundamental to safe handling.
| Property | Value | Source |
| CAS Number | 1225383-33-4 | [2][3] |
| Molecular Formula | C31H34N2O6 | [3] |
| Molecular Weight | 530.6 g/mol | |
| Appearance | Solid (assumed) | General knowledge |
| Storage Temperature | -20°C to -80°C |
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound. However, the following PPE is mandatory as a minimum requirement to protect against potential chemical and biological hazards in the laboratory.
| PPE Category | Item | Specifications and Rationale |
| Hand Protection | Nitrile gloves | Provides a barrier against incidental chemical contact. Double-gloving is recommended for enhanced protection during weighing and solution preparation. |
| Eye Protection | Safety glasses with side shields | Protects eyes from splashes and airborne particles. |
| Chemical splash goggles | To be worn when there is a significant risk of splashing, such as during bulk handling or solution preparation. | |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. A fire-resistant lab coat should be considered if working with flammable solvents. |
| Respiratory Protection | Not generally required | Use in a well-ventilated area or a chemical fume hood to minimize inhalation exposure. A respirator may be necessary for handling large quantities or if an aerosol is generated. |
| Foot Protection | Closed-toe shoes | Prevents injuries from spills and dropped objects. |
Handling and Operational Workflow
Adherence to a standardized workflow is crucial for both safety and experimental consistency.
Experimental Protocol: Stock Solution Preparation
-
Preparation: Before starting, ensure the work area, typically a chemical fume hood, is clean and uncluttered. Assemble all necessary materials, including the this compound, appropriate solvent (e.g., DMSO), and calibrated pipettes.
-
Weighing: Tare a clean, dry microcentrifuge tube on a calibrated analytical balance. Carefully add the desired amount of this compound to the tube.
-
Solubilization: Add the calculated volume of solvent to the microcentrifuge tube containing the compound. Vortex briefly until the solid is completely dissolved.
-
Labeling and Storage: Clearly label the tube with the compound name, concentration, date, and your initials. For short-term storage (up to 1 month), store the solution at -20°C. For long-term storage (up to 6 months), store at -80°C.
Spill and Exposure Procedures
Immediate and appropriate action is critical in the event of a spill or personal exposure.
| Incident | Procedure |
| Minor Spill | Absorb the spill with an inert material (e.g., sand, vermiculite). Place the absorbed material in a sealed container for proper disposal. Clean the spill area with an appropriate solvent. |
| Major Spill | Evacuate the area and alert laboratory personnel and the safety officer. Prevent the spill from entering drains. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
Disposal Plan
All waste generated from handling this compound must be disposed of in accordance with institutional and local regulations for chemical waste.
-
Solid Waste: Unused or expired solid this compound should be placed in a clearly labeled, sealed container for chemical waste disposal.
-
Liquid Waste: Unused solutions and solvent washes containing this compound should be collected in a designated, sealed container for liquid chemical waste. Do not pour down the drain.
-
Contaminated Consumables: All disposable items that have come into contact with the compound (e.g., pipette tips, gloves, tubes) should be collected in a designated, sealed waste bag for chemical waste disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
